trans-Aconitic acid
Description
trans-Aconitic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
trans-Aconitic acid has been reported in Echinochloa phyllopogon, Populus tremula, and other organisms with data available.
trans-Aconitic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
IUPAC Name |
(E)-prop-1-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+ | |
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InChI Key |
GTZCVFVGUGFEME-HNQUOIGGSA-N | |
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Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O | |
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Isomeric SMILES |
C(/C(=C\C(=O)O)/C(=O)O)C(=O)O | |
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Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1048706 | |
| Record name | trans-Aconitic acid | |
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Molecular Weight |
174.11 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |
| Record name | Aconitic acid | |
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| Record name | trans-Aconitic acid | |
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| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
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Solubility |
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol | |
| Record name | ACONITIC ACID | |
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| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Aconitic acid | |
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Color/Form |
LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |
CAS No. |
4023-65-8, 499-12-7 | |
| Record name | trans-Aconitic acid | |
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| Record name | Aconitic acid, (E)- | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1E)- | |
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| Record name | trans-Aconitic acid | |
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| Record name | (E)-1-propene-1,2,3-tricarboxylic acid | |
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| Record name | Propene-1,2,3-tricarboxylic acid | |
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| Record name | ACONITIC ACID, (E)- | |
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| Record name | ACONITIC ACID | |
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| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
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Melting Point |
194-195 °C (WITH DECOMP), 187 - 191 °C | |
| Record name | ACONITIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of trans-Aconitic Acid from Citrate
Introduction: The Significance of trans-Aconitic Acid
trans-Aconitic acid, a seemingly simple tricarboxylic acid, holds a position of considerable interest in both fundamental biochemistry and applied biotechnology. While its isomer, cis-aconitate, is a well-established intermediate in the ubiquitous tricarboxylic acid (TCA) cycle, trans-aconitic acid accumulates to significant levels in various plants and microorganisms, where it serves a multitude of biological roles.[1][2][3] These functions range from serving as a carbon storage pool and a defense compound against herbivores and pathogens to playing a role in mitigating aluminum toxicity.[1][3] In the industrial realm, trans-aconitic acid is recognized as a valuable platform chemical for the synthesis of bioplastics and other high-value products.[1][2][4] This guide provides a comprehensive technical overview of the biosynthetic pathways leading to the formation of trans-aconitic acid from the central metabolite, citrate.
The Core Pathway: From Citrate to cis-Aconitate via Aconitase
The primary and most well-understood route to trans-aconitic acid begins with the enzymatic manipulation of citrate, a key intermediate in cellular metabolism. This initial conversion is catalyzed by the enzyme aconitase (also known as aconitate hydratase, EC 4.2.1.3), a crucial component of the TCA cycle.[5][6]
The Aconitase Mechanism: A Two-Step Dehydration-Hydration Process
Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate through the formation of a cis-aconitate intermediate.[6] This is not a simple one-step reaction but a carefully orchestrated dehydration followed by a hydration event.[6][7]
-
Dehydration of Citrate: The reaction is initiated by the removal of a water molecule from citrate.[7] Specifically, the pro-R arm of the citrate molecule is involved in this dehydration step.[8][9] The enzyme's active site, which contains a [4Fe-4S] iron-sulfur cluster, plays a direct role in catalysis.[5][6][10] A labile iron atom within this cluster coordinates with the carboxyl and hydroxyl groups of citrate, positioning it for catalysis.[6][11] Key amino acid residues, such as histidine and serine, act as a general acid-base pair to facilitate the removal of the hydroxyl group and a proton, resulting in the formation of the enzyme-bound intermediate, cis-aconitate.[5][6]
-
Formation of cis-Aconitate: The product of this dehydration is cis-aconitate, which remains bound to the enzyme.[6] This intermediate possesses a double bond between two of its carbon atoms.[6]
The "Flip" and Isocitrate Formation
To complete the isomerization to isocitrate, a hydration reaction must occur. However, for the correct stereochemistry of isocitrate to be formed, the cis-aconitate intermediate must reorient itself within the active site.[6] This reorientation, often referred to as a "flip," allows the water molecule to be added across the double bond from the opposite face relative to its removal from citrate.[6][12] There is debate as to whether the cis-aconitate fully dissociates and then rebinds or if it flips while remaining associated with the enzyme.[6][13] Following the flip, the same catalytic residues facilitate the addition of a water molecule, yielding isocitrate.[6]
The Divergence to trans-Aconitic Acid: Two Key Mechanisms
While the TCA cycle proceeds to isocitrate, the biosynthesis of trans-aconitic acid represents a metabolic branch point. There are two primary enzymatic routes for the formation of trans-aconitic acid from the citrate-derived intermediates.[1][2]
Mechanism 1: Isomerization of cis-Aconitate by Aconitate Isomerase
The most direct route involves the isomerization of the cis-aconitate intermediate to its more stable trans isomer. This reaction is catalyzed by the enzyme aconitate isomerase .[1][2] This enzyme facilitates the rotation around the carbon-carbon double bond of aconitate, converting the cis configuration to the trans configuration. The trans form is energetically favored.[2][14]
Mechanism 2: Direct Conversion of Citrate by Citrate Dehydrase
An alternative pathway, identified in organisms like maize, involves the direct conversion of citrate to trans-aconitic acid.[15][16] This reaction is catalyzed by the enzyme citrate dehydrase .[16][17] This enzyme appears to bypass the formation of a free cis-aconitate intermediate, directly yielding the trans isomer. In maize, two isozymes of citrate dehydrase have been identified, one located in the mitochondria and the other in the cytosol, suggesting compartmentalized regulation of trans-aconitic acid synthesis.[17]
Below is a diagram illustrating the core biosynthetic pathways from citrate to trans-aconitic acid.
Caption: Biosynthetic pathways from citrate to trans-aconitic acid.
Cellular Localization and Regulation
The biosynthesis of trans-aconitic acid can occur in different cellular compartments, primarily the mitochondria and the cytosol.[10][17] Aconitase itself exists in both mitochondrial (mAco) and cytosolic (cAco) isoforms.[10][18] The mitochondrial isoform is a key component of the TCA cycle, while the cytosolic isoform, in addition to its enzymatic activity, functions as an iron-responsive protein (IRP1) involved in the regulation of iron homeostasis.[10][11][19]
The activity of aconitase is subject to regulation by various factors, including:
-
Iron Levels: The assembly and disassembly of the iron-sulfur cluster are critical for aconitase activity.[11][19]
-
Oxidative Stress: The [4Fe-4S] cluster is sensitive to oxidation by reactive oxygen species (ROS), which can lead to the inactivation of the enzyme.[10][18]
-
Hormonal Regulation: In specific tissues like the prostate, the expression of mitochondrial aconitase is regulated by hormones such as testosterone and prolactin.[20]
Experimental Protocols for Studying the Pathway
Protocol 1: Spectrophotometric Assay for Aconitase Activity
This protocol describes a coupled enzyme assay to measure the activity of aconitase in cell or tissue lysates.[21][22]
Principle: The conversion of citrate to isocitrate by aconitase is coupled to the reaction of isocitrate dehydrogenase (IDH), which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction is accompanied by the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[22]
Materials:
-
Ice-cold Aconitase Assay Buffer
-
Cell or tissue homogenizer/sonicator
-
Microcentrifuge
-
96-well microplate
-
Spectrophotometric microplate reader
-
Reaction Mix (containing citrate, NADP+, isocitrate dehydrogenase, and other necessary components)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold Aconitase Assay Buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Prepare a reaction mix according to the manufacturer's instructions.
-
Add a defined amount of cell lysate to each well of a 96-well plate.
-
Include a blank control with reaction mix but no lysate.
-
Initiate the reaction by adding the substrate (citrate).
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH formation.
-
Normalize the aconitase activity to the protein concentration of the lysate.
-
| Parameter | Value |
| Wavelength | 340 nm |
| Molar Extinction Coefficient of NADPH | 6.22 mM⁻¹cm⁻¹ |
| Typical Protein Concentration | 1-5 mg/mL |
| Reaction Temperature | 25-37 °C |
Protocol 2: Quantification of trans-Aconitic Acid by HPLC
This protocol outlines a method for the quantification of trans-aconitic acid in biological samples using High-Performance Liquid Chromatography (HPLC).
Principle: The sample extract is separated on a suitable HPLC column, and the concentration of trans-aconitic acid is determined by comparing its peak area to that of a known standard.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., dilute sulfuric acid or phosphate buffer)
-
trans-Aconitic acid standard
-
Sample extraction solvents (e.g., water, methanol)
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in an appropriate extraction solvent.
-
Centrifuge to remove solids.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the extracted sample.
-
Run the HPLC program with a suitable gradient or isocratic elution.
-
Detect the eluting compounds using a UV detector (typically around 210 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of trans-aconitic acid.
-
Identify the peak corresponding to trans-aconitic acid in the sample chromatogram based on its retention time.
-
Calculate the concentration of trans-aconitic acid in the sample by comparing its peak area to the standard curve.
-
| Parameter | Typical Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | 0.005 M H₂SO₄ |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Conclusion
The biosynthesis of trans-aconitic acid from citrate is a fascinating example of metabolic diversification. While rooted in the central TCA cycle, the pathway branches off to produce a compound with a wide array of biological activities and industrial applications. The key enzymatic players, aconitase, aconitate isomerase, and citrate dehydrase, orchestrate this conversion through elegant chemical mechanisms. Understanding the intricacies of this pathway, from the molecular mechanism of the enzymes to the regulation of their activity, is crucial for researchers in fields ranging from plant biochemistry to metabolic engineering and drug development. The experimental protocols provided herein offer a starting point for the quantitative investigation of this important biosynthetic route.
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- 13. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism of trans-Aconitic Acid in Maize : I. PURIFICATION OF TWO MOLECULAR FORMS OF CITRATE DEHYDRASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of trans-Aconitic Acid in Maize : II. Regulatory Properties of Two Compartmented Forms of Citrate Dehydrase - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Mitochondrial Aconitase Gene Expression Is Regulated by Testosterone and Prolactin in Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Chemical structure and properties of trans-Aconitic acid.
An In-Depth Technical Guide to trans-Aconitic Acid: From Chemical Structure to Therapeutic Potential
Authored by: Senior Application Scientist
Abstract: trans-Aconitic acid, a naturally occurring tricarboxylic acid, is a molecule of significant interest in the scientific community, particularly for researchers, chemists, and professionals in drug development. Its unique chemical structure underpins a diverse range of biological activities and industrial applications. This guide provides a comprehensive technical overview of trans-aconic acid, delving into its chemical structure, physicochemical properties, biological significance as a metabolic modulator, and its burgeoning applications in medicinal chemistry and material science. We will explore its role as a competitive inhibitor of aconitase, its natural sources, and established protocols for its synthesis and analysis, offering a holistic perspective for advanced scientific application.
Unveiling the Molecular Architecture: Chemical Structure and Nomenclature
trans-Aconitic acid, systematically named (1E)-prop-1-ene-1,2,3-tricarboxylic acid, is an unsaturated organic acid with the molecular formula C₆H₆O₆.[1][2][3] Its structure is characterized by a propylene backbone with three carboxylic acid functional groups. The presence of a carbon-carbon double bond gives rise to cis and trans geometric isomers, with the trans isomer being the more thermodynamically stable and predominant form found in nature.[2][4][5]
The spatial arrangement of the carboxyl groups in the trans configuration is crucial to its chemical reactivity and biological function, particularly its ability to interact with enzyme active sites.
Below is a diagram illustrating the chemical structure of trans-aconic acid.
Caption: Chemical structure of trans-Aconitic acid.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of trans-aconic acid are fundamental to its handling, reactivity, and biological interactions. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 174.11 g/mol | [1][6] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 187 - 191 °C | [1][6] |
| Boiling Point | Decomposes around 190 °C | [9] |
| Solubility in Water | 472.5 mg/mL | [1] |
| pKa Values | Stepwise dissociation | [4][10] |
| LogP | -0.140 | [1] |
The high water solubility is attributed to the three carboxylic acid groups, which can engage in hydrogen bonding. The stepwise dissociation of these acidic protons contributes to its buffering capacity in physiological systems.
Biological Significance: A Tale of Two Isomers and Metabolic Regulation
While both cis and trans isomers of aconitic acid exist, they play distinct roles in biological systems. cis-Aconitic acid is a transient intermediate in the Krebs (TCA) cycle, formed during the enzymatic conversion of citrate to isocitrate by aconitase.[4][5][11] In contrast, trans-aconic acid is not an intermediate in this central metabolic pathway but is found in significant quantities in various plants, such as sugarcane and sweet sorghum, where it is believed to play a role in defense and carbon storage.[4][5][12]
The most well-characterized biological activity of trans-aconic acid is its role as a competitive inhibitor of aconitase .[11][13][14] This inhibition stems from its structural similarity to the natural substrate, cis-aconitate, allowing it to bind to the active site of the enzyme without undergoing the subsequent catalytic conversion. This competitive inhibition can modulate the flux through the TCA cycle.
The following diagram illustrates the inhibitory action of trans-aconic acid on the aconitase-catalyzed step of the TCA cycle.
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A Technical Guide to the Discovery and Isolation of trans-Aconitic Acid from Sugarcane
This guide provides an in-depth exploration of the discovery, significance, and methodologies for the isolation and quantification of trans-aconitic acid from sugarcane (Saccharum officinarum). It is intended for researchers, chemists, and professionals in the fields of natural product chemistry, biotechnology, and drug development who are interested in this versatile biomolecule.
Introduction: The Significance of trans-Aconitic Acid
trans-Aconitic acid, a tricarboxylic acid, is the most abundant organic acid found in sugarcane.[1] Historically viewed as an impurity in the sugar manufacturing process, it is now recognized as a valuable, bio-based platform chemical with a wide array of potential applications.[2][3] Its utility spans from serving as a precursor for biodegradable polymers and plasticizers to exhibiting biological activities, including anti-inflammatory and nematicidal properties.[2][3] The presence of this compound in sugarcane represents a significant opportunity for valorization within the sugar industry, transforming a processing byproduct into a high-value chemical feedstock.[4]
A Historical Perspective: The Discovery of Aconitic Acid in Sugarcane
The presence of a prominent organic acid in sugarcane juice was first described in the late 19th century.[5] Early research focused on its impact on sugar crystallization and its accumulation in molasses.[5] These initial investigations laid the groundwork for future studies aimed at not only understanding the role of trans-aconitic acid in sugarcane physiology but also at developing methods for its extraction and purification.
trans-Aconitic acid is a plant secondary metabolite, and its concentration can vary depending on the sugarcane variety, maturity, and cultivation conditions.[6][7] It is found in various parts of the sugarcane plant, with particularly high concentrations in the leaves and stalk juice.[3][7] During the sugar refining process, trans-aconitic acid becomes concentrated in the molasses, making this byproduct a primary source for its industrial isolation.[1][4]
Methodologies for the Isolation and Purification of trans-Aconitic Acid
The isolation of trans-aconitic acid from sugarcane byproducts, primarily molasses, can be achieved through several methods. The choice of method is often dictated by the desired purity of the final product, the scale of operation, and economic considerations. The most common approaches include precipitation, liquid-liquid extraction, and ion-exchange chromatography.
Precipitation of Calcium Aconitate
One of the earliest and most straightforward methods for the recovery of aconitic acid on an industrial scale is through its precipitation as a calcium salt.[2] This method leverages the low solubility of calcium aconitate in aqueous solutions.
Experimental Protocol: Precipitation of Calcium Aconitate from Sugarcane Molasses
-
Dilution of Molasses: Begin by diluting sugarcane molasses with water to a Brix of approximately 10-20°. This reduces the viscosity and improves the subsequent precipitation and separation steps.[2]
-
Initial Heating and Settling: Heat the diluted molasses. This step can help in the initial clarification of the solution by allowing some impurities to settle.[2]
-
Addition of Calcium Salt: To the supernatant, add a solution of a soluble calcium salt, such as calcium chloride (CaCl₂). The amount added should be stoichiometrically calculated based on the estimated aconitic acid content of the molasses. An excess of 10-40% of the chemical equivalent is often used.[2]
-
pH Adjustment and Precipitation: Adjust the pH of the solution to between 6.8 and 7.0 by the addition of milk of lime (calcium hydroxide, Ca(OH)₂).[2]
-
Heating to Promote Crystallization: Heat the mixture to above 60°C to facilitate the precipitation of calcium aconitate.[2]
-
Separation of the Precipitate: The precipitated calcium aconitate can be separated from the molasses solution by centrifugation or filtration.
-
Washing and Drying: The collected precipitate should be washed with water to remove residual sugars and other soluble impurities, followed by drying.
-
Liberation of Free Aconitic Acid: To obtain the free acid, the calcium aconitate salt is treated with a mineral acid, such as sulfuric acid. This results in the precipitation of calcium sulfate (gypsum), leaving the free aconitic acid in solution. The aconitic acid can then be crystallized from the solution.
Liquid-Liquid Extraction
Liquid-liquid extraction is a versatile technique for separating trans-aconitic acid from molasses based on its differential solubility in two immiscible liquid phases. Ethyl acetate is a commonly used solvent for this purpose, offering good selectivity and the ability to achieve high purity.[8][9]
Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate
-
Acidification of Molasses: Dilute the sugarcane molasses with water and acidify to a pH of approximately 1.3-2.0 using a strong acid like sulfuric acid. This protonates the carboxyl groups of the aconitic acid, increasing its solubility in the organic solvent.[9]
-
Solvent Extraction: In a separatory funnel or a suitable extraction vessel, mix the acidified molasses with ethyl acetate. A typical solvent-to-feed ratio can range from 1:1 to 3:1 (v/v).
-
Agitation: Agitate the mixture vigorously for a defined period, typically ranging from 1 to 6 hours, to ensure efficient mass transfer of the aconitic acid into the organic phase.[8] The extraction can be performed at room temperature or slightly elevated temperatures (30-40°C).[8]
-
Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated.
-
Collection of the Organic Phase: Carefully collect the upper organic phase (ethyl acetate layer) containing the dissolved aconitic acid.
-
Solvent Evaporation: Remove the ethyl acetate from the collected organic phase using a rotary evaporator. This will yield the crude trans-aconitic acid.
-
Recrystallization for Purification: For higher purity, the crude acid can be recrystallized from a suitable solvent, such as water.
Table 1: Recovery and Purity of trans-Aconitic Acid using Liquid-Liquid Extraction
| Extraction Conditions | Recovery (%) | Purity (%) | Reference |
| Ethyl Acetate, 1-6 h, 30-40°C | 34-69 | 99.9 | [8][9] |
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for the purification of trans-aconitic acid, particularly for achieving high purity on a laboratory or semi-industrial scale. This method separates molecules based on their net charge.
Experimental Protocol: Ion-Exchange Chromatography
-
Preparation of the Feed Solution: Dilute and clarify the sugarcane molasses or juice. Adjust the pH of the solution to approximately 2.8 to ensure that the aconitic acid is in its anionic form.[10]
-
Resin Selection and Column Packing: Select a strong base anion exchange resin. Pack the resin into a chromatography column of appropriate dimensions.
-
Column Equilibration: Equilibrate the packed column by passing a buffer solution of the same pH as the feed solution through it until the pH of the eluate is stable.
-
Sample Loading: Load the prepared feed solution onto the column. The aconitate anions will bind to the positively charged functional groups of the resin.
-
Washing: Wash the column with deionized water or a buffer solution to remove unbound impurities, such as sugars and other neutral or positively charged molecules.
-
Elution: Elute the bound aconitic acid from the resin using a solution of a weak acid, such as dilute sulfuric acid.[10] The anions of the eluting acid will displace the aconitate ions from the resin.
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze each fraction for the presence of trans-aconitic acid using a suitable analytical method.
-
Crystallization: Pool the fractions containing the purified aconitic acid and crystallize the product.
Workflow for the Isolation of trans-Aconitic Acid
Caption: Overview of the isolation of trans-aconitic acid from sugarcane.
Analytical Quantification of trans-Aconitic Acid
Accurate quantification of trans-aconitic acid in various matrices from the sugar manufacturing process is crucial for process optimization and quality control. A modern and reliable method for this is Ultra-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (UPLC-ELSD).[4][5]
Experimental Protocol: UPLC-ELSD for the Quantification of trans-Aconitic Acid
-
Sample Preparation:
-
Dilute the sugarcane juice, syrup, or molasses sample with deionized water.
-
Clarify the diluted sample by centrifugation to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the UPLC system.[3]
-
-
UPLC-ELSD System and Conditions:
-
UPLC Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: Inject a small volume of the prepared sample, typically 1-5 µL.
-
ELSD Settings:
-
Nebulizer Temperature: Set according to the solvent composition and flow rate.
-
Evaporator Temperature: Adjust to ensure complete evaporation of the mobile phase without degrading the analyte.
-
Gas Flow Rate (Nitrogen): Optimize for stable baseline and good signal-to-noise ratio.
-
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of pure trans-aconitic acid of known concentrations.
-
Inject the standard solutions into the UPLC-ELSD system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of trans-aconitic acid by interpolating the peak area from the calibration curve.
-
Biochemical Pathway of trans-Aconitic Acid in Sugarcane
trans-Aconitic acid is synthesized in sugarcane through a branch of the tricarboxylic acid (TCA) cycle.[3] The cis-isomer of aconitic acid is a well-known intermediate in the TCA cycle, formed from citric acid by the enzyme aconitase.[3] An aconitate isomerase can then convert cis-aconitic acid to the more stable trans-isomer.[3] An alternative pathway involves the direct conversion of citrate to trans-aconitate by citrate dehydrase.[3] The accumulation of trans-aconitic acid in the plant is thought to play a role in regulating the TCA cycle and may also serve as a defense mechanism against pests and pathogens.[3][11]
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- 5. Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The recovery of polymerization grade aconitic acid from sugarcane molasses | CoLab [colab.ws]
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- 10. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]
The Biological Fates of Aconitate: A Technical Guide to the Isomerization of cis- and trans-Aconitate
Executive Summary
Aconitate, a tricarboxylic acid, exists as two key isomers, cis-aconitate and trans-aconitate, each with distinct and critical roles in cellular metabolism. While often discussed together, their formation and function are governed by separate enzymatic pathways. Cis-aconitate is a pivotal, yet transient, intermediate in the Krebs cycle, formed during the stereospecific isomerization of citrate to isocitrate by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3). This reaction is fundamental to cellular respiration in virtually all aerobic organisms. In contrast, trans-aconitate is not a direct intermediate of the Krebs cycle but is synthesized from cis-aconitate in certain plants and microorganisms by a distinct enzyme, aconitate isomerase (EC 5.3.3.7). Trans-aconitate often functions as a metabolic regulator, a competitive inhibitor of aconitase, and a biological defense molecule.
This technical guide provides an in-depth exploration of these two pathways. We will dissect the sophisticated catalytic mechanism of aconitase, highlighting the role of its iron-sulfur cluster, and detail the functional differences between its mitochondrial and cytosolic isoforms. Furthermore, we will explore the synthesis and physiological significance of trans-aconitate. For the practicing researcher, this guide includes validated, step-by-step protocols for measuring aconitase activity and discusses the enzyme's role as a critical biomarker for oxidative stress and a target for toxicological studies.
Chapter 1: The Central Role of Aconitase and the Citrate-to-Isocitrate Conversion
The isomerization of citrate to isocitrate is the second step of the Krebs cycle and is essential for subsequent oxidative decarboxylation reactions that generate cellular energy.[1] Citrate, a tertiary alcohol, is not readily oxidized; aconitase converts it into the secondary alcohol isocitrate, which can be easily oxidized by isocitrate dehydrogenase.[1][2] This conversion is catalyzed by the enzyme aconitase.
Aconitase Isoforms: Dual Functions in Mitochondria and Cytosol
Eukaryotic cells possess two distinct aconitase isoforms, which are encoded by separate genes and localized to different cellular compartments.[3][4]
-
Mitochondrial Aconitase (ACO2): As a core component of the Krebs cycle, ACO2 is primarily responsible for catalyzing the citrate-to-isocitrate conversion to fuel cellular respiration and ATP production.[3][5] Its activity is a key determinant of the metabolic flux through the cycle.[5]
-
Cytosolic Aconitase (ACO1) / Iron Regulatory Protein 1 (IRP1): This isoform is a bifunctional protein with a remarkable dual role.[5][6]
-
Enzymatic Role: When cellular iron levels are sufficient, ACO1 assembles a [4Fe-4S] cluster and functions as an aconitase, converting citrate to isocitrate in the cytosol.[7][8] This is important for pathways that utilize cytosolic isocitrate.
-
Regulatory Role: Under conditions of iron scarcity, the [4Fe-4S] cluster is lost, and the apo-protein (now called IRP1) undergoes a conformational change.[6][9] In this form, it binds to specific mRNA sequences called iron-responsive elements (IREs), post-transcriptionally regulating the synthesis of proteins involved in iron uptake, storage, and utilization.[6][10]
-
The Aconitase Structure and the [4Fe-4S] Cluster
Aconitase is a monomeric protein composed of four domains.[1] The active site is located in a cleft between these domains and houses a critical iron-sulfur cluster.[6] In its active state, the enzyme contains a [4Fe-4S]2+ cluster, which is essential for catalysis.[10][11] Three of the iron atoms are coordinated by cysteine residues from the protein.[11] The fourth iron atom (Feα) is labile and not coordinated by a cysteine; it is this iron that directly interacts with the substrate.[10] This Fe-S cluster's primary role in aconitase is not redox chemistry, as is common for many Fe-S proteins, but rather to act as a Lewis acid, facilitating the dehydration and hydration steps by binding and activating the substrate's hydroxyl group.[6][10]
The Catalytic Mechanism: A Dehydration-Hydration "Flip"
Aconitase catalyzes the interconversion of citrate and isocitrate through a dehydration-hydration mechanism, with cis-aconitate as a tightly bound intermediate.[11][12]
-
Dehydration: The reaction begins with the binding of citrate to the active site, where it coordinates with the Feα of the [4Fe-4S] cluster. A catalytic base, such as Ser-642, abstracts a proton from the C2 carbon, while a catalytic acid, His-101, protonates the hydroxyl group on the C3 carbon.[9][11] This facilitates the elimination of a water molecule, forming a double bond and creating the cis-aconitate intermediate.[11]
-
The "Flip": For the reaction to proceed to isocitrate, the cis-aconitate intermediate must reorient itself within the active site. This 180° "flip" allows the subsequent hydration step to occur with the correct stereochemistry.[11] Whether the intermediate is briefly released and re-binds or flips while remaining bound to the enzyme is a subject of ongoing research.[11][12]
-
Hydration: The catalytic residues reverse their roles. The now-basic His-101 activates a water molecule, which attacks the C2 carbon. The protonated Ser-642 donates a proton to the C3 carbon, completing the trans-addition of water and forming the final product, isocitrate, with the correct (2R, 3S) stereochemistry.[11]
Figure 1: Simplified schematic of the aconitase catalytic cycle, showing the conversion of citrate to isocitrate via a flipped cis-aconitate intermediate.
Chapter 2: The Alternative Pathway: trans-Aconitate Synthesis and Function
While aconitase reversibly produces cis-aconitate as a bound intermediate, the formation of the more stable trans-aconitate isomer is catalyzed by a separate enzyme: aconitate isomerase (AI).[13][14] This pathway is particularly significant in certain plants and bacteria, where trans-aconitate accumulates and performs specialized biological roles.[15][16]
Biological Significance of trans-Aconitate
The accumulation of trans-aconitate is not a universal metabolic feature but provides specific advantages to the organisms that produce it.
-
Metabolic Regulation and Carbon Storage: In many grasses, including sugarcane, wheat, and maize, trans-aconitate can accumulate to high levels, acting as a stored pool of tricarboxylic acids.[13][15] Because trans-aconitate is a competitive inhibitor of aconitase, its accumulation may also serve to regulate the flux through the Krebs cycle.[17][18]
-
Plant and Bacterial Defense: Trans-aconitate has been identified as an antifeedant, protecting plants from pests.[18] Furthermore, the soil bacterium Bacillus thuringiensis produces trans-aconitate as a potent nematicidal virulence factor.[18]
-
Pathophysiological Roles: The high concentration of trans-aconitate in certain forages is implicated in "grass tetany," a metabolic disease in ruminants, due to its ability to chelate divalent cations like magnesium and calcium.[13]
-
Bacterial Carbon Source: Some soil bacteria, such as Pseudomonas sp., can utilize trans-aconitate as a sole carbon source by expressing aconitate isomerase to convert it back to cis-aconitate, which then enters the central metabolism.[14][16]
Figure 2: The distinct metabolic fates of cis-aconitate, either continuing in the Krebs cycle via aconitase or being converted to trans-aconitate by aconitate isomerase.
Chapter 3: Experimental Methodologies
The study of aconitate isomerization relies on robust methods to measure enzyme activity and quantify the respective isomers. Aconitase activity is particularly sensitive to oxidative stress, making its measurement a valuable tool for assessing mitochondrial health and cellular redox status.[5][19]
Measurement of Aconitase Activity
Two primary spectrophotometric methods are widely used. The choice between them depends on the available equipment, sample purity, and potential for interfering substances.
This method directly measures the formation of cis-aconitate from citrate, which has a characteristic absorbance at 240 nm.[19] It is a direct and continuous assay.
Principle: Aconitase converts citrate to cis-aconitate. The rate of increase in absorbance at 240 nm is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization or sonication in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
For mitochondrial aconitase, isolate mitochondria using a standard differential centrifugation protocol.[20]
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for later normalization.[19]
-
-
Reaction Setup (per well of a UV-transparent 96-well plate):
-
Add 180 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add 10 µL of sample (containing 10-50 µg of protein). Include a blank control with buffer instead of sample.
-
-
Initiate Reaction:
-
Add 10 µL of citrate substrate solution (e.g., 300 mM citrate, final concentration 15 mM) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of reading at 240 nm.
-
Measure the absorbance every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Calculation:
-
Determine the linear rate of absorbance change (ΔA240/min).
-
Calculate activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for cis-aconitate at 240 nm and pH 7.4 is 3.6 mM⁻¹cm⁻¹.
-
Normalize the activity to the protein concentration (e.g., in nmol/min/mg protein).
-
This indirect assay couples the production of isocitrate to the reduction of NADP⁺ by isocitrate dehydrogenase (IDH), which can be monitored at 340 nm.[19] This method is often more sensitive and avoids interference from substances that absorb at 240 nm.
Principle: Aconitase converts citrate to isocitrate. IDH then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP⁺ to NADPH. The rate of increase in absorbance at 340 nm from NADPH formation is proportional to aconitase activity.
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Reaction Setup (per well of a 96-well plate):
-
Prepare a Reaction Mix containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MnCl₂ (e.g., 0.6 mM)
-
NADP⁺ (e.g., 0.5 mM)
-
A surplus of purified isocitrate dehydrogenase (e.g., 1-2 units/mL)
-
-
Add 180 µL of Reaction Mix to each well.
-
Add 10 µL of sample (10-50 µg protein).
-
-
Initiate Reaction:
-
Add 10 µL of citrate substrate solution (e.g., 300 mM citrate) to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Calculation:
-
Determine the linear rate of absorbance change (ΔA340/min).
-
Calculate activity using the molar extinction coefficient for NADPH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[19]
-
Normalize the activity to the protein concentration.
-
Figure 3: General experimental workflow for the measurement of aconitase activity from biological samples.
Quantification of Aconitate Isomers
Distinguishing between and quantifying cis- and trans-aconitate requires more specific analytical techniques, as they are isomers with identical mass.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for accurate quantification.[21][22]
-
Chromatographic Separation: A liquid chromatography system (e.g., UPLC) separates cis- and trans-aconitate based on their different polarities and interactions with the stationary phase. Ion-pairing chromatography is often employed to achieve baseline separation.[22]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The isomers are ionized (typically by electrospray ionization), and a specific precursor ion is selected. This ion is fragmented, and a characteristic product ion is monitored (Selected Reaction Monitoring, SRM). This provides extremely high sensitivity and specificity, allowing for accurate quantification even in complex biological matrices like cell extracts or plasma.[21][22]
Chapter 4: Aconitase as a Biomarker and Drug Target
The unique properties of aconitase make it a significant molecule in toxicology and drug development.
A Biomarker for Oxidative Stress
The [4Fe-4S] cluster of aconitase is exceptionally sensitive to reactive oxygen species (ROS), particularly superoxide (O₂⁻).[3][5] Oxidative attack on the cluster causes the release of the labile Feα atom, converting the cluster to an inactive [3Fe-4S]⁺ form and halting enzymatic activity.[5][11] This inactivation is often reversible if the cellular redox state is restored.[5] Due to this sensitivity, a decrease in aconitase activity is widely used as a reliable and early biomarker for mitochondrial oxidative stress and dysfunction in a variety of pathological conditions, including neurodegenerative diseases.[3][23]
Toxicological Inhibition of Aconitase
Aconitase is the target of several potent inhibitors.
-
Fluoroacetate: This compound is famously toxic through a process termed "lethal synthesis."[24] Fluoroacetate is converted in the body to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[24] Fluorocitrate is a mechanism-based inactivator of aconitase.[25][26][27] The enzyme processes it to fluoro-cis-aconitate, but the subsequent reaction leads to the formation of a tightly bound inhibitor, effectively and irreversibly shutting down the Krebs cycle.[24][25]
-
trans-Aconitate: As previously mentioned, trans-aconitate acts as a classical competitive inhibitor, binding to the active site and preventing the binding of the natural substrates, citrate and isocitrate.[17]
Table 1: Comparison of Mitochondrial and Cytosolic Aconitase Properties in Maize
| Property | Mitochondrial Aconitase (ACO2) | Cytosolic Aconitase (ACO1) | Reference |
|---|---|---|---|
| Optimal pH | 7.5 | 8.0 | [4] |
| Km (Citrate) | 21 mM | 9.5 mM | [4] |
| Km (Isocitrate) | 1.5 mM | 1.7 mM | [4] |
| H₂O₂ Sensitivity | Higher (Half-inhibition at 35 µM) | Lower (Half-inhibition at 60 µM) | [4] |
| Primary Function | Krebs Cycle (Energy Production) | Glyoxylate Cycle / Iron Homeostasis |[4] |
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Quirós, P. M. (2018). Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease. Methods in Molecular Biology, 1731, 49-56. Available at: [Link]
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Tretter, L., & Adam-Vizi, V. (2012). Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species. Redox Report, 17(4), 149-161. Available at: [Link]
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Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PubMed. Available at: [Link]
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Ragauskas, A., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods, 11(4), 573. Available at: [Link]
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Thompson, J. F., et al. (1997). Role of Aconitate Isomerase in trans-Aconitate Accumulation in Plants. Journal of Agricultural and Food Chemistry, 45(9), 3565-3569. Available at: [Link]
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Eprintsev, A. T., et al. (2015). Expression and properties of the mitochondrial and cytosolic forms of aconitase in maize scutellum. Plant Physiology and Biochemistry, 94, 153-158. Available at: [Link]
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Mtoz Biolabs. Cis-Aconitic Acid Analysis Service. Available at: [Link]
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Liu, X., et al. (2019). Genetic and Biochemical Characterization of a Gene Operon for trans-Aconitic Acid, a Novel Nematicide from Bacillus thuringiensis. Journal of Biological Chemistry, 294(1), 257-267. Available at: [Link]
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ResearchGate. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. Available at: [Link]
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Wang, Y., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. Available at: [Link]
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O'Neill, L. A. J., & Artyomov, M. N. (2018). A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation. Frontiers in Immunology, 9, 141. Available at: [Link]
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Encyclopedia.pub. Biological Roles and Applications of Aconitic Acid. Available at: [Link]
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Yonezawa, H., et al. (2013). Constitutive production of aconitate isomerase by Pseudomonas sp. WU-0701 in relation to trans-aconitic acid assimilation. Journal of Bioscience and Bioengineering, 115(1), 22-25. Available at: [Link]
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Chen, Y., et al. (2019). Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. Proceedings of the National Academy of Sciences, 116(41), 20516-20525. Available at: [Link]
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Dmytruk, K. V., et al. (2014). Functional analysis of cis-aconitate decarboxylase and trans-aconitate metabolism in riboflavin-producing filamentous Ashbya gossypii. FEMS Microbiology Letters, 350(1), 10-16. Available at: [Link]
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Healthmatters.io. cis-Aconitate - Organix Comprehensive Profile - Urine. Available at: [Link]
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ResearchGate. (PDF) On the mechanism of action of aconitase. Available at: [Link]
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A Technical Guide to the Multifaceted Role of trans-Aconitic Acid in Plant Stress Response and Defense
Abstract
trans-Aconitic acid (TAA), a geometric isomer of the tricarboxylic acid (TCA) cycle intermediate cis-aconitic acid, has emerged as a significant, yet often underappreciated, molecule in plant biology.[1] While historically recognized for its high accumulation in certain grasses like sugarcane and maize, recent research has unveiled its dynamic and multifaceted functions extending far beyond primary metabolism.[2][3] This technical guide provides an in-depth exploration of the biosynthesis, regulation, and functional roles of TAA in mediating plant responses to a spectrum of abiotic and biotic stresses. We will dissect its mechanisms of action as a metal chelator, an antifeedant, and a potential antifungal agent, offering a comprehensive resource for researchers in plant science, biochemistry, and sustainable agriculture. This guide synthesizes current knowledge, presents detailed experimental protocols for TAA analysis, and outlines future research trajectories to fully harness the potential of this versatile organic acid.
Part 1: Introduction to trans-Aconitic Acid (TAA)
trans-Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid) is a C6 unsaturated organic acid and the more stable of two isomers, the other being cis-aconitic acid.[2][4] The cis isomer is a fleeting intermediate in the TCA cycle, where the enzyme aconitase facilitates the stereospecific conversion of citrate to isocitrate.[5] In contrast, TAA can accumulate to remarkably high levels in various plant tissues, particularly in graminaceous species (grasses) such as wheat, barley, maize, and sugarcane, where it can constitute a significant portion of the plant's dry weight.[2][6] This substantial accumulation points to physiological roles that transcend its connection to central metabolism, positioning TAA as a key player in specialized metabolic pathways crucial for environmental adaptation and defense.[2][7] Its functions are diverse, ranging from conferring survival advantages against pests to mitigating the impact of toxic metal ions.[2]
Part 2: Biosynthesis and Accumulation of TAA in Plants
The accumulation of TAA is not a metabolic accident but a controlled physiological process. Its synthesis is intricately linked to the TCA cycle, with two primary pathways proposed for its formation in higher plants.[2][8]
-
Direct Dehydration of Citrate: One proposed mechanism involves the direct conversion of citrate to TAA, catalyzed by an enzyme identified in maize as citrate dehydrase.[9][10] This pathway bypasses the canonical aconitase-mediated isomerization.
-
Isomerization from cis-Aconitate: The second, more widely acknowledged pathway, involves the isomerization of the TCA cycle intermediate cis-aconitate to TAA.[2] This conversion is facilitated by the enzyme aconitate isomerase (AI).[9] While aconitase in the TCA cycle is highly specific for producing isocitrate from cis-aconitate, AI allows for the formation and subsequent accumulation of the trans isomer.[9] The presence of AI is considered necessary for any significant accumulation of TAA in plant tissues.[9]
The accumulation of TAA can serve as a "tricarboxylic acid pool," which may play a role in regulating the TCA cycle itself, potentially through the feedback inhibition of aconitase.[2][8] The regulation of these biosynthetic pathways is complex and appears to be influenced by developmental stage, tissue type, and, most notably, environmental cues.[7][9]
Caption: Biosynthetic pathways of trans-Aconitic Acid from TCA cycle intermediates.
Part 3: The Role of TAA in Abiotic Stress Responses
Plants deploy a range of organic acids to cope with abiotic stresses, and TAA is a prominent example, particularly in the context of metal toxicity.
Defense Against Aluminum Toxicity
In acidic soils, the soluble aluminum ion (Al³⁺) is a primary factor limiting crop productivity. Many plants have evolved mechanisms to detoxify Al³⁺, often involving the exudation of organic acids that chelate the metal externally or sequester it internally. In maize, TAA, along with oxalic acid, is a predominant organic acid that plays a protective role against Al³⁺ toxicity.[7][8]
-
Mechanism of Action: TAA accumulates in both the roots and shoots of maize in response to Al³⁺ exposure.[2][7] Its three carboxyl groups enable it to act as an effective chelator, forming stable complexes with Al³⁺ ions.[11][12] This chelation can occur in the rhizosphere, preventing Al³⁺ uptake, or within the plant cells, sequestering the toxic ions in the vacuole to prevent them from interfering with metabolic processes.[8][12] Studies have shown that TAA levels increase more significantly in the roots than in the shoots in response to Al³⁺, highlighting its primary role in frontline defense.[2][7]
Response to Oxidative and Other Stresses
The role of TAA in other abiotic stresses is more complex and appears to be context-dependent.
-
Drought and Oxidative Stress: TAA levels have been observed to increase in wheat under drought conditions, suggesting a potential role in stress adaptation, though the precise mechanism remains to be elucidated.[1] Conversely, studies on soybean have shown that exogenous application of TAA can induce oxidative stress.[1][13] In soybean roots, TAA treatment led to increased production of hydrogen peroxide (H₂O₂), which increased membrane permeability and reduced water uptake.[13][14] This ultimately inhibited photosynthesis and stunted plant growth.[13] This dual nature suggests that TAA's effects may be species-specific and concentration-dependent, acting either as a stress signal or a damaging agent.
Part 4: TAA as a Key Player in Plant Defense (Biotic Stress)
TAA provides a significant survival advantage to plants by acting as a direct defense compound against a range of biological threats, including herbivorous insects and fungal pathogens.[2]
Antifeedant Properties
One of the most well-documented defensive roles of TAA is as an insect antifeedant. High concentrations of TAA in certain grasses, such as barnyard grass, are correlated with resistance to sap-sucking insects like the brown planthopper (Nilaparvata lugens), a major pest of rice.[8] TAA acts as a feeding deterrent, dissuading the insect from sustained feeding and thereby reducing damage to the plant.[15] This makes TAA a compound of significant interest for developing novel, bio-based pest management strategies.
Antifungal Defense
There is growing evidence that TAA contributes to the plant's arsenal against fungal pathogens.
-
Mechanism in Wheat: In wheat, TAA accumulates as part of a protective mechanism against powdery mildew (Blumeria graminis f. sp. tritici).[7][8] Research has shown that silicon treatment, known to enhance plant defenses, can lead to the methylation of TAA, forming methyl-trans-aconitate. This methylated derivative is thought to act as a potent phytoalexin—a low molecular weight antimicrobial compound synthesized by the plant in response to infection.[1][7]
Nematicidal Activity
While TAA is produced by plants, its potent nematicidal activity was serendipitously discovered as a key virulence factor produced by the soil bacterium Bacillus thuringiensis (Bt).[15][16] Bt secretes TAA to kill plant-parasitic nematodes such as Meloidogyne incognita.[15] The fact that plants themselves produce a compound with strong nematicidal properties suggests a potential endogenous role in defense against soil-borne nematodes, an area ripe for further investigation.[2][15]
| Stress/Defense Type | Plant Species | Mechanism of Action | References |
| Abiotic Stress | |||
| Aluminum Toxicity | Maize | Chelation of Al³⁺ in roots and shoots, reducing bioavailability and toxicity. | [2][7][8] |
| Oxidative Stress | Soybean (in response to exogenous TAA) | Induction of H₂O₂ production in roots, leading to reduced water uptake and photosynthetic inhibition. | [1][13][14] |
| Biotic Stress | |||
| Insect Antifeedant | Barnyard Grass, Rice | Acts as a feeding deterrent against the brown planthopper (Nilaparvata lugens). | [8][15] |
| Antifungal Defense | Wheat | Accumulates in response to powdery mildew; its methylated form may act as a phytoalexin. | [1][7][8] |
| Nematicidal Activity | N/A (Observed from Bacillus thuringiensis) | Acts as a virulence factor against plant-parasitic nematodes. | [2][15][16] |
Table 1: Summary of trans-Aconitic Acid's functions in plant stress and defense.
Part 5: Experimental Methodologies for TAA Research
Investigating the role of TAA requires robust and validated analytical methods. The following section provides step-by-step protocols for the quantification of TAA and for assessing its biological activity.
Protocol 1: Quantification of TAA in Plant Tissues via HPLC
This protocol describes the extraction and analysis of TAA from plant material using High-Performance Liquid Chromatography (HPLC). The choice of HPLC is based on its high sensitivity, specificity, and reproducibility for quantifying organic acids.
A. Extraction
-
Sample Collection: Harvest fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight.
-
Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.
-
Solvent Extraction: Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. Add 1.5 mL of 50% (v/v) ethanol.[9] This solvent choice is effective for extracting polar organic acids while precipitating interfering proteins and polysaccharides.
-
Incubation: Vortex the mixture vigorously for 1 minute. Incubate at 4°C for at least 4 hours (or overnight) on a shaker to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. This step is critical to remove fine particulates that could damage the HPLC column.
B. HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV-Vis detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic mobile phase of 25 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid. The low pH ensures that TAA is in its protonated, less polar form, which is retained on the C18 column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at 210 nm, a wavelength where carboxylic acids absorb light.
-
Quantification: Prepare a standard curve using authentic trans-aconitic acid standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Calculate the concentration of TAA in the plant extracts by comparing their peak areas to the standard curve. Express results as µmol per gram of dry weight.
Caption: Experimental workflow for the quantification of TAA in plant tissues.
Protocol 2: Insect Antifeedant Bioassay
This protocol provides a method to evaluate the antifeedant properties of TAA against a model herbivore, such as the larvae of Spodoptera littoralis (cabbage leafworm), using a leaf disc choice assay.
-
Insect Rearing: Rear fourth-instar larvae of S. littoralis, ensuring they are starved for 4 hours prior to the assay to standardize hunger levels.
-
Leaf Disc Preparation: Using a cork borer (e.g., 1 cm diameter), punch out leaf discs from a host plant (e.g., cabbage or cotton).
-
Treatment Application: Prepare a solution of TAA in 1% Triton X-100 (a surfactant to ensure even coating) at various concentrations (e.g., 1, 5, 10, 20 mM). As a control, use a 1% Triton X-100 solution without TAA.
-
Assay Setup: In a Petri dish lined with moist filter paper (to prevent desiccation), place two leaf discs: one treated with a TAA solution and one with the control solution.
-
Insect Introduction: Place a single starved larva in the center of the Petri dish, equidistant from the two discs.
-
Incubation: Seal the Petri dishes and keep them in a controlled environment (e.g., 25°C, 12:12 h light:dark cycle) for 24 hours.
-
Data Collection: After 24 hours, measure the area of each leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and analyzing the images with software like ImageJ.
-
Analysis: Calculate an Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed of the control disc and T is the area consumed of the treated disc. An AFI > 0 indicates a deterrent effect. Perform statistical analysis (e.g., ANOVA) to determine significant differences between concentrations.
Part 6: Synthesis and Future Directions
trans-Aconitic acid is a paradigm of metabolic versatility, acting as a crucial link between primary metabolism and specialized stress-response pathways. Its roles in chelating toxic metals and defending against insects and fungi are well-supported.[2][7][8] However, significant knowledge gaps remain.
Future Research should focus on:
-
Elucidating Signaling Pathways: How do plants perceive stress signals to trigger TAA accumulation? Understanding the upstream regulatory networks, including transcription factors and hormonal crosstalk, is a key priority.
-
Identifying Transporters: The mechanisms by which TAA is transported and sequestered within the cell (e.g., into the vacuole) or exuded from the roots are unknown. Identifying the specific transporters involved is critical.
-
Expanding the Scope of Stress Responses: The role of TAA in response to other stresses, such as heat, cold, and salinity, is largely unexplored.
-
Agricultural Applications: Can we engineer crops to enhance TAA production for improved stress tolerance and pest resistance? Can TAA or its derivatives be developed into commercially viable, environmentally benign biopesticides?[16]
By addressing these questions, the scientific community can fully unlock the potential of trans-aconitic acid, paving the way for novel strategies in crop improvement and sustainable agriculture.
Part 7: References
-
Encyclopedia.pub. (2022-03-16). Biological Roles and Applications of Aconitic Acid. Retrieved from [Link]
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Bruni, G., & Klasson, K. T. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods, 11(4), 573. MDPI. Retrieved from [Link]
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Thompson, J. F., Schaefer, S. C., & Madison, J. T. (1997). Role of Aconitate Isomerase in trans-Aconitate Accumulation in Plants. Journal of Agricultural and Food Chemistry, 45(9), 3550–3553. ACS Publications. Retrieved from [Link]
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Bruni, G., & Klasson, K. T. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2018). Trans-aconitic acid inhibits the growth and photosynthesis of Glycine max. Retrieved from [Link]
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Chen, J., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. Oxford Academic. Retrieved from [Link]
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Brauer, D., & Teel, M. R. (1981). Metabolism of trans-Aconitic Acid in Maize 1: I. PURIFICATION OF TWO MOLECULAR FORMS OF CITRATE DEHYDRASE. Plant Physiology. Oxford Academic. Retrieved from [Link]
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Jin, L., et al. (2016). Genetic and Biochemical Characterization of a Gene Operon for trans-Aconitic Acid, a Novel Nematicide from Bacillus thuringiensis. Journal of Biological Chemistry, 291(35), 18275–18285. PMC - PubMed Central. Retrieved from [Link]
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Wikipedia. Aconitic acid. Retrieved from [Link]
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National Center for Biotechnology Information. trans-Aconitic acid. PubChem. Retrieved from [Link]
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ResearchGate. (2014). Quantitation of trans-Aconitic Acid in Different Stages of the Sugar-Manufacturing Process. Retrieved from [Link]
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Barreto, G., et al. (2018). Trans-aconitic acid inhibits the growth and photosynthesis of Glycine max. Plant Physiology and Biochemistry, 132, 490-496. PubMed. Retrieved from [Link]
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Chen, J., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. PMC - PubMed Central. Retrieved from [Link]
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Barreto, G., et al. (2018). Trans-aconitic acid inhibits the growth and photosynthesis of Glycine max. University of Limerick Institutional Repository. Retrieved from [Link]
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Trotta, A., et al. (2024). Role of aconitase in plant stress response and signaling. Physiologia Plantarum. PubMed. Retrieved from [Link]
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Adán-Más, A., et al. (2022). Increasing Heavy Metal Tolerance by the Exogenous Application of Organic Acids. International Journal of Molecular Sciences, 23(10), 5483. PMC. Retrieved from [Link]
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Chen, J., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. PubMed. Retrieved from [Link]
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ResearchGate. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Retrieved from [Link]
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Egorova, A. Y., & Eprintsev, A. T. (2018). The role of organic acids in heavy metal tolerance in plants. Biological Communications, 63(2), 108-116. Retrieved from [Link]
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ResearchGate. (2017). New natural chelating agents with modulator effects on copper phytoextraction. Retrieved from [Link]
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Su, H., et al. (2023). Microbial production of trans-aconitic acid. Metabolic Engineering. PubMed. Retrieved from [Link]
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ResearchGate. (2024). Role of aconitase in plant stress response and signaling. Retrieved from [Link]
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Anjum, N. A., et al. (2015). Jacks of metal/metalloid chelation trade in plants—an overview. Frontiers in Plant Science, 6, 192. Retrieved from [Link]
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Dou, C., et al. (2022). Evaluation of Chelating Agents Used in Phytoextraction by Switchgrass of Lead Contaminated Soil. Agronomy, 12(11), 2636. MDPI. Retrieved from [Link]
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Human Metabolome Database. Showing metabocard for trans-Aconitic acid (HMDB0000958). Retrieved from [Link]
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A Technical Guide to the Biochemical Significance of trans-Aconitic Acid Accumulation in Grasses
Introduction: The Paradox of a Dead-End Metabolite
Within the central metabolic hub of the cell, the Krebs (or tricarboxylic acid, TCA) cycle, cis-aconitic acid exists as a fleeting intermediate in the conversion of citrate to isocitrate, catalyzed by the enzyme aconitase.[1] However, many species within the Poaceae (grass) family have evolved the enzymatic machinery to convert this intermediate into its geometric isomer, trans-aconitic acid.[2][3] Unlike its cis counterpart, trans-aconitic acid cannot be readily processed by aconitase and represents a metabolic cul-de-sac.[4] This leads to its substantial accumulation, particularly in the leaves and stems of rapidly growing grasses, where concentrations can reach 1-4% of the plant's dry weight.[5]
This accumulation is a biochemical paradox; the plant expends energy to synthesize and sequester a molecule that does not directly participate in primary energy metabolism. The resolution to this paradox lies in the multifaceted roles TAA plays as a defensive compound, a metal chelator, and a regulator of metabolic flux.[2][6] However, this evolutionary advantage for the plant has a significant downside for agriculture, as high concentrations of TAA are strongly implicated in "grass tetany," a serious metabolic disorder in grazing ruminants.[5][7] This guide will dissect the biochemical underpinnings of TAA accumulation and explore its dual-edged significance.
The Biochemical Landscape: Synthesis and Sequestration
The accumulation of trans-aconitic acid is a controlled process, dictated by a specific enzymatic pathway that diverts carbon from the TCA cycle.
The Synthetic Pathway
The synthesis of TAA is intrinsically linked to the TCA cycle within the mitochondria.
-
Citrate to cis-Aconitate : The enzyme Aconitase (Aconitate Hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, via the formation of the intermediate cis-aconitate.[1]
-
Isomerization to trans-Aconitate : While most cis-aconitate is rapidly converted to isocitrate, a portion is acted upon by the key enzyme Aconitate Isomerase (AI). This enzyme facilitates the reversible isomerization of cis-aconitate to the thermodynamically more stable trans-aconitate.[8][9] The presence of aconitate isomerase is a prerequisite for any significant accumulation of TAA in plant tissues.[9]
Once formed, TAA is largely trapped. Its structure is not a suitable substrate for aconitase to convert back into the TCA cycle, effectively pulling a portion of the tricarboxylic acid pool out of active circulation.[2][4] This accumulated TAA is thought to be primarily stored in the cell vacuole, away from the mitochondrial TCA cycle, preventing feedback inhibition.
Physiological and Ecological Significance
The energy invested in synthesizing TAA pays dividends for the plant through several protective and regulatory mechanisms.
Anti-Herbivore Defense
trans-Aconitic acid is a potent antifeedant and deterrent for a range of herbivores, from insects to mammals.[2][3] Its defensive action is multifactorial:
-
Enzyme Inhibition : Due to its structural similarity to Krebs cycle intermediates, TAA can act as a competitive inhibitor of enzymes like aconitase in herbivores, disrupting their energy metabolism.[5][10]
-
Mineral Chelation : TAA is an effective chelator of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).[11] In the digestive tract of an herbivore, TAA can bind these essential minerals, reducing their bioavailability and causing nutritional deficiencies.
Aluminum Toxicity Amelioration
In acidic soils, soluble aluminum (Al³⁺) is highly toxic to plants. Some grasses, like maize, accumulate TAA in their roots, where it is thought to chelate Al³⁺ ions in the rhizosphere and within the root tissue.[2][3] This sequestration prevents aluminum from interfering with critical cellular processes.
The Agricultural Conundrum: Grass Tetany
The same chelating property that benefits the plant is detrimental to grazing livestock, particularly cattle and sheep.[7] Grass tetany, or hypomagnesemic tetany, is a metabolic disease characterized by dangerously low blood magnesium levels.[12] The mechanism is as follows:
-
High Ingestion : Ruminants grazing on lush, rapidly growing pastures in early spring can ingest large quantities of TAA.[5][13]
-
Rumen Metabolism : In the rumen, bacteria convert TAA to tricarballylate .[14][15]
-
Magnesium Chelation : Tricarballylate is a powerful chelating agent that binds dietary magnesium, forming an insoluble complex that cannot be absorbed through the rumen wall.[12]
-
Hypomagnesemia : The resulting severe magnesium deficiency impairs nerve and muscle function, leading to clinical signs such as muscle tremors, convulsions, and often, rapid death if not treated.[12]
Factors that exacerbate the risk of grass tetany include high potassium and nitrogen fertilization, which can increase TAA concentrations in forage.[7][14]
| Species / Condition | Typical trans-Aconitate Concentration (% Dry Weight) | Reference |
| Mixed Pasture Grasses (early season) | 1.0 - 2.5% | [5] |
| Hordeum leporinum (Barley grass) | 3.5% | [5] |
| Phalaris tuberosa (Harding grass) | 4.2% | [5] |
| Sugarcane Molasses | ~6110 mg/L (approx. 0.6%) | [16] |
| Forage from high potassium soils | Elevated levels | [14] |
Table 1: Representative concentrations of trans-aconitic acid in various grasses and related products.
Methodologies for Investigation
Accurate quantification and functional analysis of TAA are essential for both fundamental research and agricultural risk assessment.
Experimental Protocol: Quantification of trans-Aconitic Acid by HPLC
This protocol outlines a robust method for the extraction and quantification of TAA from plant tissue using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle: Organic acids are extracted from homogenized plant tissue. TAA is separated from other acids and plant metabolites on a reverse-phase C18 column using an acidic mobile phase to ensure protonation of the carboxyl groups, enhancing retention. TAA is detected by its absorbance in the low UV range (~210 nm).
Step-by-Step Methodology:
-
Sample Preparation: a. Collect 100-200 mg of fresh plant tissue (or 20-30 mg of dried, ground tissue). b. Immediately freeze the sample in liquid nitrogen to halt metabolic activity. c. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead mill.
-
Extraction: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1.5 mL of 10 mM sulfuric acid. Causality: The strong acid serves to both precipitate proteins and keep the TAA fully protonated, maximizing extraction efficiency and ensuring a consistent chemical form for analysis. c. Vortex vigorously for 1 minute, then incubate at room temperature for 30 minutes with occasional shaking.
-
Clarification: a. Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant, avoiding the pelleted debris.
-
Filtration: a. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. Trustworthiness: This step is critical to remove fine particulates that could clog the HPLC column, ensuring system integrity and reproducible results.
-
HPLC Analysis:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 1.5 mM Sulfuric Acid in HPLC-grade water.[8]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: a. Prepare a standard curve using certified trans-aconitic acid standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL). b. Run the standards and samples on the HPLC system. c. Identify the TAA peak in the samples by comparing its retention time to that of the standard. d. Calculate the concentration in the samples by interpolating the peak area from the standard curve.
Sources
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- 6. researchgate.net [researchgate.net]
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- 13. Grass Tetany In Beef Cattle | Forage Information System | Oregon State University [forages.oregonstate.edu]
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- 15. Ability of Acidaminococcus fermentans to oxidize trans-aconitate and decrease the accumulation of tricarballylate, a toxic end product of ruminal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of trans-Aconitic acid anhydride.
An In-depth Technical Guide to the Physical and Chemical Properties of trans-Aconitic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Aconitic acid anhydride (CAS 14556-16-2) is a highly reactive, trifunctional cyclic anhydride that serves as a pivotal building block in advanced organic synthesis, polymer chemistry, and bioconjugation. Derived from the dehydration of the naturally abundant trans-aconitic acid, its unique molecular architecture—featuring a reactive anhydride ring, a pendant carboxylic acid, and a conjugated double bond—offers a versatile platform for constructing complex molecular architectures. This guide provides a detailed exploration of its physicochemical properties, reactivity, synthesis, and key applications, with a focus on the mechanistic principles that govern its utility in research and development.
The Significance of a Trifunctional Building Block
In the landscape of chemical synthesis and materials science, molecules that offer multiple, distinct points for chemical modification are of paramount importance. trans-Aconitic acid anhydride stands out due to its possession of three key functional groups:
-
Cyclic Anhydride: A highly electrophilic moiety that readily undergoes nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to form stable ester or amide linkages. This is the primary reactive site for polymerization and conjugation.[1]
-
Carboxylic Acid: A secondary site for modification, allowing for post-polymerization functionalization, attachment to surfaces, or modulation of solubility and charge.[1]
-
Conjugated Alkene: The carbon-carbon double bond, in conjugation with the carbonyl group, influences the molecule's electronic properties and stability. It can also participate in addition reactions and facilitates thermal decarboxylation to itaconic anhydride, a valuable precursor for bioplastics.[1]
This trifunctionality is the cornerstone of its utility, enabling the design of sophisticated polymers for drug delivery, functional cross-linkers for biomolecules, and novel monomers for sustainable materials.[1][2]
Molecular Structure and Physicochemical Properties
The properties of trans-aconitic acid anhydride are a direct consequence of its structure. The six-membered ring and conjugated system impart a higher thermal stability compared to its cis-isomer.[1]
Table 1: Physicochemical Properties of trans-Aconitic Acid Anhydride
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dioxo-3H-pyran-4-carboxylic acid | [1] |
| CAS Number | 14556-16-2 | [1][3] |
| Molecular Formula | C₆H₄O₅ | [3][4] |
| Molecular Weight | 156.09 g/mol | [3][5] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | Decomposes before melting. | [7] |
| Thermal Stability | Onset of decomposition ~200°C | [1] |
| Boiling Point | 379.9 °C (Predicted) | [3][4] |
| Density | 1.660 g/cm³ (Predicted) | [4] |
| pKa | 2.26 (Predicted) | [4] |
| Storage | Store at ≤ -15°C, keep dry. | [3][4] |
Chemical Reactivity and Mechanistic Pathways
The reactivity of trans-aconitic acid anhydride is dominated by the electrophilicity of the anhydride carbonyl carbons. Its reactions are predictable via standard nucleophilic acyl substitution mechanisms.
Hydrolysis: Stability and Degradation Profile
Like all acid anhydrides, trans-aconitic acid anhydride is susceptible to hydrolysis, reacting with water to open the anhydride ring and form the parent trans-aconitic acid. This reaction is typically undesirable and necessitates handling the compound under anhydrous (dry) conditions.[3] The kinetics of this process, while not specifically detailed for this molecule in the available literature, are analogous to other anhydrides where the reaction can be pseudo-first-order in the presence of excess water.[8][9]
Mechanism of Hydrolysis
Caption: General Esterification Mechanism.
Representative Protocol 3.2.1: Synthesis of a Mono-ester
This protocol describes a general procedure for the esterification of trans-aconitic acid anhydride. The specific alcohol, solvent, and reaction time should be optimized for the desired substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-aconitic acid anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) to a concentration of 0.1-0.5 M.
-
Addition of Alcohol: Add the desired alcohol (1.0-1.2 eq) to the solution via syringe.
-
Base Catalyst (Optional but Recommended): If not using pyridine as the solvent, add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) to the mixture. This acts as a catalyst and neutralizes the carboxylic acid byproduct. [10]4. Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50°C) may be required for less reactive alcohols. [11]5. Workup: Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to isolate the pure mono-ester.
Thermal Decomposition
Upon heating, trans-aconitic acid anhydride exhibits high thermal stability with an onset of decomposition around 200°C. [1]The conjugated double bond facilitates a decarboxylation reaction, leading to the formation of itaconic anhydride, a valuable monomer for bioplastics and polymers. [1][2]This thermal conversion is a key pathway for transforming a citric acid-derived intermediate into other useful chemical feedstocks.
Synthesis and Purification: A Validated Protocol
trans-Aconitic acid anhydride is most commonly prepared by the thermal dehydration of its parent acid, which can itself be synthesized from inexpensive, bio-based citric acid. [1][12] Workflow for Synthesis of trans-Aconitic Acid Anhydride
Caption: Synthesis workflow from Citric Acid.
Protocol 4.1: Synthesis of trans-Aconitic Acid Anhydride from trans-Aconitic Acid
This protocol is a representative method based on established chemical principles for anhydride formation. [1]Optimization using techniques like thermogravimetric analysis (TGA) is recommended to pinpoint the ideal dehydration temperature and minimize side reactions. [1]
-
Preparation: Place finely ground, dry trans-aconitic acid (obtained from the dehydration of citric acid as per literature methods) into a round-bottom flask equipped for vacuum distillation. [12]2. Dehydration: Heat the flask in an oil bath under vacuum. The temperature should be raised gradually to exceed the decomposition point of the acid (e.g., 190-210°C). [1][6]The formation of the anhydride is accompanied by the evolution of water, which should be collected in a cold trap.
-
Monitoring: The reaction can be monitored by observing the cessation of water evolution. Spectroscopic analysis (FTIR) of aliquots can confirm the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic dual C=O stretches of the anhydride. [1]4. Purification:
-
Vacuum Distillation: The preferred method for purification is to distill the resulting anhydride directly under high vacuum. This effectively removes any non-volatile impurities or unreacted starting material. [1] * Recrystallization: Alternatively, the crude solid can be recrystallized from a suitable anhydrous solvent (e.g., ethyl acetate/hexanes). This must be performed quickly and with rigorously dry solvents to prevent hydrolysis. [1]5. Validation: Confirm the identity and purity of the final product using spectroscopic methods (NMR, FTIR, MS) and melting point analysis. Store the pure anhydride under an inert atmosphere at or below -15°C. [3]
-
Key Applications in Research and Development
The unique trifunctional structure of trans-aconitic acid anhydride makes it a valuable tool for materials scientists and drug development professionals.
Polymer Chemistry and Drug Delivery
The anhydride functionality is ideal for step-growth polymerization. It can be reacted with diols or diamines to create polyesters and polyamides. The pendant carboxylic acid group on each monomer unit remains available for further modification, such as attaching targeting ligands, imaging agents, or drugs, making it highly suitable for creating functional drug delivery systems. [1]The parent acid has been used to modify chitosan microparticles to improve drug bioavailability for lung delivery. [13]
Bioconjugation and Surface Modification
trans-Aconitic acid anhydride serves as an effective cross-linking and modification agent for biomolecules like proteins and peptides. [1]It reacts with primary amine groups, such as the ε-amino group of lysine residues, to introduce a new carboxylic acid moiety. This can be used to alter a protein's isoelectric point, link it to other molecules or surfaces, or create hapten-carrier conjugates for antibody production. [1]
Spectroscopic Characterization
While experimental spectra for trans-aconitic acid anhydride are not widely available in public databases, its structure allows for the prediction of key characteristic signals essential for its identification.
-
Infrared (IR) Spectroscopy: The most telling feature will be the presence of two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These correspond to the symmetric and asymmetric stretching modes and are typically found in the regions of 1820-1780 cm⁻¹ and 1750-1710 cm⁻¹ . [14]The broad O-H stretch from the parent carboxylic acid (around 3000 cm⁻¹) should be absent.
-
¹H NMR Spectroscopy: The spectrum is expected to be simple, showing signals for the two protons on the six-membered ring. One proton is on the double bond (alkenyl, expected in the 6-7 ppm region) and two diastereotopic protons are on the adjacent CH₂ group (expected in the 3-4 ppm region). The carboxylic acid proton, if visible, would be a broad singlet at high chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The spectrum should show six distinct carbon signals: two for the carbonyls in the anhydride ring (typically >160 ppm), one for the carboxylic acid carbonyl (~170 ppm), two for the sp² carbons of the double bond (~130-140 ppm), and one for the sp³ methylene (CH₂) carbon.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 156. Common fragmentation patterns for anhydrides include the loss of CO and CO₂.
Handling, Storage, and Safety
trans-Aconitic acid anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage. [5]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [5]* Storage: Due to its reactivity with water, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage at low temperatures (≤ -15°C) in a desiccator is recommended. [3][4]* Incompatibilities: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols (unless for a planned reaction).
References
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Malachowski, R. (1929). Aconitic acid. Organic Syntheses, 9, 4. doi:10.15227/orgsyn.009.0004. Available at: [Link]
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Wyrzykowski, D., et al. (2011). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry, 104(2), 731–736. Available at: [Link]
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Wiley, R. H., & Smith, N. R. (1949). Itaconic Anhydride and Itaconic Acid. Organic Syntheses, 29, 61. doi:10.15227/orgsyn.029.0061. Available at: [Link]
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PubChem. (n.d.). Aconitic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). trans-Aconitic acid. National Center for Biotechnology Information. Retrieved from [Link]
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mzCloud. (2016). trans Aconitic acid. Retrieved from [Link]
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ResearchGate. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Retrieved from [Link]
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PubChem. (n.d.). trans-Aconitic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
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Lopes, B. R. P., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(4), 1279. doi:10.3390/molecules27041279. Available at: [Link]
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LookChem. (n.d.). Cas 14556-16-2,TRANS-ACONITIC ACID ANHYDRIDE. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000958). Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-25. Available at: [Link]
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Repta, A. J., & Higuchi, T. (1969). Synthesis and isolation of citric acid anhydride. Journal of Pharmaceutical Sciences, 58(4), 505-506. doi:10.1002/jps.2600580434. Available at: [Link]
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Haji, S., & Erkey, C. (2005). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy. Chemical Engineering Education, 39(2), 140-144. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. Retrieved from [Link]
-
UNH Scholars' Repository. (2015). Synthesis and properties of poly(itaconic acid). Retrieved from [Link]
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
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Kralj, A. (2007). Checking the Kinetics of Acetic Acid Production by Measuring the Conductivity. Acta Chimica Slovenica, 54, 429-433. Available at: [Link]
-
LibreTexts Chemistry. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
-
ResearchGate. (2015). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ghosh, T., Jana, S., & Dash, J. (2022). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Asian Journal of Organic Chemistry, 11(7), e202200327. doi:10.1002/ajoc.202200327. Available at: [Link]
-
MDPI. (2023). Itaconic Anhydride as a Bio-Based Compatibilizer for a Tung Oil-Based Thermosetting Resin Reinforced with Sand and Algae Biomass. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5.4. Imidation of cyclic anhydride and ammonia. Retrieved from [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
-
Springer. (2021). Itaconic anhydride homopolymerization during radical grafting of poly(lactic acid) in melt. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2023). Amidation Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Acid Anhydrides. Retrieved from [Link]
-
Digital Commons@ETSU. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]
-
ResearchGate. (2013). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy: An experiment for the undergraduate laboratory. Retrieved from [Link]
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An In-depth Technical Guide to trans-Aconitic Acid: A Non-Canonical Metabolite in Escherichia coli
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Central Dogma of Metabolism
In the meticulously charted landscape of Escherichia coli's metabolic pathways, the Tricarboxylic Acid (TCA) cycle stands as a central pillar of energy transduction and biosynthetic precursor supply. Within this canonical cycle, cis-aconitic acid is recognized as a fleeting intermediate in the conversion of citrate to isocitrate, catalyzed by the enzyme aconitase.[1] However, its geometric isomer, trans-aconitic acid, occupies a more enigmatic position. This guide delves into the role of trans-aconitic acid not as a primary substrate for catabolism, but as a fundamental, non-canonical metabolite whose presence necessitates specific adaptive and detoxification mechanisms in E. coli. For drug development professionals, understanding these unique metabolic pressure points can unveil novel therapeutic targets.
The Endogenous Origin and Metabolic Context of trans-Aconitic Acid
Contrary to a simplified view of the TCA cycle, trans-aconitic acid is an inevitable cellular constituent in E. coli. Its formation is a direct consequence of the chemistry of its isomer, cis-aconitate.
Spontaneous Isomerization: A Chemical Certainty
The aconitase-catalyzed isomerization of citrate to isocitrate proceeds via the enzyme-bound intermediate cis-aconitate.[1] Should this intermediate dissociate from the enzyme's active site, it can spontaneously convert to the more thermodynamically stable trans isomer in the aqueous environment of the cytoplasm.[2] This non-enzymatic isomerization ensures a persistent, low-level presence of trans-aconitic acid within the cell.
Oxidative Stress and the Aconitase Bottleneck
E. coli possesses two aconitase isoforms, AcnA and AcnB, which are differentially regulated and exhibit distinct sensitivities to environmental stressors.[3] AcnB is the primary housekeeping aconitase during exponential growth, while AcnA is induced during the stationary phase and in response to oxidative stress and iron limitation.[3] Both enzymes contain a [4Fe-4S] cluster essential for catalysis, which is notoriously sensitive to reactive oxygen species (ROS).[2] Under conditions of oxidative stress, the inactivation of aconitases can lead to an accumulation of citrate and a potential increase in the dissociation of cis-aconitate, thereby elevating the intracellular pool of trans-aconitic acid.[2]
The interplay between the TCA cycle, oxidative stress, and the formation of trans-aconitic acid is a critical aspect of E. coli's metabolic homeostasis.
Figure 2. Detoxification of trans-aconitic acid via methylation.
Experimental Methodologies for the Study of trans-Aconitic Acid in E. coli
Investigating the role of trans-aconitic acid requires precise and robust analytical techniques. The following section outlines a validated protocol for the extraction and quantification of TCA cycle intermediates, including trans-aconitic acid, from E. coli cultures.
Extraction of TCA Cycle Intermediates
This protocol is adapted from established methods for metabolome extraction from E. coli. [4] Reagents and Materials:
-
E. coli culture grown to the desired optical density.
-
Quenching solution: 60% methanol, pre-chilled to -48°C.
-
Extraction solution: 80% methanol, pre-chilled to -48°C.
-
Centrifuge capable of reaching 5,000 x g at -9°C.
-
Internal standard (e.g., deuterated citric acid-d4).
Protocol:
-
Rapid Quenching: Harvest a defined volume of E. coli culture (e.g., 5 mL) and immediately quench metabolic activity by mixing with 2 volumes of ice-cold quenching solution (e.g., 10 mL).
-
Cell Pelleting: Centrifuge the mixture immediately at 5,000 x g for 10 minutes at -9°C.
-
Supernatant Removal: Decant the supernatant completely, ensuring the cell pellet remains frozen.
-
Metabolite Extraction: Resuspend the cell pellet in 1 mL of cold extraction solution containing the internal standard.
-
Cell Lysis: Subject the suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new microfuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extract at -80°C until analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required for accurate quantification of low-abundance metabolites like trans-aconitic acid.
Instrumentation and Conditions:
-
LC System: UPLC/HPLC system (e.g., Agilent, Waters).
-
Column: A mixed-mode or reversed-phase column suitable for polar organic acids, such as an ACQUITY UPLC CSH Phenyl-Hexyl column. [5]* Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer (e.g., Agilent 6490, Waters Xevo G2-XS). [4][5]* Ionization Mode: Electrospray Ionization (ESI) in negative mode.
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Injection: Inject a small volume (e.g., 2-5 µL) onto the LC column.
-
Chromatographic Separation: Develop a gradient elution method to separate the TCA cycle intermediates. A typical gradient might run from 2% to 95% Mobile Phase B over 10-15 minutes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for trans-aconitic acid and other TCA intermediates must be determined by infusing pure standards.
-
trans-Aconitic Acid (C₆H₆O₆, MW: 174.11 g/mol ): Precursor ion [M-H]⁻ at m/z 173.0. Product ions would typically be m/z 129.0 (loss of CO₂) and m/z 85.0 (further fragmentation).
-
-
Data Analysis: Quantify the concentration of trans-aconitic acid by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of pure trans-aconitic acid.
| Parameter | Typical Value/Condition | Reference |
| Extraction Solvent | 80% Methanol (-48°C) | [4] |
| LC Column Type | CSH Phenyl-Hexyl | [5] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | [4][5] |
| Ionization Mode | ESI Negative | [4] |
| Detection Mode | MRM (for quantification) | [4] |
Table 1. Summary of key parameters for LC-MS/MS analysis of trans-aconitic acid.
Concluding Remarks for Future Research and Development
The study of trans-aconitic acid in E. coli offers a fascinating glimpse into the subtleties of metabolic regulation and adaptation. It is not a substrate for growth but a metabolic challenge to be overcome. This presents several key takeaways and future directions:
-
A Biomarker of Metabolic Stress: Intracellular levels of trans-aconitic acid could serve as a sensitive biomarker for aconitase inactivation and broader oxidative or metabolic stress.
-
Novel Antimicrobial Targets: The trans-aconitate methyltransferase (Tam) represents a potential target for novel antimicrobial development. Inhibition of this detoxification enzyme could lead to the accumulation of toxic trans-aconitic acid, thereby crippling the TCA cycle and inhibiting bacterial growth, particularly under stress conditions encountered during infection.
-
Metabolic Engineering Implications: For metabolic engineering efforts aimed at producing chemicals derived from the TCA cycle, the spontaneous formation of trans-aconitic acid and its inhibitory effects must be considered. Overexpression of Tam or engineering of aconitases with lower cis-aconitate dissociation rates could be viable strategies to enhance product yields.
Further research is warranted to precisely quantify the intracellular concentrations of trans-aconitic acid under various physiological conditions and to determine the kinetic parameters of its inhibition on E. coli's aconitase isoforms. Such data will be invaluable for constructing more accurate metabolic models and for the rational design of novel therapeutics.
References
-
Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. (2017). PMC. [Link]
-
Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. (n.d.). Waters Corporation. [Link]
-
Expression of trans-aconitate methyltransferase during growth of E. coli. (n.d.). ResearchGate. [Link]
-
Aconitic acid. (n.d.). Wikipedia. [Link]
-
trans-Aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. (2024). The ISME Journal. [Link]
-
Contrasting Sensitivities of Escherichia coli Aconitases A and B to Oxidation and Iron Depletion. (2001). Journal of Biological Chemistry. [Link]
-
Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). MDPI. [Link]
-
Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli. (2023). Metabolic Engineering. [Link]
-
Role of Aconitate Isomerase in trans-Aconitate Accumulation in Plants. (1997). Plant Physiology. [Link]
-
Kinetic compartmentalization by unnatural reaction for itaconate production. (2022). Nature Communications. [Link]
-
Showing metabocard for trans-Aconitic acid (HMDB0000958). (n.d.). Human Metabolome Database. [Link]
-
Mechanistic and structural insights into the itaconate-producing trans-aconitate decarboxylase Tad1. (2024). PNAS. [Link]
-
Aconitic acid. (n.d.). Wikipedia. [Link]
-
Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. (2019). MDPI. [Link]
-
Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. (2019). PNAS. [Link]
-
Global regulation of gene expression in Escherichia coli. (1992). Journal of Bacteriology. [Link]
-
Regulated Expression of the Escherichia coli dam Gene. (1999). Journal of Bacteriology. [Link]
-
Sensory Systems and Transcriptional Regulation in Escherichia coli. (2021). Frontiers in Microbiology. [Link]
-
Contrasting Sensitivities of Escherichia coli Aconitases A and B to Oxidation and Iron Depletion. (2001). Journal of Biological Chemistry. [Link]
-
Escherichia coli segments its controls on carbon‐dependent gene expression into global and specific regulations. (2018). Molecular Systems Biology. [Link]
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- 5. lcms.cz [lcms.cz]
Unraveling the Enigma: A Technical Guide to the Metabolic Fate of trans-Aconitic Acid in Soil
This guide provides an in-depth exploration of the metabolic journey of trans-aconitic acid (TAA) within the complex soil ecosystem. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the microbial processes governing the degradation of this significant plant-derived organic acid. We will delve into the key metabolic pathways, the enzymatic machinery involved, and the robust experimental methodologies required to elucidate its ultimate fate. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind them, ensuring a self-validating system of inquiry.
The Significance of trans-Aconitic Acid in the Soil Environment
trans-Aconitic acid is far from a minor soil constituent. As a geometric isomer of the tricarboxylic acid (TCA) cycle intermediate, cis-aconitic acid, TAA is actively synthesized and secreted by various plants, often as a component of root exudates.[1] In some plant species, such as barley and maize, TAA can accumulate to substantial levels, representing a significant input of carbon into the rhizosphere.[1] Its structural similarity to cis-aconitic acid allows it to act as a competitive inhibitor of aconitase, a key enzyme in the TCA cycle, hinting at its potential role in modulating microbial metabolism.[1] Understanding how soil microorganisms process this abundant carbon source is crucial for comprehending carbon cycling, microbe-plant interactions, and the overall health of the soil ecosystem.
The Microbial Assimilation Pathway of trans-Aconitic Acid
The transformation of trans-aconitic acid in soil is predominantly a biological process driven by a diverse array of microorganisms. Bacteria, in particular, have evolved sophisticated systems to utilize TAA as a viable carbon and energy source, providing them with a competitive advantage in the soil environment.[1][2]
The Central Role of the tar Operon
Recent research has identified a specific genetic system in bacteria, exemplified by Bacillus velezensis, that is dedicated to the sensing and catabolism of TAA.[1][2] This system is orchestrated by the tar operon, which is induced in the presence of TAA.
The key components of this regulatory system are:
-
tarR : A regulatory gene that encodes the TarR protein. Upon sensing TAA, TarR acts as a positive regulator, activating the expression of the tar operon.[1][2]
-
tarB : This gene encodes a membrane transporter protein, TarB, which is responsible for the import of extracellular TAA into the bacterial cell.[1][2]
-
tarA : This gene encodes the crucial enzyme, aconitate isomerase (TarA).[1][2]
Enzymatic Conversion and Entry into Central Metabolism
Once inside the cell, the metabolic fate of trans-aconitic acid is sealed by a two-step enzymatic process that funnels it into the central metabolic pathway of the microorganism:
-
Isomerization: The aconitate isomerase (TarA) catalyzes the stereospecific isomerization of trans-aconitic acid to cis-aconitic acid.[1][2]
-
Hydration: The newly formed cis-aconitic acid is then acted upon by aconitate hydratase (also known as aconitase), a ubiquitous enzyme of the TCA cycle.[3][4] Aconitase catalyzes the hydration of cis-aconitic acid to form isocitrate, which is a key intermediate in the TCA cycle.[3][4]
From this point, the carbon backbone of the original trans-aconitic acid molecule is fully integrated into the central metabolism of the cell, where it can be used for energy production (ATP and reducing equivalents) or as a precursor for the biosynthesis of amino acids and other essential molecules.
Metabolic pathway of trans-aconitic acid in soil bacteria.
Methodologies for Investigating the Metabolic Fate of trans-Aconitic Acid in Soil
A multi-faceted experimental approach is necessary to rigorously investigate the metabolic fate of TAA in the complex soil matrix. The following sections detail key experimental workflows, emphasizing the rationale behind each step.
Soil Microcosm Studies: A Controlled Environment for Degradation Analysis
Soil microcosms serve as controlled, replicable systems to study the biodegradation of organic compounds under laboratory conditions.[1][4] This approach allows for the manipulation of specific variables and the precise measurement of degradation rates.
Experimental Protocol: Soil Microcosm Setup for TAA Degradation
-
Soil Collection and Preparation:
-
Collect soil from the field of interest. It is advisable to sample from the rhizosphere of plants known to produce TAA for an enriched microbial community.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize the sample.
-
Characterize the soil's physicochemical properties, including pH, organic matter content, and texture. This is crucial for interpreting the results.
-
-
Microcosm Assembly:
-
Distribute a known mass of the prepared soil (e.g., 50 g) into replicate glass containers (e.g., 250 mL flasks).
-
Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) to ensure optimal microbial activity.
-
Prepare a stock solution of trans-aconitic acid. For degradation studies, a typical starting concentration in the soil might range from 100 to 500 mg/kg.
-
Spike the soil in the microcosms with the TAA solution, ensuring even distribution.
-
Include control microcosms:
-
No-TAA control: Soil with only the solvent (e.g., sterile water) added to measure background microbial activity.
-
Abiotic control: Sterilized soil (e.g., by autoclaving or gamma irradiation) spiked with TAA to account for non-biological degradation.
-
-
-
Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), destructively sample replicate microcosms from each treatment group.
-
Store the collected soil samples at -20°C or -80°C prior to analysis to halt microbial activity.
-
Workflow for soil microcosm experiments.
Isotopic Labeling: Tracing the Path of Carbon
Stable isotope probing (SIP) and radioactive isotope tracing are powerful techniques to unequivocally track the metabolic fate of a substrate. By using isotopically labeled trans-aconitic acid (e.g., with ¹³C or ¹⁴C), researchers can follow the incorporation of its carbon atoms into microbial biomass, metabolic intermediates, and carbon dioxide.
Experimental Protocol: ¹³C-TAA Isotopic Labeling in Soil
-
Microcosm Setup:
-
Prepare soil microcosms as described in section 3.1.
-
Spike the microcosms with ¹³C-labeled trans-aconitic acid. The level of enrichment will depend on the analytical method used for detection.
-
-
Incubation and CO₂ Trapping:
-
Incubate the microcosms in a closed system that allows for the trapping of evolved CO₂. A common method is to include a vial containing a sodium hydroxide (NaOH) solution within the microcosm headspace.
-
At each sampling point, remove the NaOH trap and precipitate the trapped carbonate with barium chloride (BaCl₂). The resulting barium carbonate (BaCO₃) can be analyzed for its ¹³C content using an isotope ratio mass spectrometer (IRMS).
-
-
Analysis of Microbial Biomass:
-
Extract microbial biomarkers, such as phospholipid fatty acids (PLFAs) or DNA, from the soil samples.
-
Analyze the isotopic composition of these biomarkers by GC-C-IRMS (for PLFAs) or by separating the DNA by density gradient ultracentrifugation followed by IRMS analysis. The incorporation of ¹³C into these molecules provides direct evidence of TAA assimilation by the microbial community.
-
Analytical Quantification: Measuring TAA and its Metabolites
Accurate and sensitive analytical methods are essential for quantifying the concentration of trans-aconitic acid and its metabolites in soil extracts. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.
Experimental Protocol: HPLC Analysis of trans-Aconitic Acid in Soil
-
Extraction:
-
Extract a known mass of soil (e.g., 5 g) with a suitable extraction solvent. A common choice for organic acids is a dilute acid solution, such as 0.1 M phosphoric acid, to ensure the analytes are in their protonated form.[5]
-
Use an extraction technique that ensures good recovery, such as sonication or shaking, followed by centrifugation to pellet the soil particles.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of organic acids.[2][5][6]
-
Mobile Phase: An acidic mobile phase is required to maintain the organic acids in their non-ionized form, which enhances their retention on the C18 column. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate monobasic, adjusted to a low pH of ~2.5 with phosphoric acid) and an organic modifier like methanol or acetonitrile.[2][7]
-
Detection: UV detection at a low wavelength, typically around 210 nm, is effective for the quantification of aconitic acid due to the presence of the carbon-carbon double bond.[2]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is standard.[2][6]
-
Column Temperature: Maintaining a constant column temperature (e.g., 35°C) can improve the reproducibility of retention times.[2]
-
-
Quantification:
-
Prepare a calibration curve using standards of trans-aconitic acid of known concentrations.
-
Quantify the TAA in the soil extracts by comparing the peak area to the calibration curve.
-
Table 1: Example HPLC Parameters for trans-Aconitic Acid Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation of polar organic acids. |
| Mobile Phase | Methanol:0.1% Phosphoric Acid (3:97 v/v) | The low pH ensures TAA is protonated for better retention. The low percentage of organic modifier is suitable for retaining polar analytes. |
| Flow Rate | 0.8 mL/min | A standard flow rate for good peak shape and reasonable run times. |
| Detection | UV at 210 nm | Allows for sensitive detection of the C=C bond in TAA. |
| Column Temp. | 35°C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | A typical injection volume for standard HPLC systems. |
Concluding Remarks: A Path Forward
The study of the metabolic fate of trans-aconitic acid in soil is a vibrant area of research with implications for our understanding of carbon sequestration, plant-microbe interactions, and soil health. The methodologies outlined in this guide provide a robust framework for researchers to explore this fascinating intersection of plant biochemistry and microbial metabolism. By combining controlled microcosm experiments, powerful isotopic tracing techniques, and precise analytical chemistry, we can continue to unravel the intricate processes that govern the cycling of this important organic acid in the terrestrial environment. The widespread ability of soil bacteria to assimilate TAA underscores its significance as a valuable carbon resource and highlights the remarkable metabolic adaptability of the soil microbiome.[1][2]
References
-
The ISME Journal. Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. [Link]
-
PubMed. Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. [Link]
-
Wikipedia. Aconitase. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aconitic Acid on BIST A+ Column. [Link]
-
M-CSA. Aconitate hydratase. [Link]
-
ALWSCI. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). [Link]
-
MDPI. Biological Roles and Applications of Aconitic Acid. [Link]
-
ResearchGate. Organic acid metabolism in plants: From adaptive physiology to transgenic varieties for cultivation in extreme soils. [Link]
-
ResearchGate. An Improved Reversed-Phase Liquid Chromatographic Method for the Analysis of Low-Molecular Mass Organic Acids in Plant Root Exudates. [Link]
Sources
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- 2. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]
- 3. usgs.gov [usgs.gov]
- 4. Microcosm method for investigating the biodegradation of organic compounds in rhizosphere soils (Conference) | OSTI.GOV [osti.gov]
- 5. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 6. HPLC Method for Analysis of Aconitic Acid on BIST A+ Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of trans-Aconitic Acid in Plant Tissues using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive and robust methodology for the extraction, separation, and quantification of trans-aconitic acid from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. Trans-aconitic acid is a significant organic acid in many plant species, playing key roles in carbon metabolism, metal ion chelation, and defense mechanisms.[1][2] Accurate quantification is crucial for researchers in plant physiology, biochemistry, and crop development. The protocol herein is designed to be self-validating, offering field-proven insights into sample preparation, chromatographic separation, and data analysis to ensure accuracy and reproducibility for both academic and industrial research professionals.
Scientific Background: The Significance of trans-Aconitic Acid
Trans-aconitic acid (propene-1,2,3-tricarboxylic acid) is the more stable geometric isomer of cis-aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle.[2] While cis-aconitate is rapidly turned over by the enzyme aconitase, many plants, particularly grasses like sugarcane, maize, and wheat, accumulate high concentrations of the trans-isomer.[1][3] This accumulation is not incidental; it serves distinct physiological purposes:
-
Metabolic Pool: It acts as a significant reserve of fixed carbon that can be mobilized when needed.[2]
-
Stress Amelioration: Trans-aconitic acid is implicated in plant tolerance to abiotic stress. For instance, it can chelate toxic aluminum ions (Al³⁺) in the soil, mitigating aluminum toxicity in plants like maize.[1][2]
-
Plant Defense: It can function as an antifeedant or antifungal compound, contributing to the plant's innate defense system.[2][4]
Given these important roles, a reliable analytical method is essential for its accurate measurement. HPLC coupled with UV detection is an ideal technique. The conjugated double bond in the molecule acts as a chromophore, allowing for sensitive detection at low UV wavelengths, typically around 210 nm.[5][6] This method combines the high resolving power of chromatography with the specificity and sensitivity of UV detection to provide a quantitative workflow.
Experimental Workflow Overview
The entire process, from sample collection to final data analysis, is designed to minimize analyte degradation and matrix interference, ensuring the integrity of the final quantitative result.
Figure 1: General workflow for the quantification of trans-aconitic acid.
Detailed Protocols
Part A: Sample Preparation and Extraction
This stage is critical for the quantitative recovery of the analyte from the complex plant matrix. The use of an acidic extraction medium is a key causal choice; it ensures that the carboxylic acid groups of trans-aconitate remain protonated, preventing the formation of less soluble salts and maximizing extraction efficiency.[7]
Materials and Reagents:
-
Plant tissue (e.g., leaves, roots)
-
Liquid Nitrogen
-
Mortar and Pestle or Cryogenic Grinder
-
Extraction Solvent: 0.1 M Hydrochloric Acid (HCl)
-
trans-Aconitic Acid standard (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Anion-exchange Solid-Phase Extraction (SPE) cartridges (e.g., 1 mL, 100 mg)
-
Centrifuge and tubes
-
Vortex mixer
-
0.22 µm Syringe filters
Step-by-Step Extraction Protocol:
-
Sample Collection: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.[7] Store at -80°C until use.
-
Homogenization: Weigh approximately 100-200 mg of frozen tissue and grind to a fine, homogenous powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of pre-chilled 0.1 M HCl.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes at room temperature.
-
-
Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup: This step is self-validating as it removes pigments (like chlorophyll) and other interfering compounds that could co-elute or damage the HPLC column.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water, and finally 1 mL of 0.1 M HCl. Do not let the cartridge run dry.
-
Loading: Load the clarified supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove neutral and cationic impurities.
-
Elution: Elute the bound organic acids, including trans-aconitic acid, with 1 mL of 1 M HCl.
-
-
Final Preparation: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Part B: HPLC Chromatographic Conditions
The choice of an acidic mobile phase is crucial for achieving sharp, symmetrical peaks. At a low pH (around 2.5-3.0), trans-aconitic acid is fully protonated, allowing for optimal interaction with the C18 stationary phase.
| Parameter | Recommended Setting |
| HPLC System | Standard binary or quaternary pump system with autosampler and UV/Vis or Diode Array Detector (DAD) |
| Column | Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) or a dedicated Organic Acid Column (e.g., Acclaim™ OA)[8] |
| Mobile Phase | Isocratic: 25 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid. Filtered and degassed. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 210 nm[5][6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust based on system and column to ensure elution of all peaks of interest) |
Part C: Quantification and Data Analysis
A robust calibration is the foundation of trustworthy quantification. A multi-point calibration curve should be generated for every analytical batch.
Standard Curve Preparation:
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of trans-aconitic acid standard and dissolve in 10 mL of deionized water.
-
Working Standards: Perform serial dilutions of the primary stock with the mobile phase to prepare a set of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Calibration Curve: Inject each standard into the HPLC system. Plot the peak area response versus the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered acceptable.
Sample Quantification:
-
Inject the prepared plant extracts (from Part A).
-
Identify the trans-aconitic acid peak by comparing its retention time with that of the authentic standard. A Diode Array Detector can be used to further confirm peak identity and purity by overlaying the UV spectra.[9]
-
Integrate the peak area for trans-aconitic acid in the sample chromatogram.
-
Calculate the concentration in the vial (C_vial, in µg/mL) using the calibration curve equation.
-
Calculate the final concentration in the original plant tissue using the following formula:
Concentration (mg/g FW) = (C_vial [µg/mL] * V_extraction [mL]) / (W_tissue [g] * 1000 [µg/mg])
Where:
-
C_vial is the concentration calculated from the calibration curve.
-
V_extraction is the initial extraction volume (1.5 mL in this protocol).
-
W_tissue is the initial fresh weight of the plant tissue in grams.
-
System Suitability and Validation
To ensure the trustworthiness of the results, the following parameters should be periodically assessed:
-
Linearity: Confirmed by the R² value of the calibration curve.
-
Precision: Assessed by calculating the relative standard deviation (%RSD) of replicate injections of the same standard. An RSD < 2% is typically required.
-
Recovery: Determined by spiking a known amount of trans-aconitic acid standard into a blank plant matrix extract and performing the entire extraction and analysis procedure. Recovery should ideally be within 85-115%.[5]
The Role of trans-Aconitic Acid in Plant Metabolism
Figure 2: Relationship of trans-aconitic acid to the TCA cycle.
As illustrated, cis-aconitate is a fleeting intermediate in the conversion of citrate to isocitrate.[1][2] The enzyme aconitate isomerase facilitates the reversible conversion between the cis and trans forms, allowing the plant to shunt carbon away from the immediate energy-producing cycle into a stable, stored form.[1]
References
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Rapid determination of eight organic acids in plant tissue by sequential extraction and high performance liquid chromatography. PubMed Central. [Link]
-
Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub. [Link]
-
Determination of organic acids in plant material. Tidsskrift for Planteavl. [Link]
-
Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. MDPI. [Link]
-
Trans-aconitic acid inhibits the growth and photosynthesis of Glycine max. ResearchGate. [Link]
-
Determination of Organic Acids Exuded from Plant Roots by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process. PubMed. [Link]
-
UV/visible spectra of authentic standards (a) and representative juice... ResearchGate. [Link]
-
Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans,trans-muconic acid in urine samples of workers exposed to low benzene concentrations. PubMed. [Link]
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Application Notes & Protocols: trans-Aconitic Acid in Biodegradable Polymer Synthesis
Foreword: The Imperative of Bio-Sourced Monomers
The transition from petrochemical-based plastics to sustainable, biodegradable alternatives is a cornerstone of modern materials science. In this landscape, trans-aconitic acid (TAA) emerges as a highly promising, bio-sourced building block.[1][2] Derived from renewable feedstocks like sugarcane and sweet sorghum, this unsaturated tricarboxylic acid offers a unique trifunctional architecture, making it an exceptionally versatile monomer for creating a new generation of functional, biodegradable polymers.[3][4] Its three carboxylic acid groups and a reactive double bond provide multiple handles for polymerization and cross-linking, enabling the synthesis of materials with tunable properties for advanced biomedical applications.[2]
This document serves as a technical guide for researchers, materials scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the underlying chemical principles and provide actionable, field-tested protocols for the synthesis and characterization of TAA-based polymers, including polyesters, polyanhydrides, and their application as cross-linking agents.
The Molecular Advantage of trans-Aconitic Acid
trans-Aconitic acid, or Prop-1-ene-1,2,3-tricarboxylic acid, is distinguished by its three carboxylic acid groups, which exhibit differential reactivity, and a central carbon-carbon double bond.[3][4] This structure is fundamental to its utility in polymer science:
-
Trifunctionality (B3 Monomer): When reacting with a difunctional monomer (A2 type), such as a diol, TAA can act as a branching or cross-linking point. This is the basis for creating hyperbranched and cross-linked network polymers, which are invaluable for forming hydrogels and robust scaffolds.[4][5]
-
Ester, Amide, and Anhydride Formation: The carboxylic acid groups readily participate in condensation reactions to form polyesters, polyamides, and polyanhydrides—three of the most important classes of biodegradable polymers.
-
Post-Polymerization Modification: The C=C double bond can be leveraged for secondary reactions, such as radical-initiated cross-linking or functionalization via Michael addition, allowing for further tuning of the final polymer's properties.
The trans isomer is generally more thermodynamically stable than its cis counterpart, which is an intermediate in the citric acid cycle.[6][7] This stability is advantageous for polymerization reactions that require elevated temperatures, such as melt polycondensation.
Synthesis of TAA-Based Polyesters for Tissue Engineering
TAA-based polyesters are at the forefront of biomaterial research, particularly for creating scaffolds that mimic the extracellular matrix for tissue regeneration.[3] The ability to form cross-linked, biocompatible, and biodegradable networks makes them ideal for applications in bone and skin tissue engineering.[3][8]
Scientific Rationale: Melt Polycondensation
Melt polycondensation is the preferred method for synthesizing TAA-based polyesters.[8] This solvent-free approach is environmentally friendly and highly efficient. The core principle involves heating a mixture of TAA and a diol monomer above their melting points.[9]
Causality of Experimental Choices:
-
Inert Atmosphere: The initial phase of the reaction is conducted under an inert nitrogen atmosphere to prevent oxidation of the monomers at high temperatures.
-
High Temperature & Vacuum: As the esterification reaction proceeds, it produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of this water is essential to drive the reaction toward the formation of high-molecular-weight polymer chains. This is achieved by applying a vacuum during the later stages of the reaction.[9]
-
Monomer Ratio (A2 vs. B3): The molar ratio of the diol (A2) to TAA (B3) is a critical parameter. An excess of the diol can compensate for its potential loss due to volatility at high temperatures.[9] Furthermore, varying this ratio allows for precise control over the degree of branching and cross-linking in the final polymer network.[5]
Experimental Protocol: Synthesis of Poly(dodecanediol-co-aconitate)
This protocol describes the synthesis of a cross-linked polyester elastomer from trans-aconitic acid and 1,12-dodecanediol, a non-toxic long-chain diol suitable for creating flexible biomaterials.[8]
Materials:
-
trans-Aconitic Acid (TAA)
-
1,12-Dodecanediol (DDL)
-
Nitrogen Gas (high purity)
-
Chloroform
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump with a cold trap
Procedure:
-
Monomer Loading: Place equimolar amounts of trans-aconitic acid and 1,12-dodecanediol into the three-neck flask equipped with a mechanical stirrer.
-
Inert Purge: Assemble the condenser and gas inlet/outlet. Purge the system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the initial heating phase.
-
Pre-polymerization: Begin stirring and heat the mixture to 150°C. Maintain this temperature for approximately 2 hours. The mixture will become a molten, clear prepolymer.
-
Polycondensation under Vacuum: Gradually increase the temperature to 170°C. Once the temperature stabilizes, slowly apply a vacuum (approx. 15 mbar) over 30 minutes. The removal of water condensate will be visible.
-
Reaction Completion: Continue the reaction under vacuum at 170°C for 24-48 hours. The viscosity of the molten polymer will noticeably increase.
-
Polymer Recovery: Discontinue heating and vacuum. Allow the flask to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in chloroform for purification or characterization.
-
Purification (Optional): Dissolve the polymer in a minimal amount of chloroform and precipitate it by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate and dry under vacuum at 40°C until a constant weight is achieved.
Visualization of Polyester Synthesis Workflow
Caption: Workflow for TAA-based polyester synthesis via melt polycondensation.
Synthesis of TAA-Based Polyanhydrides for Drug Delivery
Polyanhydrides are a class of biodegradable polymers highly valued in drug delivery for their characteristic surface-eroding behavior.[10][11] This erosion mechanism allows for a near zero-order release of encapsulated therapeutic agents, which is ideal for controlled, sustained drug delivery.[12] The trifunctionality of TAA can be used to create cross-linked polyanhydride networks with tunable degradation rates and mechanical properties.
Scientific Rationale: Two-Step Melt Polycondensation
The synthesis of high-molecular-weight polyanhydrides requires the activation of the carboxylic acid monomers.[13] A common and effective method is to react the diacid (or triacid, in this case) with an excess of acetic anhydride.
Causality of Experimental Choices:
-
Activation Step: Refluxing TAA in acetic anhydride converts the carboxylic acid groups into more reactive mixed acetic-aconitic anhydrides. This "prepolymer" is the key to achieving high molecular weights.
-
Melt Condensation: The subsequent melt condensation under high vacuum removes the volatile acetic anhydride byproduct, driving the polymerization forward to form the stable polyanhydride backbone.[13] The high temperature and vacuum are critical for this step.
-
Cross-linking: Because TAA has three carboxyl groups, this process will inherently form a cross-linked network polymer, rather than a linear chain. This network structure enhances mechanical stability and can modulate the erosion rate.
Experimental Protocol: Synthesis of Cross-linked Poly(aconitic anhydride)
Materials:
-
trans-Aconitic Acid (TAA)
-
Acetic Anhydride (reagent grade)
-
Nitrogen Gas (high purity)
Equipment:
-
Three-neck round-bottom flask (250 mL) with a distillation head
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump with a cold trap
Procedure:
-
Monomer Activation: Add trans-aconitic acid to the flask. For each mole of TAA, add a 10-fold molar excess of acetic anhydride.
-
Reflux: Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture to reflux under a nitrogen atmosphere and maintain for 30-45 minutes to form the activated prepolymer.
-
Removal of Acetic Anhydride: Reconfigure the apparatus for distillation. Remove the excess acetic anhydride and acetic acid byproduct by distillation, first at atmospheric pressure and then under reduced pressure at 70°C until the residue is clear and viscous.
-
Melt Polycondensation: Increase the temperature to 160°C and apply a high vacuum (approx. 10 mbar). Continue stirring under these conditions for 3-4 hours. The viscosity will increase significantly as the cross-linked polymer network forms.[13]
-
Polymer Recovery: Release the vacuum with nitrogen and allow the polymer to cool to room temperature. The resulting solid will be a hard, glassy material. Due to its cross-linked nature, it will be insoluble. It should be broken up mechanically for further use.
Visualization of Polyanhydride Synthesis Logic
Caption: Logical flow for the two-step synthesis of TAA-based polyanhydrides.
Characterization of TAA-Based Polymers
Proper characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the synthesized polymers, which in turn dictate their performance.
| Technique | Purpose and Key Insights |
| FTIR Spectroscopy | Confirms the formation of the desired polymer by identifying key functional groups. For polyesters, look for the appearance of the characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹. For polyanhydrides, two distinct anhydride carbonyl stretches will appear around 1810 cm⁻¹ and 1740 cm⁻¹.[13] |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural elucidation of the polymer backbone, confirming the successful incorporation of both TAA and the co-monomer (e.g., diol). It can also be used to estimate the degree of branching.[8] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight (Mw, Mn) and polydispersity index (PDI) of soluble (non-cross-linked or branched) polymers. This is crucial for correlating synthesis conditions with the final polymer chain length.[9] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). These values are critical for understanding the polymer's physical state (amorphous vs. semi-crystalline) and processing conditions.[8] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. This is important for applications that may involve heat, such as melt processing or sterilization.[14] |
Concluding Remarks for the Advanced Practitioner
trans-Aconitic acid is more than just another bio-sourced monomer; it is a multifunctional platform chemical that enables the rational design of advanced biodegradable polymers.[2] Its trifunctionality is a key asset, allowing for the creation of complex hyperbranched and cross-linked architectures through straightforward and scalable polycondensation reactions.[4][5] The protocols and principles outlined in these notes provide a robust foundation for researchers to synthesize and tailor TAA-based polyesters and polyanhydrides for high-value applications, from regenerative medicine and tissue engineering to controlled drug delivery.[3][11] Future work will likely focus on leveraging the unsaturation in the TAA backbone for developing dual-curing systems and novel polymer-drug conjugates.
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Klasson, K. T., & Csinos, A. S. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods, 11(5), 735. [Link]
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Klasson, K. T., & Csinos, A. S. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. National Center for Biotechnology Information. [Link]
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Zloh, M., et al. (2015). Aconityl-derived polymers for biomedical applications. Modeling study of cis–trans isomerisation. ResearchGate. [Link]
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de Moura, F. A., et al. (2018). Encapsulation of trans-aconitic acid in mucoadhesive microspheres prolongs the anti-inflammatory effect in LPS-induced acute arthritis. PubMed. [Link]
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Averianov, I. A., & Savin, D. A. (2022). Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. MDPI. [Link]
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Klasson, K. T., & Csinos, A. S. (2022). Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub. [Link]
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Faulmann, C., et al. (n.d.). Synthesis of polyester from aconitic acid and glycerol. ResearchGate. [Link]
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Klasson, K. T., & Csinos, A. S. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. ResearchGate. [Link]
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Wang, C., et al. (2016). Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). Atlantis Press. [Link]
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Wang, C., et al. (2016). Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). Atlantis Press. [Link]
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Fortman, D. J., et al. (2020). Degradable Polyanhydride Networks Derived from Itaconic Acid. ACS Publications. [Link]
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Faulmann, C., et al. (n.d.). Synthesis of polyester from aconitic acid and 1,4-butanediol. ResearchGate. [Link]
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Cao, M. (2008). Synthesis and properties of poly(itaconic acid). UNH Scholars' Repository. [Link]
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Domb, A. J., & Nanda, A. (2006). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Center for Biotechnology Information. [Link]
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Mondal, P., & Maiti, S. (2018). Genesis of an ecofriendly An + B3 hyperbranched polyester from Poly (ethylene glycol) and aconitic acid for application as flocculant. ResearchGate. [Link]
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Domb, A. J., et al. (1997). Polyanhydrides: Synthesis and characterization. ResearchGate. [Link]
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Selvam, P., et al. (2018). Synthesis, Characterization and Biological Studies of Novel Biodegradable Aconitic Acid Based Copolyester for Application in Skin Tissue Engineering. Asian Journal of Chemistry. [Link]
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Lellig, P., et al. (2019). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. MDPI. [Link]
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Wikipedia. (n.d.). Aconitic acid. Wikipedia. [Link]
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Maniar, M., & Domb, A. J. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. National Center for Biotechnology Information. [Link]
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Al-Mala, K. (2023). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. MDPI. [Link]
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Maniar, M., & Domb, A. J. (2022). Polyanhydride Chemistry. National Center for Biotechnology Information. [Link]
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Liechty, W. B., et al. (2010). Polymers for Drug Delivery Systems. National Center for Biotechnology Information. [Link]
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Maniar, M., & Domb, A. J. (2022). Polyanhydride Chemistry. PubMed. [Link]
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Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. [Link]
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Lellig, P., et al. (2018). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. MDPI. [Link]
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Kang, S. I., & Bae, Y. H. (2011). pH- and ion-sensitive polymers for drug delivery. National Center for Biotechnology Information. [Link]
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Jaiswal, M., et al. (2022). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. MDPI. [Link]
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Zhang, Y., et al. (2024). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI. [Link]
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Fernández-d'Arlas, B., et al. (2016). Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. ResearchGate. [Link]
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LibreTexts. (2020). 22.10: Polyamides and Polyesters- Step-Growth Polymers. Chemistry LibreTexts. [Link]
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Puiggali, J., & Rodriguez-Galan, A. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]
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Kumar, A., & Gross, R. A. (2000). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. ResearchGate. [Link]
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Application Note: High-Purity Isolation of trans-Aconitic Acid from Molasses Using Mixed-Mode Solid-Phase Extraction
Abstract
This application note presents a robust and selective protocol for the solid-phase extraction (SPE) of trans-aconitic acid from the highly complex matrix of sugarcane molasses. Molasses, a viscous byproduct of sugar refining, is a rich source of trans-aconitic acid but presents significant analytical challenges due to high concentrations of sugars, pigments, and other interfering substances[1][2][3]. This protocol leverages a mixed-mode anion exchange SPE methodology, which combines both reversed-phase and ion-exchange retention mechanisms for superior sample cleanup and analyte recovery[4][5]. The described method is tailored for researchers in natural product chemistry, biotechnology, and drug development seeking to isolate this valuable bio-based chemical for downstream applications such as polymer synthesis or as a pharmaceutical intermediate[6][7].
Introduction: The Challenge and the Analyte
trans-Aconitic acid ((E)-prop-1-ene-1,2,3-tricarboxylic acid) is a tricarboxylic acid naturally present in significant quantities in sugarcane and its processing byproducts, particularly molasses[7][8]. Its chemical structure lends itself to applications as a cross-linking agent, a precursor for biodegradable polymers, and a building block in chemical synthesis[6][7]. However, the efficient isolation of trans-aconitic acid from molasses is complicated by the matrix's composition. Molasses is a dense syrup containing high levels of sucrose, fructose, and glucose (often exceeding 50% of dry weight), along with amino acids, minerals, and various organic acids[1][9][10]. These components can interfere with selective extraction, leading to low purity and recovery.
Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by minimizing solvent consumption and improving selectivity[11]. For organic acids, anion-exchange SPE is a logical choice, as it exploits the negative charge of the carboxylate groups[12][13]. However, the complexity of molasses necessitates a more rigorous cleanup. A mixed-mode SPE sorbent, featuring both non-polar (e.g., C8) and strong anion-exchange (SAX) functionalities, provides a dual retention mechanism[4][14]. This allows for the retention of trans-aconitic acid via ion exchange while simultaneously using the reversed-phase character to bind and wash away non-polar interferences. Sugars and other highly polar, neutral molecules can be effectively washed from the sorbent with aqueous solutions.
Principles of the Mixed-Mode SPE Approach
The protocol is founded on the principles of mixed-mode chromatography, which offers orthogonal retention mechanisms on a single sorbent.
-
Analyte Properties : trans-Aconitic acid is a relatively polar, weak organic acid with three carboxyl groups[15][16]. In an aqueous solution at a pH above its pKa values, it exists in its anionic (deprotonated) form, making it amenable to anion exchange.
-
Sorbent Selection : A mixed-mode Strong Anion Exchange (SAX) sorbent is selected. This sorbent typically consists of a silica or polymer base functionalized with both non-polar chains (e.g., C8) and quaternary amine groups[14]. The quaternary amine provides a permanent positive charge for strong anion exchange, independent of pH in the typical working range[17].
-
Mechanism of Separation :
-
Sample Loading (pH > pKa) : The molasses sample, diluted and pH-adjusted to be 2-3 units above the pKa of trans-aconitic acid, is loaded onto the conditioned cartridge. The anionic trans-aconitate is strongly retained by the positively charged SAX functional groups. Non-polar impurities are simultaneously retained by the C8 chains.
-
Washing Off Impurities : A multi-step wash is employed. An initial aqueous wash removes highly polar, unretained species like sugars and salts. A subsequent wash with a mild organic solvent (e.g., methanol) disrupts the weaker non-polar interactions, eluting hydrophobic interferences without displacing the ionically bound analyte[5].
-
Analyte Elution (pH < pKa) : To elute the trans-aconitic acid, an acidic solution is passed through the cartridge. This lowers the pH well below the analyte's pKa, neutralizing the carboxylate groups. The now-neutral trans-aconitic acid is released from the ion-exchange sites and readily eluted[4].
-
Experimental Protocol
This section provides a detailed, step-by-step methodology for the extraction of trans-aconitic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Sugarcane Molasses | - | Commercial Source |
| Mixed-Mode SPE Cartridges | C8/SAX, 500 mg, 6 mL | e.g., Agilent, Waters |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Formic Acid (HCOOH) | ACS Reagent Grade, ~98% | Sigma-Aldrich |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house system |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Merck |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | VWR |
| SPE Vacuum Manifold | 12- or 24-port | Standard Lab Supplier |
| pH Meter | Calibrated | Standard Lab Supplier |
Step-by-Step Protocol
Step 1: Sample Pre-treatment
Causality: Molasses is too viscous for direct application to an SPE cartridge and its pH needs adjustment to ensure the analyte is ionized for retention. Dilution is critical for manageable flow rates and efficient interaction with the sorbent. Adjusting the pH to ~6.0 ensures the three carboxylic acid groups of trans-aconitic acid are deprotonated (anionic), promoting strong binding to the anion-exchange sorbent[13].
-
Weigh 1.0 g of molasses into a 50 mL volumetric flask.
-
Add approximately 30 mL of DI water and mix thoroughly until the molasses is fully dissolved.
-
Adjust the pH of the solution to 6.0 ± 0.2 using 0.1 M NaOH or 0.1 M HCl.
-
Bring the final volume to 50 mL with DI water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: SPE Cartridge Conditioning
Causality: Conditioning serves two purposes. The methanol solvates the C8 chains, activating the reversed-phase mechanism. The subsequent water rinse removes the methanol and prepares the sorbent for the aqueous sample, ensuring the ion-exchange sites are accessible.
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a flow rate of ~2-3 mL/min.
-
Pass 5 mL of DI water through each cartridge at the same flow rate. Do not allow the sorbent bed to go dry before sample loading.
Step 3: Sample Loading
Causality: A slow and controlled flow rate is essential to allow sufficient residence time for the trans-aconitic acid anions to bind to the SAX functional groups and for non-polar interferences to adsorb to the C8 phase[18].
-
Load 10 mL of the pre-treated molasses sample onto the conditioned cartridge.
-
Adjust the vacuum to achieve a slow, dropwise flow rate of approximately 1 mL/min.
-
Collect the flow-through for potential analysis of unretained components, if desired.
Step 4: Interference Washing
Causality: This two-stage wash is the core of the cleanup process. The DI water wash removes highly polar species like sugars and salts that have no affinity for the reversed-phase or ion-exchange mechanisms[19]. The subsequent methanol wash is strong enough to disrupt hydrophobic interactions and elute non-polar interferences but is not acidic enough to disrupt the strong ionic bond between the analyte and the SAX sorbent[5].
-
Aqueous Wash : Pass 10 mL of DI water through the cartridge at a flow rate of ~2-3 mL/min.
-
Organic Wash : Pass 5 mL of methanol through the cartridge at ~2-3 mL/min.
-
Dry the cartridge under full vacuum for 5 minutes to remove residual wash solvents.
Step 5: Analyte Elution
Causality: The elution solvent contains a strong acid (formic acid) which protonates the carboxylate groups of trans-aconitic acid, neutralizing its charge. The now-neutral molecule is released from the SAX sorbent and eluted. The organic component (methanol) ensures efficient solubilization of the analyte from the sorbent bed[4].
-
Place collection tubes inside the vacuum manifold.
-
Add 5 mL of 5% formic acid in methanol (v/v) to the cartridge.
-
Elute the trans-aconitic acid at a slow flow rate of ~1 mL/min to ensure complete recovery.
-
The eluate can now be analyzed by HPLC, GC-MS (after derivatization), or other analytical techniques. For gravimetric analysis, the solvent can be evaporated.
Protocol Summary Table
| Step | Action | Reagent / Solvent | Volume | Flow Rate | Purpose |
| 1 | Sample Pre-treatment | DI Water / 0.1 M NaOH | 50 mL | - | Dilute sample, adjust pH to 6.0 |
| 2 | Conditioning | Methanol | 5 mL | 2-3 mL/min | Activate C8 phase |
| DI Water | 5 mL | 2-3 mL/min | Equilibrate for aqueous sample | ||
| 3 | Sample Loading | Pre-treated Sample | 10 mL | ~1 mL/min | Bind analyte and interferences |
| 4 | Washing | DI Water | 10 mL | 2-3 mL/min | Remove sugars and salts |
| Methanol | 5 mL | 2-3 mL/min | Remove non-polar interferences | ||
| 5 | Elution | 5% Formic Acid in MeOH | 5 mL | ~1 mL/min | Protonate and elute analyte |
Visualization of the Workflow
The following diagram illustrates the complete solid-phase extraction workflow.
Caption: SPE workflow for isolating trans-aconitic acid from molasses.
Conclusion and Further Considerations
This application note details a selective and efficient method for the solid-phase extraction of trans-aconitic acid from sugarcane molasses using a mixed-mode anion exchange sorbent. The dual retention mechanism provides a significant advantage over single-mode SPE by enabling a more thorough removal of the complex interferences inherent in molasses, such as sugars and hydrophobic compounds. This protocol serves as a validated starting point for researchers, and it can be further optimized by adjusting sample load, wash solvent strength, or elution volume to meet specific purity and recovery requirements. The resulting high-purity trans-aconitic acid is suitable for a variety of high-value downstream applications.
References
- Thompson, J. A., & Schnuelle, G. W. (1982). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry, 28(9), 1846–1852.
-
ResearchGate. (n.d.). General composition of molasses. [Diagram]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). trans-Aconitic acid. PubChem Compound Database. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Retrieved from [Link]
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Malaysian Applied Biology Journal. (2022). THE PROXIMATE COMPOSITION AND METABOLITE PROFILING OF SUGARCANE (Saccharum officinarum) MOLASSES. Retrieved from [Link]
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Biotage. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Retrieved from [Link]
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MDPI. (2023). Physicochemical and Nutritional Analysis of Molasses for Rum Fermentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Molasses. Retrieved from [Link]
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Study.com. (n.d.). Aconitic Acid Formula, Structure & Uses. Retrieved from [Link]
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Palmonari, A., et al. (2020). Short communication: Characterization of molasses chemical composition. Journal of Dairy Science, 103(7), 6244-6249. [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
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Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
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Encyclopedia.pub. (2022). Biological Roles and Applications of Aconitic Acid. Retrieved from [Link]
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Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Retrieved from [Link]
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Chromatography Forum. (2014). Organic Acids with SPE-SAX. Retrieved from [Link]
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Waters Corporation. (n.d.). What SPE product is a good choice for extraction of organic acids from an aqueous solution?. Retrieved from [Link]
-
ResearchGate. (2002). Extraction of aconitic acid from mixtures of organic acids and cane molasses solutions using supported liquid membranes. Retrieved from [Link]
-
MethodsX. (2018). Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits. Retrieved from [Link]
-
Hawach Scientific. (2025). Three Kinds of SPE Cartridges. Retrieved from [Link]
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National Institutes of Health. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
-
Scribd. (n.d.). Final Molasses Analysis. Retrieved from [Link]
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SciSpace. (n.d.). Plantation of a new formula to assess purity of final molasses. Retrieved from [Link]
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National Institutes of Health. (2018). Quantification of sugars and organic acids in tomato fruits. Retrieved from [Link]
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Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Retrieved from [Link]
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Analusis. (1998). Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Retrieved from [Link]
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Scribd. (n.d.). Method 6.6 - C-Molasses: Fructose, Glucose and Sucrose by HPLC. Retrieved from [Link]
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MDPI. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Retrieved from [Link]
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Montoya, G., et al. (2014). Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process. Journal of Agricultural and Food Chemistry, 62(33), 8314-8318. [Link]
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University of Florida. (n.d.). MOLASSES - GENERAL CONSIDERATIONS. Retrieved from [Link]
-
CoLab. (n.d.). The recovery of polymerization grade aconitic acid from sugarcane molasses. Retrieved from [Link]
-
UCL Discovery. (2021). Sustainable sugarcane vinasse biorefinement for trans-aconitic acid, biopolymers and biogas production. Retrieved from [Link]
-
ResearchGate. (2013). The Recovery of Polymerization Grade Aconitic Acid from Sugarcane Molasses. Retrieved from [Link]
-
National Institutes of Health. (2023). Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide. Retrieved from [Link]
-
ResearchGate. (2002). Solid-Phase extraction procedure to remove organic acids from honey. Retrieved from [Link]
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Harnessing trans-Aconitic Acid for Advanced Cross-Linking of Polyvinyl Alcohol (PVA) Films
An Application Guide:
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing trans-aconitic acid as an effective, non-toxic cross-linking agent for polyvinyl alcohol (PVA) films. The protocols and insights detailed herein are designed to enable the development of advanced biomaterials with tailored mechanical, thermal, and drug-release properties.
Section 1: Foundational Principles & Rationale
Polyvinyl alcohol (PVA) is a highly regarded synthetic polymer in the biomedical and pharmaceutical fields due to its exceptional biocompatibility, non-toxic nature, and biodegradability.[1][2][3] Its utility, however, is often constrained by its high hydrophilicity and solubility in aqueous environments, which can lead to rapid degradation and poor mechanical stability.[4]
To overcome these limitations, cross-linking the polymer chains is a crucial modification step. This process introduces chemical bonds between PVA chains, transforming the material into a more robust and stable three-dimensional network.[1][5] Among various cross-linking strategies, the use of polycarboxylic acids has emerged as a highly attractive, eco-friendly approach.[5] These agents, which are often derived from natural sources, react with the hydroxyl groups of PVA to form stable ester linkages, thereby enhancing the material's mechanical and thermal resilience.[1][4][6]
trans-Aconitic acid, a tricarboxylic acid, is a particularly promising candidate for this purpose. Its three carboxyl groups offer the potential for creating a high-density cross-linked network, which can significantly improve the performance of PVA films for applications such as controlled drug delivery, wound dressings, and tissue engineering.
Section 2: The Cross-Linking Mechanism: Esterification
The cross-linking of PVA with trans-aconitic acid is achieved through a heat-induced esterification reaction. In this process, the carboxyl groups (-COOH) of trans-aconitic acid react with the hydroxyl groups (-OH) on the PVA polymer chains. This condensation reaction forms ester bonds (-COO-) and releases water as a byproduct.[1][7] The trifunctional nature of trans-aconitic acid allows a single molecule to connect with up to three separate PVA chains, leading to a strong and stable polymeric matrix.
The reaction is typically performed via a simple two-step process: solution casting followed by thermal treatment (curing). The heat provides the necessary activation energy for the esterification to proceed efficiently.[1][8][9]
Caption: Mechanism of PVA cross-linking via esterification.
Section 3: Experimental Protocols
This section details the complete workflow for preparing and cross-linking PVA films using trans-aconitic acid.
| Category | Item |
| Polymers & Reagents | Polyvinyl Alcohol (PVA, Mw = 70,000-100,000 g/mol , >99% hydrolyzed) |
| trans-Aconitic Acid | |
| Deionized (DI) Water | |
| Equipment | Magnetic stirrer with hot plate |
| Beakers and magnetic stir bars | |
| Weighing balance | |
| Petri dishes or other suitable casting molds (e.g., silicone) | |
| Laboratory oven with temperature control | |
| Desiccator |
This protocol is based on the widely used solution casting method.[8][9][10]
Caption: Experimental workflow for film preparation.
Step-by-Step Methodology:
-
PVA Solution Preparation: Slowly add 5 g of PVA powder to 100 mL of deionized water in a beaker while stirring. Heat the solution to 80-90°C on a hot plate and maintain stirring for at least 2 hours, or until the PVA is completely dissolved and the solution is clear and homogeneous.[9][11]
-
Cross-linker Solution Preparation: In a separate beaker, prepare a solution of trans-aconitic acid. The concentration will determine the degree of cross-linking. A good starting point is to use a weight percentage relative to the PVA (e.g., 10 wt%, which would be 0.5 g of trans-aconitic acid for 5 g of PVA). Dissolve it in a small amount of DI water.
-
Mixing: Allow the PVA solution to cool to room temperature. Add the trans-aconitic acid solution to the PVA solution and stir vigorously for at least 2 hours to ensure a uniform mixture.
-
Casting: Pour a defined volume of the final solution into a level petri dish or silicone mold. Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Drying: Leave the cast solution in a dust-free environment at room temperature for approximately 48 hours to allow the solvent to evaporate, resulting in a solid film.[9]
-
Thermal Curing: Carefully peel the dried film from the mold. Place it in a laboratory oven and heat it to 150°C for 1 hour to induce the esterification cross-linking reaction.[9]
-
Final Storage: After curing, allow the film to cool to room temperature and store it in a desiccator to prevent moisture absorption before characterization.
Section 4: Validation and Characterization Protocols
Successful cross-linking must be validated. This section provides protocols to characterize the physicochemical properties of the films.
Fourier-Transform Infrared (FTIR) spectroscopy is essential for confirming the formation of ester bonds.
-
Sample Preparation: Cut small pieces of both un-cross-linked (after drying step 5) and cross-linked (after curing step 6) PVA films.
-
Analysis: Record the spectra for each sample, typically in the range of 4000-600 cm⁻¹.
-
Interpretation: Compare the spectra. The key indicator of successful cross-linking is the appearance or significant increase in the intensity of the C=O stretching vibration band of the ester group, typically around 1700-1740 cm⁻¹.[4][12] A corresponding decrease in the broad O-H stretching band (around 3000-3600 cm⁻¹) may also be observed.[4]
This protocol quantifies the degree of cross-linking by measuring the film's resistance to water.[10]
-
Initial Measurement: Cut film samples into squares (e.g., 2x2 cm) and record their initial dry weight (W_i).
-
Immersion: Immerse the samples in beakers containing a phosphate buffer solution (pH 7.4) at room temperature.
-
Swelling Measurement: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).
-
Solubility Measurement: After the final swelling measurement, dry the samples in an oven at 60°C until a constant weight is achieved. Record this final dry weight (W_f).
-
Calculations:
-
Swelling Ratio (%) = [(W_s - W_i) / W_i] x 100
-
Solubility (%) = [(W_i - W_f) / W_i] x 100
-
Expected Outcome: Cross-linked films will exhibit significantly lower swelling ratios and solubility compared to un-cross-linked PVA films, which would likely dissolve.
The degree of cross-linking can be tuned by varying the concentration of trans-aconitic acid and the curing conditions.
| Property | Effect of Increased Cross-linking | Typical Characterization Method |
| Water Swelling | Decreases significantly[13] | Gravimetric Analysis |
| Water Solubility | Decreases significantly[4] | Gravimetric Analysis |
| Tensile Strength | Increases[4][5] | Universal Testing Machine |
| Elongation at Break | May decrease, leading to a more brittle film[4] | Universal Testing Machine |
| Thermal Stability | Increases[3] | Thermogravimetric Analysis (TGA) |
Section 5: Application in Controlled Drug Release
The cross-linked PVA network can act as a matrix to control the release of therapeutic agents. The mesh size of the network, determined by the cross-linking density, governs the diffusion rate of the encapsulated drug.[9][10]
-
Drug Loading: To load a drug (e.g., paracetamol, a model drug), add it to the PVA/trans-aconitic acid solution during Step 3 of Protocol 1. Stir until the drug is fully dissolved or homogeneously dispersed before casting.[9]
-
Film Preparation: Follow Steps 4-7 of Protocol 1 to prepare the drug-loaded films.
-
Release Study: a. Immerse a known weight of the drug-loaded film in a known volume of phosphate buffer (pH 7.4) under constant, gentle agitation. b. At predetermined time points, withdraw an aliquot of the buffer solution and replace it with an equal volume of fresh buffer to maintain sink conditions. c. Analyze the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[9][10] d. Calculate the cumulative percentage of drug released over time.
Expected Outcome: The release profile will be sustained over a prolonged period compared to a simple un-cross-linked film, from which the drug would release rapidly as the film dissolves. Films with a higher degree of cross-linking are expected to exhibit a slower release rate.
Section 6: Troubleshooting and Key Considerations
-
Incomplete Dissolution of PVA: Ensure heating and stirring are adequate. Using a lower molecular weight PVA can facilitate dissolution but may affect final mechanical properties.
-
Brittle Films: If films are too brittle after curing, the concentration of trans-aconitic acid may be too high, leading to excessive cross-linking. Reduce the cross-linker concentration or decrease the curing time/temperature.
-
Inconsistent Film Thickness: Ensure the casting surface is perfectly level. Using a casting knife can provide better control over thickness.
-
Safety: While PVA and trans-aconitic acid are generally safe, standard laboratory practices, including the use of personal protective equipment (PPE), should always be followed.
References
-
A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. Journal of Materials and Environmental Science. Available at: [Link]
-
Rynkowska, E., et al. (2019). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Polymers. Available at: [Link]
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Formation of cross‐linked PVA by cross‐linking reaction between PVA and carboxylic acid. ResearchGate. Available at: [Link]
-
Influence of crosslinking methods toward poly(vinyl alcohol) properties: Microwave irradiation and conventional heating. ResearchGate. Available at: [Link]
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Vu Trung, N., et al. (2021). Tuning the thermal and mechanical properties of poly(vinyl alcohol) with 2,5-furandicarboxylic acid acting as a biobased crosslinking agent. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2019). Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry. Available at: [Link]
-
Al-Mubaddel, F. S., et al. (2023). Investigation of Tannic Acid Crosslinked PVA/PEI-Based Hydrogels as Potential Wound Dressings with Self-Healing and High Antibacterial Properties. MDPI. Available at: [Link]
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Maleic acid modification of polyvinyl alcohol. elephchem.com. Available at: [Link]
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Pérez, L. D. P., et al. (2021). Preparation and Characterization of Polyvinyl Alcohol Films Crosslinked with Citric Acid and Reinforced with Microcellulose for Controlled Drug Release. SciELO. Available at: [Link]
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A Polyvinyl Alcohol–Tannic Acid Gel with Exceptional Mechanical Properties and Ultraviolet Resistance. National Institutes of Health (NIH). Available at: [Link]
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Preparation and Characterization of Poly(vinyl-alcohol)/Chitosan Polymer Blend Films Chemically Crosslinked with Glutaraldehyde: Mechanical and Thermal Investigations. MDPI. Available at: [Link]
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Synthesis of PVA. Reaction 1 shows transesterification of PVAc,... ResearchGate. Available at: [Link]
- Gao, C., et al. (2006). Esterification of polyvinyl alcohol with stearic acid and properties of esterification product. Journal of Applied Polymer Science.
-
Biocompatible autonomous self-healing PVA-CS/TA hydrogels based on hydrogen bonding and electrostatic interaction. National Institutes of Health (NIH). Available at: [Link]
-
Modification of a Carboxymethyl Cellulose/Poly(vinyl alcohol) Hydrogel Film with Citric Acid and Glutaraldehyde Crosslink Agents to Enhance the Anti-Inflammatory Effectiveness of Triamcinolone Acetonide in Wound Healing. MDPI. Available at: [Link]
-
Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. ResearchGate. Available at: [Link]
-
Desai, S., et al. (2020). Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Preparation and Characterization of Polyvinyl Alcohol Films Crosslinked with Citric Acid and Reinforced with Microcellulose for Controlled Drug Release. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Maleic acid crosslinked starch/polyvinyl alcohol blend films with improved barrier properties for packaging applications. Carbohydrate Polymers. Available at: [Link]
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Investigating the Nematicidal Activity of trans-Aconitic Acid Against Plant-Parasitic Nematodes: Application Notes and Protocols
Abstract
Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, causing an estimated $157 billion in crop damage annually.[1] The increasing regulation and environmental concerns associated with synthetic nematicides necessitate the development of effective and sustainable alternatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of trans-aconitic acid (TAA), a naturally occurring tricarboxylic acid, as a promising bio-nematicide. We present detailed, field-proven protocols for the in vitro and in vivo evaluation of TAA's nematicidal efficacy, alongside insights into its proposed mechanism of action and methodologies for robust data analysis. Our objective is to equip researchers with the necessary tools to rigorously assess and validate the potential of TAA in integrated pest management strategies.
Introduction: The Case for a Novel Nematicide
The control of PPNs is a critical challenge for ensuring global food security.[1] Traditional chemical nematicides, while effective, are facing increasing scrutiny due to their potential adverse effects on human health and the environment.[1] This has spurred the search for novel, biodegradable, and target-specific nematicidal compounds. Trans-aconitic acid, a naturally occurring organic acid found in various plants and microorganisms, has emerged as a compelling candidate.[2][3] Notably, the soil bacterium Bacillus thuringiensis produces TAA as a virulence factor against soil nematodes, highlighting its potential as a biological control agent.[2][4]
This guide provides a structured approach to investigating the nematicidal properties of TAA, from initial laboratory-based screenings to more complex whole-plant assays. The protocols outlined herein are designed to be adaptable to various PPN species and host plants, enabling a thorough evaluation of TAA's spectrum of activity and potential for commercial development.
Proposed Mechanism of Action
Trans-aconitic acid is an isomer of cis-aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle.[5] It is a known potent inhibitor of the enzyme aconitase, which catalyzes the conversion of citrate to isocitrate via cis-aconitate in the TCA cycle.[2][5] The disruption of this crucial metabolic pathway is the likely basis for TAA's nematicidal activity. By inhibiting aconitase, TAA can interfere with the nematode's energy production, leading to paralysis and eventual death.[2] Interestingly, studies have shown that TAA exhibits significantly higher nematicidal activity than its cis isomer, suggesting a specific interaction with the nematode's aconitase.[2][5]
Caption: Proposed mechanism of action of trans-Aconitic Acid (TAA) in nematodes.
Experimental Workflow: From In Vitro to In Vivo Validation
A logical and phased approach is crucial for the efficient evaluation of a potential nematicide. The following workflow outlines the key stages, from initial laboratory screening to whole-plant efficacy trials.
Caption: A streamlined workflow for evaluating the nematicidal potential of trans-Aconitic Acid.
Detailed Protocols
Nematode Culture and Second-Stage Juvenile (J2) Collection
Rationale: A consistent and healthy supply of nematodes is fundamental for reproducible bioassays.[6] This protocol focuses on the culture of root-knot nematodes (Meloidogyne spp.), a common and economically significant group of PPNs.[7]
Materials:
-
Susceptible host plants (e.g., tomato, Solanum lycopersicum cv. 'Rutgers')[7]
-
Sterilized sandy loam soil
-
Pots (15 cm diameter)
-
Meloidogyne spp. inoculum (egg masses or J2s)
-
Baermann funnel apparatus[7]
-
Dissecting microscope
-
Beakers and sieves (25 µm pore size)[7]
Protocol:
-
Host Plant Cultivation: Grow susceptible tomato seedlings in pots with sterilized sandy loam soil until they reach the 3-4 true leaf stage.[7]
-
Inoculation: Inoculate each pot with a known number of Meloidogyne spp. egg masses or second-stage juveniles (J2s).[8]
-
Culture Maintenance: Maintain the infected plants in a greenhouse at 25-28°C with a 16:8 hour light:dark photoperiod. Water as needed.
-
J2 Hatching and Collection (4-6 weeks post-inoculation):
-
Gently uproot the plants and wash the roots to remove adhering soil.
-
Excise the galled roots and place them on a Baermann funnel apparatus.[7][8]
-
Collect the hatched J2s from the funnel daily for up to 5 days.
-
Concentrate the J2 suspension by passing it through a 25 µm sieve.
-
Resuspend the J2s in sterile distilled water and adjust the concentration to approximately 100 J2s/100 µL for use in bioassays.[9]
-
In Vitro Nematicidal Assay
Rationale: This assay provides a rapid and cost-effective method to determine the direct toxicity of TAA to nematodes and to establish a dose-response relationship.
Materials:
-
trans-Aconitic acid (analytical grade)
-
Sterile distilled water
-
96-well microtiter plates[10]
-
J2 suspension (approx. 100 J2s/100 µL)
-
Dissecting microscope
-
Pipettes
Protocol:
-
Preparation of TAA Stock Solution: Prepare a 10 mg/mL stock solution of TAA in sterile distilled water.
-
Serial Dilutions: Perform serial dilutions of the TAA stock solution to obtain a range of concentrations (e.g., 100, 250, 500, 1000 µg/mL).[11][12] A sterile distilled water control is essential.
-
Assay Setup:
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection:
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for mortality in the control using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
Use probit analysis to determine the LC50 and LC90 values (the concentration of TAA required to kill 50% and 90% of the nematodes, respectively).[13][15]
-
In Vivo (Pot) Experiment
Rationale: This experiment evaluates the efficacy of TAA in a more realistic soil environment, taking into account factors such as soil interactions, plant uptake, and the compound's stability.
Materials:
-
Susceptible host plants (e.g., tomato seedlings)
-
Sterilized sandy loam soil
-
Pots (15 cm diameter)
-
Meloidogyne spp. J2s
-
trans-Aconitic acid solution at predetermined concentrations (based on in vitro results)
-
Positive control (a commercial nematicide)[16]
-
Negative control (water)
Protocol:
-
Experimental Setup:
-
Fill pots with sterilized sandy loam soil.
-
Transplant one healthy tomato seedling into each pot.
-
Allow the seedlings to acclimate for one week.
-
-
Nematode Inoculation: Inoculate each pot (except for the uninoculated control) with a standardized number of Meloidogyne spp. J2s (e.g., 2000 J2s per pot) by pipetting the suspension into holes made in the soil around the plant's root zone.[17]
-
TAA Application (Soil Drench):
-
Plant Maintenance: Maintain the pots in a greenhouse under controlled conditions for 45-60 days.
-
Data Collection and Analysis:
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.[16]
-
Root Galling Index: Carefully uproot the plants, wash the roots, and assess the degree of galling on a scale of 0-5 or 0-10.[19][20]
-
Egg Mass Count: Stain the roots with phloxine B to visualize and count the number of egg masses per root system.[8]
-
Nematode Population in Soil: Extract and count the number of nematodes from a known volume of soil from each pot using a Baermann funnel or other suitable extraction method.[18]
-
Data Presentation and Interpretation
Table 1: In Vitro Nematicidal Activity of trans-Aconitic Acid against Meloidogyne incognita J2s
| TAA Concentration (µg/mL) | Corrected Mortality (%) after 24h (Mean ± SD) | Corrected Mortality (%) after 48h (Mean ± SD) | Corrected Mortality (%) after 72h (Mean ± SD) |
| Control (0) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 250 | [Insert Data] | [Insert Data] | [Insert Data] |
| 500 | [Insert Data] | [Insert Data] | [Insert Data] |
| 1000 | [Insert Data] | [Insert Data] | [Insert Data] |
| LC50 (µg/mL) | [Calculate] | [Calculate] | [Calculate] |
| LC90 (µg/mL) | [Calculate] | [Calculate] | [Calculate] |
SD: Standard Deviation
Table 2: In Vivo Efficacy of trans-Aconitic Acid on Meloidogyne incognita on Tomato
| Treatment | Root Galling Index (0-5) (Mean ± SD) | Number of Egg Masses/Root System (Mean ± SD) | Final Nematode Population/100g Soil (Mean ± SD) | Plant Dry Weight (g) (Mean ± SD) |
| Uninoculated Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | [Insert Data] |
| Inoculated Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| TAA (Low Conc.) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| TAA (High Conc.) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Commercial Nematicide | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Statistical Analysis: All data should be subjected to appropriate statistical analysis, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Duncan's multiple range test or Tukey's HSD) to determine significant differences between treatments (p < 0.05).[13][14][15]
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic investigation of trans-aconitic acid as a potential bio-nematicide. The progression from in vitro to in vivo assays allows for a comprehensive evaluation of its efficacy and potential for practical application. Future research should focus on optimizing application methods, investigating its effects on a broader range of plant-parasitic nematodes and non-target organisms, and elucidating the precise molecular interactions with the target enzyme. Field trials will be the ultimate test of TAA's viability as a sustainable solution for nematode management in agriculture.
References
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- EURL. (n.d.).
- Google Patents. (2015). Application of trans-aconitic acid in controlling agricultural pests. CN103416400B.
- Bruni, G. O., & Klasson, K. T. (2022). Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub.
- JoVE. (2022).
- Du, C., Cao, S., Shi, X., et al. (2017). Genetic and Biochemical Characterization of a Gene Operon for trans-Aconitic Acid, a Novel Nematicide from Bacillus thuringiensis. Journal of Biological Chemistry.
- Kundu, A., Saha, S., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in Plant Science.
- Du, C., Cao, S., Shi, X., et al. (2017). Genetic and Biochemical Characterization of a Gene Operon for trans-Aconitic Acid, a Novel Nematicide from Bacillus thuringiensis. PMC - PubMed Central.
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- Rocha, T.L., Soll, C.B., et al. (2023).
- Zhang, Y., et al. (2024).
- Google Patents. (2013). Application of trans-aconitic acid in controlling agricultural pests. CN103416400A.
- Kim, Y., et al. (2015). Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita. PMC - NIH.
- Lee, S., et al. (2022). Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp.
- Xiang, N., et al. (2022). Nematicidal Activity of Burkholderia arboris J211 Against Meloidogyne incognita on Tobacco. PMC - NIH.
- Adegbite, A. A. (2011). Evaluation of Nematicidal Action of Some Botanicals on Meloidogyne incognita In Vivo and In Vitro.
- Basyoni, M. M. A., & Abd-El-Gawad, M. M. (2022).
- Ntalli, N., et al. (2018). Nematicidal Activity of Mint Aqueous Extracts against the Root-Knot Nematode Meloidogyne incognita. Journal of Agricultural and Food Chemistry.
- Park, J., et al. (2014). Control of Meloidogyne incognita Using Mixtures of Organic Acids. PMC - NIH.
- Aydinli, G., & Mennan, S. (2021). Nematicidal Activity of Various Aqueous Extracts against Root-Knot Nematodes (Meloidogyne chitwoodi). DergiPark.
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Application Notes & Protocols: Synthesis of Bioactive Pyrrolidone Scaffolds from trans-Aconitic Acid
Introduction: Unlocking the Potential of a Bio-based Synthon
Trans-aconitic acid, a naturally abundant unsaturated tricarboxylic acid, is emerging as a versatile and sustainable starting material in medicinal chemistry.[1] Its unique trifunctional structure, featuring a reactive α,β-unsaturated system and three carboxylic acid moieties, provides a powerful platform for the stereocontrolled synthesis of complex heterocyclic scaffolds.[2] These scaffolds are central to the architecture of numerous pharmaceutical agents.[3] This guide provides an in-depth exploration of a key synthetic transformation: the cascade aza-Michael addition-cyclization reaction, which converts trans-aconitic acid into N-substituted pyrrolidone-3,4-dicarboxylic acids. This reaction offers a direct route to highly functionalized, chiral building blocks that are of significant interest in modern drug discovery. We will detail the underlying chemistry, provide a comprehensive, step-by-step protocol for a model synthesis, and discuss the potential applications of the resulting scaffolds in the development of novel therapeutics, with a particular focus on their emerging role as precursors to potent enzyme inhibitors.
Core Synthetic Strategy: The Aza-Michael/Cyclization Cascade
The primary transformation highlighted in this application note is a one-pot reaction that efficiently constructs a substituted pyrrolidone ring system. This process leverages the inherent reactivity of the trans-aconitic acid framework.
Mechanism & Rationale:
-
Esterification: The synthesis commences with the esterification of the three carboxylic acid groups of trans-aconitic acid, typically yielding the trimethyl ester. This step is crucial for several reasons:
-
It enhances the electrophilicity of the Michael acceptor system.
-
It improves solubility in common organic solvents, facilitating homogenous reaction conditions.
-
It protects the carboxylic acids from participating in undesired side reactions.
-
-
Aza-Michael Addition: The core carbon-nitrogen bond-forming step is a conjugate addition of a primary amine to the α,β-unsaturated ester system of trimethyl trans-aconitate. This reaction, a classic aza-Michael addition, proceeds readily and often quantitatively at ambient temperatures.[2] The choice of the primary amine is a key diversification point, allowing for the introduction of various R-groups (alkyl, aryl, benzyl, etc.) that will ultimately define the N-substituent of the final heterocyclic product.
-
Amidation-Cyclization Cascade: Following the initial addition, an intramolecular amidation occurs. The newly introduced secondary amine attacks one of the adjacent ester groups, leading to the formation of a five-membered lactam (pyrrolidone) ring. This cyclization is often spontaneous or can be promoted by gentle heating, and it results in the expulsion of a molecule of methanol. The reaction is highly regioselective, yielding the thermodynamically stable five-membered ring.
The overall workflow provides a robust and modular approach to synthesizing a library of N-substituted 5-oxopyrrolidine-3,4-dicarboxylic acid esters.
Visualizing the Workflow: Synthetic Pathway
The following diagram illustrates the key steps in the transformation of trans-aconitic acid into the target pyrrolidone scaffold.
Caption: Synthetic workflow from trans-Aconitic Acid to Pyrrolidone.
Application Note I: Synthesis of a Model Pharmaceutical Scaffold
This section provides a detailed protocol for the synthesis of Dimethyl 1-benzyl-5-oxopyrrolidine-3,4-dicarboxylate, a representative scaffold that can serve as a precursor for various bioactive molecules.[4]
Protocol: Synthesis of Dimethyl 1-benzyl-5-oxopyrrolidine-3,4-dicarboxylate
Objective: To synthesize a model N-substituted pyrrolidone dicarboxylic acid diester from trans-aconitic acid via a three-step, one-pot procedure.
Materials:
-
trans-Aconitic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Benzylamine
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Preparation of Trimethyl trans-Aconitate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend trans-aconitic acid (17.4 g, 100 mmol) in anhydrous methanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.
-
Expert Insight: Sulfuric acid acts as a catalyst for the Fischer esterification. While other acid catalysts can be used, sulfuric acid is cost-effective and efficient for this transformation.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis (e.g., 1:1 Hexanes:EtOAc) indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Trustworthiness Check: Perform the neutralization slowly in a well-ventilated fume hood, as CO₂ evolution can cause foaming and pressure buildup.
-
-
Extraction: Reduce the volume of methanol using a rotary evaporator. Add 100 mL of deionized water and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trimethyl trans-aconitate as an oil. This intermediate is often used in the next step without further purification.
Step 2 & 3: Aza-Michael Addition and Cyclization
-
Reaction Setup: Dissolve the crude trimethyl trans-aconitate (assuming ~100 mmol) in 100 mL of methanol in a 250 mL round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Expert Insight: Initiating the reaction at a lower temperature can help to control the exothermicity of the Michael addition and prevent potential side reactions.[2]
-
-
Amine Addition: Add benzylamine (10.7 g, 100 mmol) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the aconitate ester and the formation of the cyclized product.
-
Expert Insight: The aza-Michael addition is typically very fast, often completing within minutes.[2] The subsequent cyclization is the rate-limiting step and may require extended stirring at ambient temperature or gentle heating to drive to completion.
-
-
Concentration: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for isolating the desired product.
-
Characterization: Combine the fractions containing the pure product and concentrate to yield Dimethyl 1-benzyl-5-oxopyrrolidine-3,4-dicarboxylate as a viscous oil or low-melting solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Data Summary
| Compound Name | Starting Material | Reagents | Typical Yield (%) | Physical State |
| Trimethyl trans-Aconitate | trans-Aconitic Acid | MeOH, H₂SO₄ | >95 (crude) | Oil |
| Dimethyl 1-benzyl-5-oxopyrrolidine-3,4-dicarboxylate | Trimethyl Aconitate | Benzylamine, MeOH | 75-85 | Viscous Oil |
Application in Pharmaceutical Development: A Gateway to Glutaminase Inhibitors
The N-substituted 5-oxopyrrolidine-3,4-dicarboxylic acid scaffold is a valuable pharmacophore. Its rigidified, dicarboxylic acid structure mimics aspects of glutamate, making it an attractive starting point for the design of enzyme inhibitors that target glutamate metabolism—a pathway increasingly recognized as crucial in cancer biology.[5][6]
For instance, the core structure is related to inhibitors of glutaminase (GLS), an enzyme that converts glutamine to glutamate and is upregulated in many cancer types.[7] The orally bioavailable glutamine antagonist prodrug, JHU-083 , is a powerful example of a therapeutic agent that targets this pathway.[8][9][10] While the reported syntheses of JHU-083 do not start from trans-aconitic acid, the pyrrolidine dicarboxylic acid core generated via the protocol described herein represents a highly relevant and advanced intermediate for the synthesis of novel GLS inhibitors and other glutamate-related enzyme modulators. Researchers can utilize this scaffold for further elaboration, such as stereoselective reduction, amidation, and coupling reactions, to generate libraries of potential drug candidates.
Logical Relationship Diagram
The following diagram illustrates the conceptual link between the starting material, the synthesized scaffold, and its potential therapeutic application.
Caption: From Bio-based Material to Therapeutic Target.
Conclusion and Future Outlook
The cascade aza-Michael addition-cyclization of trans-aconitic acid is a powerful and efficient method for generating highly functionalized pyrrolidone scaffolds. This application note provides a robust and reproducible protocol that serves as a foundational technique for researchers in drug discovery. The resulting N-substituted 5-oxopyrrolidine-3,4-dicarboxylates are not merely synthetic curiosities; they are advanced intermediates poised for elaboration into novel therapeutics. As the demand for sustainable synthetic routes and new chemical matter grows, the strategic use of bio-based synthons like trans-aconitic acid will undoubtedly play an increasingly critical role in the development of next-generation pharmaceuticals.
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Application Notes and Protocols for Monitoring trans-Aconitic Acid in Fermentation Processes
Introduction: The Pivotal Role of trans-Aconitic Acid in Modern Fermentation
trans-Aconitic acid (TAA), an unsaturated tricarboxylic acid, is emerging as a valuable platform chemical with diverse applications in the polymer, food, and agricultural industries.[1][2][3][4] Its production through microbial fermentation offers a sustainable alternative to traditional chemical synthesis.[1][2] In engineered microorganisms such as Aspergillus terreus and Escherichia coli, TAA is synthesized from intermediates of the tricarboxylic acid (TCA) cycle.[1][2][3][4] The monitoring of TAA levels during fermentation is critical for process optimization, yield maximization, and quality control. Furthermore, as a known inhibitor of aconitase, an essential enzyme in the TCA cycle, understanding TAA concentration is crucial for managing cellular metabolism and preventing feedback inhibition.[1][5][6][7]
This guide provides a comprehensive overview and detailed protocols for the accurate quantification of trans-aconitic acid in fermentation broths. We will delve into the scientific rationale behind the recommended methodologies, offering insights honed from extensive field experience to ensure robust and reproducible results for researchers, scientists, and professionals in drug development and industrial biotechnology.
Metabolic Significance of trans-Aconitic Acid
In many biotechnological production systems, TAA is not a primary metabolite but rather the product of enzymatic isomerization of cis-aconitate, a key intermediate in the TCA cycle. The enzyme aconitase catalyzes the reversible isomerization of citrate to isocitrate, with cis-aconitate as a bound intermediate.[8] In some engineered strains, the expression of an aconitate isomerase facilitates the conversion of cis-aconitate to the more stable trans-isomer, which can then be secreted and accumulated in the fermentation medium.[1][2]
The accumulation of TAA can exert feedback inhibition on aconitase, potentially disrupting the central carbon metabolism of the production host.[7][9][10] Therefore, real-time or frequent monitoring of TAA concentration allows for dynamic control of fermentation parameters to maintain optimal cellular function and productivity.
Caption: Biosynthetic pathway for trans-aconitic acid from the TCA cycle intermediate cis-aconitate.
Analytical Methodologies for trans-Aconitic Acid Quantification
The choice of analytical method for TAA monitoring depends on factors such as required sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most common and robust method. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, while enzymatic assays can provide rapid, high-throughput screening.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of organic acids in complex matrices like fermentation broths. A reversed-phase C18 column is often suitable, and detection is typically performed using a UV detector at a wavelength where TAA absorbs, such as 210 nm.[11]
This protocol provides a reliable method for the routine analysis of TAA in fermentation samples.
1. Materials and Reagents:
-
trans-Aconitic acid standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and analysis software
3. Sample Preparation Workflow:
Caption: Step-by-step workflow for preparing fermentation samples for HPLC analysis.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol/0.1% Phosphoric Acid in water (e.g., 3:97 v/v)[11] |
| Flow Rate | 0.5 - 0.8 mL/min[11] |
| Column Temperature | 25 - 35 °C[11] |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 10 - 20 µL |
5. Calibration and Quantification:
-
Prepare a series of standard solutions of trans-aconitic acid of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared fermentation samples.
-
Determine the concentration of trans-aconitic acid in the samples by interpolating their peak areas on the calibration curve.
Justification of Experimental Choices:
-
Sample Filtration: The 0.45 µm filter removes particulates that could clog the HPLC column and interfere with the analysis.
-
Acidified Mobile Phase: The addition of phosphoric or formic acid to the mobile phase ensures that the carboxylic acid groups of TAA are protonated, leading to better retention and peak shape on the reversed-phase column.[12]
-
UV Detection at 210 nm: This wavelength provides good sensitivity for the detection of the carbon-carbon double bond in the TAA molecule.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
For highly sensitive and specific quantification, especially in complex media or for validation purposes, GC-MS is an excellent choice. This method requires derivatization of the non-volatile TAA to make it amenable to gas chromatography.
This protocol outlines the derivatization and analysis of TAA using GC-MS.
1. Materials and Reagents:
-
trans-Aconitic acid standard (≥98% purity)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., 5%-phenyl-95%-dimethylpolysiloxane)[13]
-
Data acquisition and analysis software
3. Sample Preparation and Derivatization:
-
Lyophilize a known volume of the cell-free fermentation supernatant.
-
To the dried sample, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 60 minutes to allow for complete derivatization.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the sample in a known volume of ethyl acetate for injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
5. Data Analysis:
-
Identify the trimethylsilyl (TMS) derivative of trans-aconitic acid based on its retention time and mass spectrum.[13]
-
Quantify using a calibration curve prepared from derivatized standards.
Causality in Protocol Design:
-
Derivatization: The silylation of the carboxylic acid groups with BSTFA increases the volatility and thermal stability of TAA, making it suitable for GC analysis.
-
Pyridine: Acts as a catalyst and solvent for the derivatization reaction.
Data Presentation and Interpretation
For effective comparison of TAA levels across different fermentation runs or conditions, it is crucial to present the quantitative data in a clear and structured format.
Table 1: Example of trans-Aconitic Acid Titer in a Fermentation Process
| Fermentation Time (hours) | TAA Concentration (g/L) ± SD (n=3) |
| 24 | 5.2 ± 0.4 |
| 48 | 15.8 ± 1.1 |
| 72 | 28.9 ± 2.3 |
| 96 | 42.5 ± 3.5 |
| 120 | 55.1 ± 4.2 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the analytical workflow:
-
Internal Standards: The use of an internal standard with similar chemical properties to TAA but not present in the sample can correct for variations in sample preparation and instrument response.
-
Spike and Recovery: Adding a known amount of TAA standard to a sample matrix and measuring the recovery can assess the accuracy of the method and identify any matrix effects.
-
Method Blanks: Analyzing a blank sample (e.g., sterile fermentation medium) alongside the experimental samples helps to identify any background contamination.
Conclusion
The meticulous monitoring of trans-aconitic acid is indispensable for the successful development and scale-up of fermentation processes for this valuable platform chemical. The HPLC-UV method presented provides a robust and reliable approach for routine analysis, while the GC-MS protocol offers enhanced sensitivity and specificity for more demanding applications. By understanding the underlying scientific principles and adhering to these detailed protocols, researchers can generate high-quality, reproducible data to drive innovation in industrial biotechnology.
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- 13. Human Metabolome Database: GC-MS Spectrum - trans-Aconitic acid GC-MS (3 TMS) (HMDB0000958) [hmdb.ca]
Application Notes & Protocols: Developing trans-Aconitic Acid as a Bio-Based Plasticizer
An in-depth guide for researchers, scientists, and drug development professionals on the application of trans-Aconitic acid as a bio-based plasticizer.
Abstract
The increasing demand for sustainable and non-toxic materials has catalyzed research into bio-based alternatives for petroleum-derived chemicals. Plasticizers, essential additives for imparting flexibility to rigid polymers like Poly(vinyl chloride) (PVC), are a key area of focus due to the environmental and health concerns associated with traditional phthalate-based compounds. This guide details the development and evaluation of esters derived from trans-aconitic acid as a promising bio-based plasticizer. trans-Aconitic acid, a naturally occurring tricarboxylic acid found in plants like sugarcane, offers a renewable feedstock for creating effective and potentially safer plasticizers.[1][2] This document provides a comprehensive overview, from the synthesis of trans-aconitate esters to the rigorous performance evaluation of plasticized polymer films, offering detailed, field-proven protocols for researchers in materials science and polymer chemistry.
Introduction: The Imperative for Bio-Based Plasticizers
Polymers such as PVC are inherently rigid and brittle, limiting their application. Plasticizers are small molecules that, when added to a polymer, increase its flexibility, ductility, and processability. They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). For decades, phthalate esters like di(2-ethylhexyl) phthalate (DEHP) have dominated the market due to their low cost and high efficiency.[3] However, their tendency to migrate from the polymer matrix and their classification as potential endocrine disruptors have necessitated a shift towards safer, bio-based alternatives.[3]
trans-Aconitic acid (TAA) emerges as a strong candidate for developing such "green" plasticizers.[1] As an unsaturated tricarboxylic acid, its three carboxylic acid groups provide multiple sites for esterification, allowing for the synthesis of a variety of ester derivatives with tunable properties.[1][4] These esters, such as tributyl trans-aconitate (TBA), have shown potential as effective plasticizers for both PVC and bio-polymers like Polylactic acid (PLA).[1][4]
1.1 Scientific Rationale: Why trans-Aconitate Esters?
The efficacy of a plasticizer is determined by its compatibility, efficiency, permanence, and thermal stability within the polymer matrix. The molecular structure of trans-aconitate esters contributes positively to these factors:
-
Compatibility: The ester groups introduce polarity, which can be matched with the polymer to achieve good miscibility. The alkyl chain length of the ester can be varied to fine-tune the solubility parameter for optimal compatibility with the target polymer.[4]
-
Efficiency: The branched structure and multiple ester groups can effectively disrupt polymer chain packing, leading to a significant reduction in Tg even at low concentrations.
-
Permanence: Higher molecular weight esters of TAA can exhibit lower volatility and reduced migration compared to smaller phthalates, leading to more durable and safer end-products.[5][6]
This guide provides the necessary protocols to synthesize, incorporate, and validate the performance of trans-aconitate esters as high-performance, bio-based plasticizers.
Synthesis and Characterization of trans-Aconitate Plasticizers
The direct use of trans-aconitic acid as a plasticizer is limited; it is its ester derivatives that function as effective plasticizers.[1] The most common approach is the direct esterification of TAA with various alcohols. This protocol details the synthesis of tributyl trans-aconitate (TBA) as a representative example.
Causality: This Fischer esterification reaction uses an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (n-butanol). An excess of the alcohol is used to drive the reaction equilibrium towards the product side, maximizing the yield of the tri-ester. Toluene acts as a solvent and facilitates the removal of water via a Dean-Stark apparatus, further pushing the reaction to completion.
Materials:
-
trans-Aconitic acid (≥98% purity)
-
n-Butanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine trans-aconitic acid (0.1 mol, 17.41 g), n-butanol (0.6 mol, 55 mL), p-TSA (0.005 mol, 0.95 g), and toluene (150 mL).
-
Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.
-
Water Removal: Continue refluxing until the theoretical amount of water (0.3 mol, 5.4 mL) is collected in the Dean-Stark trap, indicating the reaction is near completion (typically 6-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:
-
100 mL of deionized water.
-
100 mL of saturated NaHCO₃ solution (to neutralize the catalyst). Repeat until no more CO₂ evolution is observed.
-
100 mL of brine (saturated NaCl solution).
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess n-butanol.
-
Purification: The resulting crude oil can be further purified by vacuum distillation to obtain pure tributyl trans-aconitate.
Causality: It is critical to confirm the structure of the synthesized ester to ensure the reaction was successful and the product is pure. 1H NMR is used to verify the presence of protons from both the aconitate backbone and the butyl chains in the correct ratios and chemical environments.
Procedure (1H NMR):
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire the 1H NMR spectrum.
-
Expected Signals for TBA: Confirm the presence of characteristic peaks corresponding to the aconitate backbone protons (-CH₂- and =CH-) at approximately 3.8 ppm and 6.9 ppm, respectively, along with signals for the butyl group protons.[4]
Preparation of Plasticized Polymer Films
Once synthesized, the trans-aconitate ester must be blended with a polymer. This section provides protocols for both melt blending and solution casting, two common methods for preparing plasticized polymer samples. PVC is used as the primary example.
Causality: Melt blending uses heat and mechanical shear to physically mix the plasticizer and polymer above their processing temperatures. This method is industrially relevant and produces homogenous blends. A two-roll mill is a common laboratory instrument for this purpose.
Materials:
-
PVC resin powder
-
Tributyl trans-aconitate (TBA)
-
Thermal stabilizer (e.g., a zinc stearate-based stabilizer)
-
Two-roll mill
-
Hydraulic hot press
Procedure:
-
Pre-mixing: In a beaker, thoroughly dry-blend 100 parts by weight of PVC resin with the desired parts per hundred resin (phr) of TBA (e.g., 50 phr) and a small amount of thermal stabilizer (e.g., 3 phr).
-
Milling: Preheat the two-roll mill to the processing temperature of PVC (e.g., 160-170°C).
-
Blending: Add the pre-mixed powder to the heated rolls. The material will melt and form a band around one of the rolls. Continuously cut and fold the polymer band for 10-15 minutes to ensure a homogenous mixture.
-
Sheet Formation: Remove the resulting plasticized PVC sheet from the mill.
-
Pressing: Place the sheet between two polished metal plates in a hydraulic hot press preheated to 170°C. Apply pressure (e.g., 10 MPa) for 5 minutes, followed by cold pressing for 5 minutes to create a film of uniform thickness (e.g., 1 mm).
-
Conditioning: Store the prepared films at standard conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.
Performance Evaluation Protocols
This section outlines the critical tests required to validate the performance of trans-aconitate esters as plasticizers. For each test, a comparison should be made against an unplasticized control and a sample plasticized with a commercial standard (e.g., DEHP or ATBC).
The overall process for developing and evaluating a novel plasticizer is summarized below.
Caption: Molecular view of polymer plasticization.
Conclusion and Future Outlook
The protocols and data presented in this guide demonstrate a comprehensive framework for evaluating trans-aconitic acid derivatives as viable bio-based plasticizers. The results for tributyl trans-aconitate (TBA) indicate that it can match or even exceed the performance of traditional phthalates in key areas such as plasticizing efficiency and permanence. The ability to synthesize a range of esters from trans-aconitic acid opens up possibilities for creating custom plasticizers tailored to specific applications, from flexible PVC films to toughened bioplastics like PLA. [4]Further research should focus on optimizing the synthesis process, exploring esters with different alkyl chain lengths, and conducting comprehensive toxicological and biodegradability studies to fully validate their environmental and safety credentials.
References
-
Integration of Biological Synthesis & Chemical Catalysis: Bio-based Plasticizer trans-Aconitates. (2023). ResearchGate. [Link]
-
Aconitic acid. Organic Syntheses Procedure. [Link]
-
Integration of Biological Synthesis & Chemical Catalysis: Bio-based Plasticizer trans-Aconitates. Scilit. [Link]
-
Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). National Institutes of Health (NIH). [Link]
-
In vitro characterization of polyesters of aconitic acid, glycerol, and cinnamic acid for bone tissue engineering. ResearchGate. [Link]
-
Thermal and mechanical properties of plasticized poly(L‐lactic acid). ResearchGate. [Link]
-
A highly stable bio-based plasticizer constructed from renewable acids for plasticizing and enhancing the optical properties of poly(vinyl chloride). ResearchGate. [Link]
-
A highly stable bio-based plasticizer constructed from renewable acids for plasticizing and enhancing the optical properties of poly(vinyl chloride). New Journal of Chemistry (RSC Publishing). [Link]
-
Biological Roles and Applications of Aconitic Acid. (2022). Encyclopedia.pub. [Link]
-
Constitutive production of aconitate isomerase by Pseudomonas sp. WU-0701 in relation to trans-aconitic acid assimilation. ResearchGate. [Link]
-
Trans-aconitic acid inhibits the growth and photosynthesis of Glycine max. CABI. [Link]
-
Effect of Plasticization/Annealing on Thermal, Dynamic Mechanical, and Rheological Properties of Poly(Lactic Acid). MDPI. [Link]
-
New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (2023). National Institutes of Health (NIH). [Link]
-
How Do You Test for Plasticizer Migration. BASTONE. [Link]
-
Safety Data Sheet: trans-Aconitic acid. Carl ROTH. [Link]
-
trans-Aconitic acid | C6H6O6 | CID 444212. PubChem - NIH. [Link]
-
A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (2023). Universiti Teknologi MARA. [Link]
-
(PDF) Dynamic mechanical and thermal properties of plasticized poly(lactic acid). ResearchGate. [Link]
-
Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. ResearchGate. [Link]
-
Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. PubMed. [Link]
-
Synthesis, characterization and performance evaluation of a nontoxic functional plasticizer for poly(vinyl chloride) derived from sustainable lactic acid. ResearchGate. [Link]
-
Thermal Behavior of Polymers in Solid-State. ETFLIN. [Link]
-
(PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate. [Link]
-
Mechanical, Thermal, and Morphology Properties of Poly(lactic acid) Plasticized With Poly(ethylene glycol) and Epoxidized Palm Oil Hybrid Plasticizer. ResearchGate. [Link]
-
Evaluation of heavy metal migration from different types of plastic food packaging materials into aqueous simulants using ICP-MS. Shimadzu. [Link]
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- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
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- 4. researchgate.net [researchgate.net]
- 5. A highly stable bio-based plasticizer constructed from renewable acids for plasticizing and enhancing the optical properties of poly(vinyl chloride) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
High-throughput screening for inhibitors of trans-aconitate metabolism.
Application Notes & Protocols
Topic: High-Throughput Screening for Modulators of Aconitate Metabolism: A Focused Approach on cis-Aconitate Decarboxylase (ACOD1/IRG1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Aconitate Metabolic Hub for Immunomodulation
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism. Within this cycle, the enzyme aconitase (ACO2) catalyzes the stereospecific isomerization of citrate to isocitrate through a cis-aconitate intermediate[1]. While critical for energy production, this metabolic node has emerged as a key control point in regulating immune responses. In activated macrophages, the TCA cycle is intentionally "broken," leading to the accumulation of specific metabolites that function as signaling molecules[2][3].
One of the most significant of these immunometabolites is itaconate . It is synthesized from the TCA intermediate cis-aconitate by the enzyme cis-Aconitate Decarboxylase (ACOD1) , also known as Immunoresponsive Gene 1 (IRG1)[4][5][6]. The expression of ACOD1 is dramatically upregulated in macrophages and other immune cells upon inflammatory stimuli[7][8]. Itaconate exerts potent anti-inflammatory and antimicrobial effects through various mechanisms, including the inhibition of the enzyme succinate dehydrogenase (SDH) and the modulation of transcription factors like Nrf2[2][7][9].
The topic of "trans-aconitate metabolism" introduces a related isomer. Trans-aconitate, which is not an intermediate in the TCA cycle, is a known competitive inhibitor of the primary aconitase (ACO2) enzyme[1][10][11]. While mechanistically interesting, the direct therapeutic targeting of trans-aconitate production or degradation is less defined.
Given the profound and therapeutically relevant role of itaconate in controlling inflammation, the most strategic target for drug discovery within this metabolic nexus is the enzyme that governs its production, ACOD1. By identifying inhibitors of ACOD1, we can modulate the levels of itaconate, offering a novel therapeutic strategy for diseases characterized by excessive inflammation.
This guide provides a comprehensive, field-proven framework for developing and executing a high-throughput screening (HTS) campaign to discover novel small-molecule inhibitors of human ACOD1.
The Aconitate Metabolic Pathway: A Strategic Overview
The diagram below illustrates the pivotal position of ACOD1 at the intersection of central metabolism and innate immunity. The diversion of cis-aconitate from the TCA cycle to produce itaconate is a critical immunoregulatory event.
High-Throughput Screening Strategy
Our HTS campaign is designed as a multi-stage funnel to efficiently identify and validate true inhibitors of ACOD1 while eliminating artifacts.
PART A: Primary High-Throughput Screen for ACOD1 Inhibitors
I. Principle
This primary assay is a biochemical screen using purified, recombinant human ACOD1. The enzymatic activity is measured by quantifying the production of itaconate from the substrate, cis-aconitate. We will employ a robust, HTS-compatible spectrophotometric method based on the Fürth-Herrmann reaction[12]. This reaction generates a colored product with distinct absorbance properties for the substrate (cis-aconitate) and the product (itaconate), allowing for ratiometric detection that minimizes interference from compound color or turbidity[12]. The assay is performed in a 384-well plate format to maximize throughput.
II. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human ACOD1 | Commercially available | e.g., R&D Systems | -80°C |
| cis-Aconitic acid | Sigma-Aldrich | A3412 | 4°C |
| Pyridine | Sigma-Aldrich | 270970 | RT |
| Acetic Anhydride | Sigma-Aldrich | 320102 | RT |
| Tris-HCl | Thermo Fisher | 15567027 | RT |
| Dithiothreitol (DTT) | Thermo Fisher | R0861 | -20°C |
| DMSO, HPLC Grade | Sigma-Aldrich | D2650 | RT |
| 384-well UV-transparent microplates | Corning | 3679 | RT |
III. Step-by-Step Protocol
1. Reagent Preparation:
-
ACOD1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT. Prepare fresh on the day of the assay.
-
Recombinant hACOD1 Stock: Reconstitute lyophilized enzyme in ACOD1 Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
ACOD1 Working Solution: On the day of use, dilute the ACOD1 stock to a final concentration of 2X the desired assay concentration (e.g., 20 nM) in cold ACOD1 Assay Buffer. Keep on ice.
-
Substrate (cis-Aconitate) Stock: Prepare a 100 mM stock solution in water. Adjust pH to ~7.5 with NaOH. Aliquot and store at -20°C.
-
Substrate Working Solution: Dilute the substrate stock to 2X the final desired concentration (e.g., 2 mM, corresponding to the Km) in ACOD1 Assay Buffer.
-
Control Inhibitor (e.g., Citraconate): Prepare a 10 mM stock in DMSO.
-
Fürth-Herrmann Reagent: Prepare a 1:1 (v/v) mixture of pyridine and acetic anhydride. Caution: Prepare fresh in a chemical fume hood. This reagent is corrosive and volatile.
2. Assay Plate Layout and Compound Dispensing:
-
Design the 384-well plate map. Include columns for:
-
Negative Controls: 100% enzyme activity (DMSO vehicle only).
-
Positive Controls: 0% enzyme activity (a known inhibitor or no enzyme).
-
Test Compounds: From your screening library.
-
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, dispense 100 nL of test compounds and controls into the appropriate wells. This results in a final assay concentration of 10 µM for a 10 mM stock.
3. Assay Procedure:
-
Enzyme Addition: Dispense 10 µL of the 2X ACOD1 Working Solution into all wells except the "no enzyme" positive controls. For the "no enzyme" wells, add 10 µL of ACOD1 Assay Buffer.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm). Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Dispense 10 µL of the 2X Substrate Working Solution into all wells to start the reaction. The final volume should be 20 µL.
-
Enzymatic Reaction: Centrifuge the plate (1 min at 1000 rpm). Incubate for 30-60 minutes at 37°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination & Color Development:
-
In a chemical fume hood, add 20 µL of the freshly prepared Fürth-Herrmann Reagent to all wells. This stops the enzymatic reaction.
-
Seal the plate and incubate for 60 minutes at 60°C to allow for color development.
-
-
Signal Detection:
-
Cool the plate to room temperature.
-
Read the absorbance at two wavelengths: 386 nm and 440 nm, using a microplate reader.
-
PART B: Hit Confirmation and Potency (IC₅₀) Determination
I. Principle
Hits identified in the primary screen must be confirmed. This step eliminates false positives due to random error and determines the potency of the active compounds. A 10-point, 3-fold serial dilution is prepared for each hit compound, and the same spectrophotometric assay is performed to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
II. Protocol
-
Compound Plating: For each primary hit, create a 10-point serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the ACOD1 spectrophotometric assay as described in Part A, using the serially diluted compounds.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to DMSO controls.
-
Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or Spotfire to fit the dose-response curve.
-
Determine the IC₅₀ value from the curve. A confirmed hit is typically defined as a compound with a reproducible IC₅₀ < 10 µM.
-
PART C: Orthogonal Secondary Assay (LC-MS)
I. Principle
To ensure that confirmed hits are true inhibitors of ACOD1 and not artifacts of the optical detection method (e.g., quenching the colorimetric reaction), an orthogonal assay with a different detection principle is essential. A Liquid Chromatography-Mass Spectrometry (LC-MS) based assay provides the highest level of confidence. This method directly measures the mass of the substrate (cis-aconitate) and the product (itaconate), providing unambiguous confirmation of enzymatic turnover.
II. Protocol
-
Enzymatic Reaction: Set up the enzymatic reaction as described in Part A (steps 1-4) in a 96-well plate format with confirmed hit compounds at their IC₅₀ and 5X IC₅₀ concentrations.
-
Sample Preparation:
-
Terminate the reaction by adding 20 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled itaconate).
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the enzyme.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS Analysis:
-
Inject the samples onto a suitable LC column (e.g., a C18 column).
-
Use a mass spectrometer operating in negative ion mode to monitor the specific mass-to-charge ratios (m/z) for cis-aconitate, itaconate, and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area for itaconate in each sample, normalized to the internal standard.
-
A true inhibitor will show a dose-dependent decrease in itaconate formation compared to the DMSO control. Compounds that do not show this effect are considered false positives from the primary assay.
-
Data Analysis and Interpretation
I. Primary Screen Analysis
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Abs_compound - Abs_pos) / (Abs_neg - Abs_pos))
-
Abs_compound: Absorbance ratio (A440/A386) of the test well.
-
Abs_neg: Average absorbance ratio of the negative (DMSO) control wells.
-
Abs_pos: Average absorbance ratio of the positive (inhibitor) control wells.
-
-
Hit Criteria: A compound is typically classified as a primary hit if its % inhibition is greater than 3 times the standard deviation of the negative controls (e.g., > 50% inhibition).
-
Assay Quality Control (Z'-factor): Z' = 1 - (3 * (SD_neg + SD_pos)) / |Avg_neg - Avg_pos|
-
An assay is considered robust for HTS if the Z'-factor is > 0.5.
-
II. Sample Data Summary
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (µM) | LC-MS Confirmation | Status |
| CPD-001 | 85.2 | 1.2 | Inhibition Confirmed | Validated Hit |
| CPD-002 | 62.5 | 7.8 | Inhibition Confirmed | Validated Hit |
| CPD-003 | 71.4 | 5.4 | No Inhibition (Artifact) | False Positive |
| CPD-004 | 12.3 | > 50 | Not Tested | Inactive |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (< 0.5) | 1. Reagent instability (enzyme or substrate). 2. Inconsistent liquid handling. 3. Suboptimal incubation times/temps. | 1. Use fresh reagents; keep enzyme on ice. 2. Calibrate and maintain automated liquid handlers. 3. Re-optimize assay parameters (e.g., enzyme concentration, reaction time). |
| High Variability in Replicates | 1. Poor plate quality. 2. Edge effects in the plate during incubation. 3. Incomplete mixing. | 1. Use high-quality, low-binding plates. 2. Use a humidified incubator; do not use outer wells for compounds. 3. Ensure proper centrifugation after reagent addition. |
| High Rate of False Positives | 1. Compounds interfere with the detection method. 2. Promiscuous inhibitors (e.g., aggregators). | 1. Implement the orthogonal LC-MS secondary assay. 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation. |
References
-
Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. MDPI.[Link]
-
Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism. Frontiers.[Link]
-
The role of itaconate in host defense and inflammation. Journal of Clinical Investigation.[Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.[Link]
-
Itaconate inhibits alternative activation of macrophages by targeting Janus Kinase 1. The Journal of Immunology.[Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.[Link]
-
Itaconate: A Potent Macrophage Immunomodulator. PubMed Central (PMC).[Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.[Link]
-
Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses. PubMed.[Link]
-
A genetically encoded fluorescent biosensor for detecting itaconate with subcellular resolution in living macrophages. PubMed.[Link]
-
The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PubMed Central (PMC).[Link]
-
A genetically encoded fluorescent biosensor for detecting itaconate with subcellular resolution in living macrophages. ResearchGate.[Link]
-
A Transcription Factor-Based Biosensor for Detection of Itaconic Acid. ACS Publications.[Link]
-
Inhibition of aconitase by trans-aconitate. PubMed.[Link]
-
Control of immune cell signaling by the immuno-metabolite itaconate. Oulu University Library.[Link]
-
Constructing and optimizing itaconate biosensor. ResearchGate.[Link]
-
IRG1/ACOD1 Promotes Neutrophil Reverse Migration and Alleviates Local Inflammation. ResearchGate.[Link]
-
Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis. PNAS.[Link]
-
Control of immune cell signaling by the immuno-metabolite itaconate. Semantic Scholar.[Link]
-
Itaconate modifies immune responses by controlling metabolism and post-transcriptionally regulating immune cascades. ResearchGate.[Link]
-
Control of immune cell signaling by the immuno-metabolite itaconate. Frontiers.[Link]
-
The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation. PLOS ONE.[Link]
-
ACOD1 - Cis-aconitate decarboxylase - Homo sapiens (Human). UniProt.[Link]
-
Control of immune cell signaling by the immuno-metabolite itaconate. PubMed Central (PMC).[Link]
-
Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages. PubMed Central (PMC).[Link]
-
Role of Aconitate Isomerase in trans-Aconitate Accumulation in Plants. ACS Publications.[Link]
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- 6. uniprot.org [uniprot.org]
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- 11. merckmillipore.com [merckmillipore.com]
- 12. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isomer-Specific Resolution of cis- and trans-Aconitic Acid by Ion-Pair Reversed-Phase LC
Abstract
This application note presents a robust, validated liquid chromatography (LC) method for the high-resolution separation and quantification of cis- and trans-aconitic acid geometric isomers. Due to their structural similarity and high polarity, these isomers pose a significant analytical challenge, often co-eluting under standard reversed-phase conditions. The described method utilizes ion-pair reversed-phase chromatography (IP-RPC) to achieve baseline resolution, enabling accurate isomer-specific analysis critical for research in metabolic pathways, food and beverage quality control, and the development of bio-based chemicals. The protocol details instrument conditions, sample preparation, and the underlying chromatographic principles that ensure method selectivity and reliability.
Introduction: The Analytical Imperative
Aconitic acid, a tricarboxylic organic acid (C₆H₆O₆), exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1][2] These isomers, while structurally similar, play distinct roles in biology and industry.
-
cis-Aconitic Acid: A crucial, yet transient, intermediate in the Krebs (TCA) cycle, formed via the enzymatic action of aconitase on citrate.[1][3][4] Its accurate measurement is vital for studies in cellular metabolism, mitochondrial function, and associated metabolic disorders.[4]
-
trans-Aconitic Acid: The more thermodynamically stable isomer, found in significant quantities in various plants like sugarcane and maize.[1][5] It functions as an antifeedant and can inhibit certain metabolic processes, making its quantification important for agriculture, food science, and as a renewable platform chemical.[1][5]
The analytical challenge stems from their shared chemical formula and functional groups, differing only in the spatial arrangement around a carbon-carbon double bond. This subtlety makes their separation by conventional chromatography difficult, often leading to co-elution.[6][7] This guide provides a definitive protocol using Ion-Pair Reversed-Phase Chromatography (IP-RPC) to overcome this challenge, offering a self-validating system for researchers and drug development professionals.
Principle of Separation: Harnessing Ion-Pair Dynamics
Standard reversed-phase columns, such as C18, offer limited retention for highly polar compounds like the aconitic acid isomers, which exist as multiply-charged anions at typical mobile phase pH levels.[8][9] The IP-RPC method addresses this by introducing an ion-pairing reagent into the mobile phase.
The Mechanism:
-
Analyte State: Aconitic acid is a tricarboxylic acid with multiple pKa values; in a buffered mobile phase (e.g., pH > 4.5), it is deprotonated and carries a negative charge.
-
Ion-Pairing Reagent: A cationic reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is added to the mobile phase.[8] This reagent contains a positively charged head group and a hydrophobic alkyl tail.
-
Formation of a Neutral Complex: The positively charged head of the ion-pairing reagent forms a neutral, electrostatic complex (an ion pair) with the negatively charged carboxylate groups of the aconitic acid isomers.[10]
-
Enhanced Retention: This newly formed ion pair is significantly more hydrophobic than the free aconitate anion. It can now interact effectively with the nonpolar C18 stationary phase, resulting in increased retention.[10][11]
-
Isomer Selectivity: The key to separation lies in the subtle structural differences between the isomers. The trans isomer's carboxyl groups are positioned on opposite sides of the double bond, resulting in a more linear and less sterically hindered structure. This configuration can allow for a more stable and extensive interaction of its associated ion pair with the C18 chains. Conversely, the cis isomer, with its functional groups on the same side, forms a bulkier, more sterically constrained ion pair, leading to a weaker interaction and thus, an earlier elution time.
This targeted manipulation of analyte polarity is the cornerstone of the method's success.
Caption: Ion-Pair Reversed-Phase Chromatography (IP-RPC) Mechanism.
Detailed Experimental Protocol
This protocol is designed for a standard HPLC or UHPLC system equipped with a UV detector.
Instrumentation and Reagents
-
LC System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents & Standards:
-
cis-Aconitic acid (≥98% purity)
-
trans-Aconitic acid (≥98% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Tetrabutylammonium hydroxide (TBAH) or phosphate (TBAP), as a ~1.0 M solution
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Water, HPLC Grade or Milli-Q
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Component):
-
Add 950 mL of HPLC Grade water to a 1 L volumetric flask.
-
Add 5.0 mL of 1.0 M Tetrabutylammonium hydroxide solution (final concentration: 5 mM).
-
Adjust the pH to 6.5 using dilute phosphoric acid.
-
Bring the volume to 1 L with water.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic Component):
-
Use 100% Acetonitrile (ACN).
-
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of cis-aconitic acid and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Water:Methanol. This is the cis-AA Stock.
-
Repeat the process for trans-aconitic acid to create the trans-AA Stock. Note: cis-aconitic acid can isomerize over time; prepare fresh solutions or store at -20°C for short periods.[12]
-
-
Working Standard Mixture (10 µg/mL):
-
Pipette 100 µL of each stock solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A. This working standard is used for calibration curves and system suitability checks.
-
LC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar stationary phase for IP-RPC. |
| Mobile Phase A | 5 mM TBAH in Water, pH 6.5 | Aqueous phase containing the ion-pairing reagent. pH ensures aconitic acid is fully deprotonated. |
| Mobile Phase B | Acetonitrile (ACN) | Organic solvent to elute the hydrophobic ion pairs. |
| Gradient | 0-2 min: 5% B | Initial hold to allow for ion-pair formation and retention. |
| 2-12 min: 5% to 40% B | Gradual increase in organic content to elute the isomers based on their hydrophobicity. | |
| 12-14 min: 40% to 95% B | Column wash to remove strongly retained compounds. | |
| 14-16 min: 95% B | Hold to ensure column is clean. | |
| 16-16.1 min: 95% to 5% B | Return to initial conditions. | |
| 16.1-20 min: 5% B | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity.[13] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 210 nm | Strong absorbance for the carboxyl functional groups. |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Define nodes prep_standards [label="Prepare Standards\n(cis- & trans-AA)", fillcolor="#FBBC05", fontcolor="#202124"]; prep_sample [label="Prepare Sample\n(e.g., Dilute, Filter)", fillcolor="#FBBC05", fontcolor="#202124"]; lc_system [label="LC System Setup\n(Install C18 Column, Prime Pumps)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_sequence [label="Run Sequence\n(Inject Standards & Samples)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_acq [label="Data Acquisition\n(UV @ 210 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; integration [label="Peak Integration\n(Identify & Integrate Isomers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quant [label="Quantification\n(Generate Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Generate Report\n(Isomer Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges prep_standards -> run_sequence; prep_sample -> run_sequence; lc_system -> run_sequence; run_sequence -> data_acq; data_acq -> integration; integration -> quant; quant -> report; }
Caption: General experimental workflow for LC analysis.
Expected Results & Method Validation
Chromatographic Performance
Upon injection of the 10 µg/mL working standard, the method should produce a chromatogram with two well-resolved peaks.
-
Peak 1: cis-Aconitic Acid
-
Peak 2: trans-Aconitic Acid
The more stable and linear trans isomer is expected to elute after the cis isomer due to its stronger hydrophobic interaction with the stationary phase.
Table of Typical Performance Metrics:
| Parameter | cis-Aconitic Acid | trans-Aconitic Acid | Acceptance Criteria |
|---|---|---|---|
| Retention Time (tR) | ~7.5 min | ~8.8 min | RSD ≤ 2% |
| Tailing Factor (Tf) | 1.1 | 1.2 | 0.8 ≤ Tf ≤ 1.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} | Rs ≥ 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 | N > 2000 |
Method Validation Framework (Trustworthiness)
To ensure this protocol is a self-validating system, it must be qualified against standard validation parameters as outlined by bodies like the International Conference on Harmonisation (ICH).[14]
-
Specificity: Demonstrated by the baseline resolution of the two isomers and lack of interference from matrix components.
-
Linearity: A calibration curve constructed from at least five concentration levels (e.g., 1-50 µg/mL) should yield a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy & Precision: Assessed by analyzing samples spiked with known concentrations of each isomer. Accuracy should be within 98-102%, and the relative standard deviation (RSD) for precision should be ≤ 2%.[14]
-
Limits of Detection (LOD) & Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[6][15][16] These values define the sensitivity of the assay.
Conclusion
The ion-pair reversed-phase LC method detailed in this application note provides a reliable and robust solution for the challenging separation of cis- and trans-aconitic acid. By transforming the hydrophilic anionic analytes into more hydrophobic, retainable neutral complexes, this approach achieves excellent resolution and peak shape on a standard C18 column. The protocol is suitable for rigorous quantitative analysis in academic research, clinical diagnostics, and industrial quality control, ensuring that professionals can confidently and accurately distinguish between these critical geometric isomers.
References
- Vertex AI Search. (2024, March 12).
- Journal of Analytical Toxicology. (n.d.). Validation of a novel LC–MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood. Oxford Academic.
- Grokipedia. (n.d.). Aconitic acid.
- PubMed. (2025, April 12). Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood.
- PubMed. (1970, May).
- Unknown Source. (n.d.). A study of the isomerisation of aconitic acid with reference to sugarcane processing.
- ChemBK. (n.d.). Cis-aconitic acid.
- Smolecule. (n.d.). Buy cis-Aconitic acid | 499-12-7 | >98%.
- PubMed Central. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
- NIH. (2022, February 16).
- Oxford Academic. (2025, February 8).
- NIH. (n.d.). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode.
- Mtoz Biolabs. (n.d.). Cis-Aconitic Acid Analysis Service.
- Unknown Source. (n.d.).
- SciSpace. (n.d.).
- SIELC Technologies. (n.d.). Aconitic acid.
- YouTube. (2021, August 29). How ion pair reagent works in RPLC?.
- SIELC Technologies. (n.d.). Separation of trans-Aconitic acid on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Aconitic acid.
- MicroSolv. (n.d.). Organic Acids Analyzed with LCMS - AppNote.
- MicroSolv. (2012, May 15). Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote.
- Waters. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
- Shimadzu. (n.d.).
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Agilent Technologies, Inc. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
- National Chemical Laboratory. (n.d.).
- Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Aconitic acid - Wikipedia [en.wikipedia.org]
- 3. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 4. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. waters.com [waters.com]
- 10. itwreagents.com [itwreagents.com]
- 11. m.youtube.com [m.youtube.com]
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- 13. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 14. A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in trans-Aconitic Acid Quantification
Welcome to the technical support center for the bioanalysis of trans-Aconitic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the accurate quantification of trans-aconitic acid in complex biological matrices such as plasma, urine, or plant extracts. As a polar, endogenous molecule, trans-aconitic acid is particularly susceptible to a phenomenon known as the "matrix effect," which can severely compromise the accuracy, reproducibility, and sensitivity of LC-MS/MS assays.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and overcome these analytical hurdles. The advice herein is grounded in established scientific principles and field-proven methodologies to ensure the integrity and reliability of your results.
Troubleshooting Guide
This section addresses specific, common problems encountered during the quantification of trans-aconitic acid. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.
Q1: My peak area for trans-aconitic acid is highly variable between samples, and my recovery is inconsistent, even when spiking with a known standard concentration. What is happening?
A1: This is a classic symptom of matrix effects, specifically ion suppression or enhancement.
Causality: When analyzing samples using liquid chromatography coupled to mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), co-eluting compounds from the sample matrix (e.g., salts, phospholipids, endogenous metabolites) can interfere with the ionization of your target analyte, trans-aconitic acid.[1][2] This interference can either decrease the ionization efficiency, leading to a lower signal (ion suppression), or, less commonly, increase it (ion enhancement).[1] Because the composition of the matrix varies from sample to sample, the degree of suppression or enhancement also varies, resulting in poor precision and accuracy.[1]
Troubleshooting Steps:
-
Confirm the Matrix Effect: The first step is to prove that matrix effects are the root cause. The gold-standard method for this is the post-column infusion experiment . This technique provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run.[1][3][4] (See Detailed Protocols section for a step-by-step guide).
-
Improve Chromatographic Separation: If the post-column infusion experiment reveals that trans-aconitic acid elutes in a region of significant ion suppression, adjusting your LC method is a primary strategy.
-
Modify Gradient: Alter the mobile phase gradient to shift the retention time of trans-aconitic acid away from the suppression zone.
-
Change Column Chemistry: trans-Aconitic acid is a polar compound. If you are using a standard C18 column, consider switching to a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Chromatography) column or a polar-embedded reversed-phase column.[2] This can provide better retention and separation from common matrix interferences like phospholipids.[5][6]
-
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[7] (See Q3 for a detailed comparison).
Q2: How can I definitively prove that matrix effects are the cause of my quantification issues?
A2: The most direct method is the post-column infusion experiment, which visualizes ion suppression/enhancement zones across your chromatographic gradient.
Scientific Principle: In this experiment, a constant flow of a standard solution of trans-aconitic acid is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source.[4] You then inject a blank, extracted matrix sample. As matrix components elute from the column, they mix with the constant stream of your analyte. If these components interfere with ionization, you will see a dip (suppression) or a rise (enhancement) in the otherwise stable analyte signal baseline.[1][4]
The resulting chromatogram, or "matrix effect profile," shows you precisely at which retention times your matrix is "dirty" and likely to cause problems.[3] If your trans-aconitic acid peak elutes within one of these zones, you have strong evidence of a matrix effect.
(For a detailed, step-by-step guide, please refer to Protocol 1: Performing a Post-Column Infusion Experiment at the end of this document.)
Q3: I'm working with human plasma. Which sample preparation technique is most effective for minimizing matrix effects for a polar molecule like trans-aconitic acid?
A3: For plasma, a simple protein precipitation (PPT) is often insufficient and can lead to significant matrix effects. Solid-Phase Extraction (SPE) is generally the most effective method for removing a broad range of interferences.
Causality: Plasma is rich in proteins and phospholipids, which are major sources of ion suppression.[5] Protein precipitation with acetonitrile removes proteins but leaves behind high concentrations of phospholipids and other small molecules that can co-elute with polar analytes.[8] Liquid-liquid extraction (LLE) can be more effective than PPT but may suffer from low recovery for highly polar compounds like trans-aconitic acid.[8] Solid-phase extraction offers the highest degree of cleanup by using a stationary phase to selectively retain the analyte while washing away interferences.[7][9]
Data Presentation: Comparison of Sample Preparation Techniques for Plasma
| Technique | Principle | Pros | Cons | Efficacy for trans-Aconitic Acid |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Least effective cleanup; high levels of residual phospholipids and salts.[8] | Poor to Fair: High risk of significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Recovery of polar analytes can be low and difficult to optimize; requires solvent optimization.[8] | Fair: Recovery may be a challenge; requires careful method development. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[8][9] | More complex and costly method development. | Excellent: Recommended approach. A mixed-mode or anion-exchange sorbent is likely ideal for retaining the acidic trans-aconitic acid.[8] |
Visual Workflow: Selecting a Sample Preparation Method
The following diagram outlines a decision-making process for choosing the right sample preparation strategy.
Caption: Decision tree for selecting a sample preparation method.
Q4: My calibration curve is still not linear even after improving sample cleanup. How can I achieve accurate quantification?
A4: When matrix effects cannot be completely eliminated, the most robust solution is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) in a stable isotope dilution assay (SIDA).
Scientific Principle: A SIL-IS is a version of trans-aconitic acid where some atoms (like ¹²C or ¹H) are replaced with their heavy isotopes (¹³C or ²H/D).[2][9] This makes the SIL-IS chemically identical to the analyte but mass-spectrometrically distinct.[2]
Why it Works (Self-Validation):
-
Co-elution: The SIL-IS has the same physicochemical properties as trans-aconitic acid, so it behaves identically during sample extraction, chromatography, and ionization.[2]
-
Compensation: You add a known amount of the SIL-IS to every sample, calibrator, and QC at the very beginning of the sample preparation process. If matrix components suppress the signal of the native trans-aconitic acid by 30%, they will also suppress the signal of the co-eluting SIL-IS by 30%.
-
Accurate Ratio: The mass spectrometer measures the ratio of the analyte peak area to the SIL-IS peak area. Since both are affected proportionally by the matrix effect, the ratio remains constant and accurate, effectively canceling out the signal variability.[2][10] This makes it the "gold standard" for correcting matrix effects.[11]
If a SIL-IS is not available or is too expensive, an alternative is the method of standard additions . In this technique, the calibration curve is constructed within each individual sample, which is very accurate but also labor-intensive.[2][10]
Frequently Asked Questions (FAQs)
-
What are the most common sources of matrix interference in bioanalysis? The most notorious interferences, especially in plasma and tissue, are phospholipids from cell membranes.[5] Other common sources include salts, proteins, detergents, endogenous metabolites, and co-administered drugs.
-
Can I just dilute my sample to reduce matrix effects? Dilution can be a simple and effective strategy, especially if your analyte concentration is high and the assay has sufficient sensitivity.[1] By diluting the sample, you reduce the concentration of interfering components along with the analyte. However, this is often not feasible for trace-level quantification where maximum sensitivity is required.[1][12]
-
What are the regulatory expectations for evaluating matrix effects? Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be validated to demonstrate their reliability.[13][14] This includes a specific assessment of matrix effects.[13] Typically, this involves analyzing QC samples in at least six different lots of the biological matrix to ensure that accuracy and precision criteria (e.g., within ±15%) are met, confirming that variability between individual matrix sources does not impact quantification.[4]
Detailed Protocols
Protocol 1: Step-by-Step Guide to Performing a Post-Column Infusion Experiment
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction for mixing
-
Standard solution of trans-aconitic acid (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix sample (prepared using your standard protocol)
Methodology:
-
System Setup:
-
Configure the LC system with your analytical column and mobile phases as usual.
-
Connect the outlet of the analytical column to one inlet of a low-dead-volume tee-junction.
-
Connect the syringe pump, containing the trans-aconitic acid standard solution, to the second inlet of the tee.
-
-
-
Equilibration:
-
Start the LC flow with your initial gradient conditions.
-
Begin infusing the trans-aconitic acid standard solution via the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal for trans-aconitic acid in the mass spectrometer. Wait for the signal to become a stable, flat baseline.
-
-
Analysis:
-
Inject the extracted blank matrix sample onto the LC column.
-
Run your standard chromatographic gradient.
-
Continuously acquire data for the MRM transition of trans-aconitic acid throughout the entire run.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. The stable baseline represents 100% signal.
-
Any significant and reproducible deviation from this baseline indicates a matrix effect. A drop in the signal indicates ion suppression , while a rise indicates ion enhancement .
-
Compare the retention time of trans-aconitic acid from a normal injection with the suppression/enhancement zones observed in this experiment.
-
References
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2021). Journal of the American Society for Mass Spectrometry. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Journal of the American Society for Mass Spectrometry. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications. [Link]
-
Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). National Center for Biotechnology Information (NCBI). [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. [Link]
-
Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. (2020). National Center for Biotechnology Information (NCBI). [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.). Waters. [Link]
-
Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. (2016). NRC Publications Archive - Canada.ca. [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018). ResearchGate. [Link]
-
USFDA guidelines for bioanalytical method validation. (2015). Slideshare. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001). BioPharm International. [Link]
-
Overcoming matrix effects in liquid chromatography-mass spectrometry. (2008). PubMed. [Link]
-
Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. (2018). ResearchGate. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2013). National Institutes of Health (NIH). [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2005). LCGC International. [Link])
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]
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- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
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Technical Support Center: Optimizing Peak Resolution for Organic Acids in Reverse-Phase HPLC
Welcome to the Technical Support Center dedicated to resolving challenges in the analysis of organic acids by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals seeking to improve the resolution, peak shape, and overall quality of their chromatographic data. Here, we will delve into the fundamental principles governing the separation of organic acids and provide practical, step-by-step troubleshooting advice in a direct question-and-answer format.
The Challenge with Organic Acids in RP-HPLC
Organic acids are often highly polar and can exist in an ionized state, which presents a unique set of challenges for achieving optimal separation on nonpolar stationary phases like C18. Common problems include poor retention, broad or tailing peaks, and inadequate resolution between structurally similar analytes. Addressing these issues requires a systematic approach that considers the interplay between the mobile phase, stationary phase, and the physicochemical properties of the organic acids themselves.
Frequently Asked Questions & Troubleshooting Guides
Q1: My organic acid analytes are showing poor retention and eluting near the void volume. How can I increase their retention on a C18 column?
A1: The key to increasing the retention of organic acids in RP-HPLC is to suppress their ionization. Organic acids are most retained when they are in their neutral, protonated form, which is more hydrophobic and interacts more strongly with the C18 stationary phase.[1][2][3]
Core Principle: The Henderson-Hasselbalch Relationship in HPLC
The ionization state of an organic acid is governed by its pKa and the pH of the mobile phase. To ensure the analyte is predominantly in its neutral form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the analyte.[2] When dealing with multiple organic acids, a mobile phase pH that is lower than the pKa of all analytes of interest is generally recommended.[4][5]
Troubleshooting Workflow:
Caption: Workflow for increasing organic acid retention.
Step-by-Step Protocol for Mobile Phase pH Adjustment:
-
Determine Analyte pKa: Consult literature or use prediction software to find the pKa values for your organic acids.
-
Select an Appropriate Acidifier/Buffer:
-
For general-purpose pH reduction, 0.1% formic acid or trifluoroacetic acid (TFA) are common choices.[6] Note that TFA can act as an ion-pairing agent and may be difficult to remove from the column.[6]
-
For precise and stable pH control, a buffer is recommended. Phosphate buffers are widely used for low pH applications.[4]
-
-
Prepare the Aqueous Phase: Dissolve the chosen acidifier or buffer salts in HPLC-grade water.
-
Measure and Adjust pH: Use a calibrated pH meter to measure the pH of the aqueous portion of the mobile phase before adding the organic solvent. Adjust as needed with a suitable acid (e.g., phosphoric acid).
-
Prepare the Final Mobile Phase: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
| Common Organic Acid | Approximate pKa(s) | Recommended Mobile Phase pH |
| Formic Acid | 3.75 | < 2.0 |
| Acetic Acid | 4.76 | < 3.0 |
| Lactic Acid | 3.86 | < 2.0 |
| Malic Acid | 3.40, 5.11 | < 2.0 |
| Citric Acid | 3.13, 4.76, 6.40 | < 2.0 |
| Tartaric Acid | 2.98, 4.34 | < 2.0 |
Data Table: pKa values of common organic acids and suggested mobile phase pH.
Q2: My organic acid peaks are showing significant tailing. What is causing this, and how can I achieve symmetrical peaks?
A2: Peak tailing for acidic compounds in RP-HPLC is most often caused by secondary interactions with the silica stationary phase. [7] Specifically, residual silanol groups (Si-OH) on the silica surface can become deprotonated at higher pH values and interact with the acidic analytes, leading to this undesirable peak shape.[8][9]
Causality of Peak Tailing:
Caption: Mechanism of peak tailing for organic acids.
Troubleshooting Strategies for Peak Tailing:
-
Lower the Mobile Phase pH: As with improving retention, lowering the mobile phase pH (typically to 2.5-3.0) will protonate the residual silanol groups, minimizing their ability to interact with your acidic analytes.[8] This is often the most effective solution.
-
Use a Modern, End-Capped Column: High-purity silica columns that are "end-capped" have fewer accessible residual silanol groups.[8][9] The end-capping process chemically converts many of the silanols into less reactive groups. If you are using an older column, switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape.
-
Check for Column Contamination or Voids:
-
Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to peak distortion.[8]
-
Action: Flush the column with a strong solvent, such as 100% acetonitrile or methanol.[8] If the problem persists, consider a more rigorous washing procedure as recommended by the column manufacturer.
-
-
Void: A void at the column inlet can cause peak tailing and splitting.[8] This can result from pressure shocks or operating at a high pH which can dissolve the silica packing.
-
Action: If a void is suspected, replacing the column is the most reliable solution.[8]
-
-
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[9]
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[8]
-
-
Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.
-
Action: Ideally, dissolve your sample in the initial mobile phase.[8] If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.
-
Q3: I have two or more organic acids that are co-eluting. How can I improve the resolution between them?
A3: Improving the resolution (Rs) between co-eluting peaks involves manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k). [10]
Resolution Equation: Rs = (√N / 4) * ((α-1) / α) * (k / (1+k))
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is often the most powerful way to improve resolution for closely eluting peaks.[11] Selectivity is a measure of the separation between two peak maxima.
-
Change Mobile Phase pH: If the co-eluting organic acids have different pKa values, a small change in the mobile phase pH can alter their relative ionization and, therefore, their retention times, potentially leading to separation.[12]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[10][11] These solvents have different properties and will interact differently with the analytes and the stationary phase.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.[11] Consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms compared to a standard C18.
-
-
Increase Retention Factor (k): Increasing the retention of the analytes will provide more time for them to separate.
-
Increase Column Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.
Q4: When should I consider using an ion-pairing agent for organic acid analysis?
A4: Ion-pair chromatography can be a useful technique when you need to analyze a mixture of acidic and basic compounds simultaneously, or when you are analyzing very polar organic acids that are difficult to retain even at low pH.
Mechanism of Ion-Pair Chromatography for Acids:
In this technique, a cationic ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase.[14] This reagent forms a neutral ion-pair with the negatively charged organic acid analyte. The resulting complex is more hydrophobic and is retained more strongly by the reversed-phase column.[15][16]
Considerations for Using Ion-Pairing Agents:
-
Advantages: Can significantly increase the retention of highly polar or ionic analytes.[17]
-
Disadvantages:
-
Methods can require long equilibration times.[12]
-
Ion-pairing reagents can be difficult to completely wash out of a column, potentially dedicating the column to that specific method.[12]
-
Most traditional ion-pairing reagents are non-volatile and not compatible with mass spectrometry (MS) detection.[14]
-
Experimental Protocol for Ion-Pair Chromatography:
-
Select an Ion-Pairing Reagent: For acidic analytes, a quaternary ammonium salt like tetrabutylammonium (TBA) phosphate or bromide is a common choice.[18]
-
Prepare the Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase at a specific concentration (e.g., 5-10 mM). Adjust the pH as needed.
-
Equilibrate the Column: This is a critical step. The column must be thoroughly equilibrated with the ion-pairing mobile phase to ensure the stationary phase is saturated with the reagent, leading to reproducible retention times. This can often take 30 minutes to over an hour.
-
Optimize the Separation: Adjust the concentration of the ion-pairing reagent and the organic modifier to achieve the desired separation.
References
- Guidelines for Shodex Column Selection : Organic Acids. Shodex HPLC Columns and Standards.
- Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
- HPLC column for organic acids. Shodex.
- Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting peak tailing in fukinolic acid HPLC analysis. BenchChem.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Prevail™ Organic Acid HPLC Columns. Hichrom.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Ion-Pair Reagents for HPLC. Spectrum Chemical.
- Back to Basics: The Role of pH in Retention and Selectivity.
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- Ion-Pair Reagents for HPLC. TCI America.
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
- How does an acid pH affect reversed-phase chromatography separ
- Ion-Pairing Agents | HPLC. Mason Technology.
- Control pH During Method Development for Better Chrom
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- Exploring the Role of pH in HPLC Separ
- Optimization of reverse-phase liquid chromatographic separation of weak organic acids.
Sources
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- 5. agilent.com [agilent.com]
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- 7. hplc.eu [hplc.eu]
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- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pharmaguru.co [pharmaguru.co]
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- 17. spectrumchemical.com [spectrumchemical.com]
- 18. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting trans-Aconitic Acid Instability in Solution
Welcome, researchers and scientists. This guide is your central resource for understanding and overcoming the inherent instability of trans-aconitic acid in solution. For those of you in drug development and related fields, maintaining the integrity of this key metabolite is critical for the validity and reproducibility of your experimental outcomes. This document moves beyond simple protocols to provide a deeper understanding of the mechanisms behind its degradation, empowering you to proactively design more robust experiments.
The Core Challenge: The Isomerization of trans-Aconitic Acid
trans-Aconitic acid is the more thermodynamically stable of its two isomeric forms.[1][2] However, in solution, it exists in a reversible equilibrium with its geometric isomer, cis-aconitic acid.[3] This isomerization is the primary source of instability encountered in the laboratory. The cis-aconitate form is a critical intermediate in the Krebs (TCA) cycle, where it is converted by the enzyme aconitase to isocitrate.[2][4] Several environmental factors can catalyze the shift in this equilibrium, leading to a decrease in the concentration of the trans isomer and the appearance of the cis form as a major degradant. Understanding and controlling these factors is the key to stable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, practical problems you may encounter during your work.
Question: The concentration of my aqueous trans-aconitic acid stock solution is decreasing over time, even when stored in the refrigerator. What's happening?
Answer: This is a frequent issue and points directly to the isomerization of trans-aconitic acid to cis-aconitic acid, a reaction significantly influenced by solution pH and temperature.[3] While refrigeration slows down molecular kinetics, the pH of your solution is an equally powerful catalyst for this conversion.
Causality Explained: The equilibrium between the cis and trans isomers is highly dependent on pH.[3] Studies have shown that the conversion between isomers is most rapid in strongly acidic or strongly alkaline solutions.[5] For maintaining the stability of the trans isomer, a mildly acidic environment is often optimal. An unbuffered aqueous solution can have a pH that drifts, accelerating degradation.
Troubleshooting & Validation Workflow:
Caption: Workflow for diagnosing and resolving the degradation of trans-aconitic acid solutions.
Question: My HPLC/LC-MS analysis shows a new, significant peak with the same mass as trans-aconitic acid. How can I confirm if this is cis-aconitic acid?
Answer: It is highly probable that the new peak is the cis-isomer, as it is the most common conversion product.[3] To definitively confirm this and validate your analytical method's ability to distinguish between degradants and the parent compound, a forced degradation study is the standard approach.[6][7]
Expert Insight: A forced degradation study is a controlled experiment where you intentionally stress a sample of your compound to accelerate its degradation. This allows you to generate the likely degradation products and confirm their chromatographic and spectral properties.
Protocol: Forced Degradation Study for trans-Aconitic Acid
-
Prepare Samples:
-
Control: A solution of trans-aconitic acid in your standard diluent, stored under optimal conditions (-20°C, protected from light).
-
Acid Stress: Add 0.1 M HCl to a trans-aconitic acid solution and incubate at 60°C for 2-4 hours.
-
Base Stress: Add 0.1 M NaOH to a trans-aconitic acid solution and incubate at 60°C for 2-4 hours.
-
Thermal Stress: Incubate a solution of trans-aconitic acid at 60°C for 24 hours.
-
Photolytic Stress: Expose a solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acid and base-stressed samples to approximately pH 7.
-
Analyze all samples (Control, Acid, Base, Thermal, Photolytic) using your HPLC/LC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms. The peak that grows significantly in the stressed samples, particularly under thermal and pH stress, relative to the control is almost certainly cis-aconitic acid.
-
This confirms the identity of your unknown peak and simultaneously demonstrates that your analytical method is "stability-indicating."
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a trans-aconitic acid stock solution? For long-term stability (months), prepare aliquots in a suitable solvent (e.g., DMSO or buffered aqueous solution at pH ~4.0), protect from light using amber vials, and store at -20°C or below.[8] For short-term use (days), storage at 4°C is acceptable if the pH is controlled.[8]
Q2: Does light exposure really matter for trans-aconitic acid? Yes. While pH and temperature are primary drivers of isomerization, photolytic degradation can also occur.[9] It is a standard best practice in handling organic molecules to protect them from light, and product handling information often specifies this precaution.[8]
Q3: Can I use an unbuffered water solution for my experiments? It is strongly discouraged for any experiment that does not occur immediately after preparation. The pH of purified water can be easily influenced by dissolved atmospheric CO2, becoming slightly acidic but not controlled. This lack of pH control can lead to inconsistent rates of isomerization and poor reproducibility.
Q4: Besides cis-aconitic acid, are there other degradation products? Under the mild conditions that typically cause isomerization, cis-aconitic acid is the main product. However, under more extreme stress (e.g., very high heat), decarboxylation or other reactions can occur, leading to different breakdown products.[10]
Summary of Stability Factors
This table provides a quick reference for the impact of key conditions on the stability of trans-aconitic acid in aqueous solution.
| Condition | Optimal for Stability | High Risk for Degradation | Primary Consequence |
| pH | Mildly Acidic (e.g., 3.0 - 5.0) | Neutral, Alkaline, or Strongly Acidic | Isomerization to cis-aconitic acid[3][5] |
| Temperature | Frozen (≤ -20°C) | Room Temperature or Elevated | Increased rate of isomerization[3] |
| Light | Protected (Amber Vials/Foil) | Direct UV or Sunlight Exposure | Photodegradation/Isomerization[8] |
| Storage Time | Short-term (days at 4°C) | Long-term at suboptimal conditions | Progressive loss of parent compound |
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET - trans-Aconitic acid. Retrieved from [Link]
-
Love, J. D. (1998). A study of the isomerisation of aconitic acid with reference to sugarcane processing. University of Natal. Retrieved from [Link]
-
Ambler, J. A., & Roberts, E. J. (1948). The effect of pH on the stability of cis-aconitic acid in dilute solution. The Journal of Organic Chemistry, 13(3), 399–408. Retrieved from [Link]
-
Montoya, G., Londono, J., Cortes, P., & Izquierdo, O. (2014). Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process. Journal of Agricultural and Food Chemistry, 62(33), 8314–8318. Retrieved from [Link]
-
Wikipedia. Aconitic acid. Retrieved from [Link]
-
Bruni, G., & Klasson, T. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Fermentation, 8(2), 73. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 444212, trans-Aconitic acid. Retrieved from [Link].
-
Bhoyar, M. S. (2012). Stability Indicating Forced Degradation Studies. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 173-195. Retrieved from [Link]
-
Laleh, G. H., Frydoonfar, H., Heidary, R., Jameei, R., & Zare, S. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Pakistan Journal of Nutrition, 5(2), 90-92. Retrieved from [Link]
-
Pieniazek, D., et al. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry, 102(1), 171-177. Retrieved from [Link]
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Technical Support Center: Optimization of trans-Aconitic Acid Extraction from Sugarcane
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the extraction and purification of trans-aconitic acid (TAA) from sugarcane and its byproducts. Here, we address common challenges and frequently asked questions to help you optimize your extraction protocols, ensuring high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most stable form of aconitic acid, and how does this impact extraction?
A1: Aconitic acid exists in two isomeric forms: cis-aconitic acid and trans-aconitic acid. The trans-isomer is the more predominant and stable form found in nature.[1] This stability is advantageous for extraction as it is less prone to isomerization under various processing conditions. However, it's important to be aware that some analytical methods might not distinguish between the two, potentially leading to inaccurate quantification if not properly validated.
Q2: Which part of the sugarcane plant and which processing byproduct contains the highest concentration of trans-aconitic acid?
A2: While TAA is present in sugarcane juice, its concentration significantly increases in the downstream byproducts of sugar manufacturing.[2][3][4] Specifically, sugarcane molasses and syrup have been identified as having the highest concentrations of TAA.[2][3][4] Studies have reported TAA concentrations of approximately 3363.6 ± 589.3 mg/L in syrup and 6110.05 ± 139.5 mg/L in molasses.[2][3] Additionally, sugarcane leaves can contain 3 to 6 times more aconitic acid than the stalk juice.[1]
Q3: Can trans-aconitic acid be degraded during extraction?
A3: Yes, TAA can be degraded under certain conditions. For instance, exposure to gamma radiation in an aqueous medium has been shown to decrease its concentration.[5] While typical extraction conditions are less harsh, it is crucial to control factors like excessive heat and exposure to strong oxidizing agents to minimize degradation.
Q4: Are there any known inhibitors in sugarcane that can interfere with the extraction or downstream applications of trans-aconitic acid?
A4: Yes, sugarcane and its byproducts contain various compounds that can act as inhibitors. These include phenolic compounds, caramels, and degradation products of sugars.[6] For enzymatic processes following extraction, residual phenols and other compounds from pretreatment can inhibit enzyme activity.[7] Furthermore, aconitic acid itself can act as a fermentation inhibitor, which is a consideration if the remaining biomass is intended for ethanol production.[8]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction and purification of trans-aconitic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of trans-Aconitic Acid | 1. Inefficient Solvent System: The chosen solvent may have poor partitioning for TAA. 2. Suboptimal pH: The pH of the aqueous phase can significantly affect the dissociation and solubility of TAA. 3. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-solid ratio. 4. Degradation of TAA: Harsh extraction conditions (e.g., high temperature). | 1. Solvent Selection: Ethyl acetate has been shown to be effective, with recoveries up to 69% from molasses.[1][9] Butanol is another option, though it may yield lower purity.[1] Consider using solvent mixtures like acetone:butanol:ethanol for improved efficiency.[10] 2. pH Adjustment: For liquid-liquid extraction, adjusting the pH of the aqueous phase to be acidic (e.g., pH 2.0) can improve the extraction efficiency of the undissociated form of TAA.[11] 3. Optimize Parameters: Systematically test different extraction times (e.g., 1-6 hours) and temperatures (e.g., 30-40°C) to find the optimal conditions for your specific starting material.[9] 4. Mild Conditions: Use moderate temperatures and avoid prolonged exposure to harsh chemicals to prevent degradation. |
| Low Purity of Final Product | 1. Co-extraction of Impurities: Sugars, phenolic compounds, and other organic acids are often co-extracted.[6][12] 2. Ineffective Purification Method: The chosen purification technique may not be suitable for removing specific impurities. | 1. Selective Extraction: Utilize a solvent with high selectivity for TAA, such as ethyl acetate, which has been reported to yield purities of 99.9%.[9] 2. Purification Techniques: a. Crystallization: After extraction, TAA can be crystallized from the concentrated extract.[13] b. Ion Exchange Chromatography: This method can be used to separate TAA from other charged molecules.[1][13] c. Solid Phase Extraction (SPE): SPE can be an effective cleanup step before final analysis or crystallization.[3] |
| Inconsistent Results Between Batches | 1. Variability in Starting Material: The concentration of TAA in sugarcane can vary with the plant's age, variety, and growing conditions.[1][14] 2. Inconsistent Protocol Execution: Minor deviations in the extraction protocol can lead to significant differences in yield and purity. | 1. Characterize Starting Material: It is advisable to quantify the TAA content in a small, representative sample of each new batch of sugarcane or molasses before large-scale extraction. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire extraction and purification process. |
| Difficulty in Quantifying trans-Aconitic Acid | 1. Matrix Effects: The complex matrix of sugarcane extracts can interfere with analytical methods. 2. Lack of a Suitable Analytical Method: The chosen method may lack the necessary sensitivity or selectivity. | 1. Sample Preparation: Implement a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering compounds before analysis.[3] 2. Analytical Methodology: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ESLD) are robust methods for the quantification of TAA.[3][9] |
Section 3: Experimental Protocols & Workflows
This protocol is based on the principles of solvent extraction and is optimized for high recovery and purity.
Materials:
-
Sugarcane Molasses
-
Ethyl Acetate
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Deionized Water
-
Separatory Funnel
-
Rotary Evaporator
-
pH Meter
Procedure:
-
Dilution: Dilute the sugarcane molasses with deionized water. A 1:1 ratio is a good starting point, but this can be optimized.
-
Acidification: Adjust the pH of the diluted molasses to approximately 2.0 using HCl or H₂SO₄. This ensures that the TAA is in its undissociated form, which is more soluble in organic solvents.
-
Solvent Addition: Transfer the acidified molasses solution to a separatory funnel and add an equal volume of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper organic layer will contain the extracted TAA.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: For higher recovery, the aqueous layer can be subjected to a second or third extraction with fresh ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and remove the ethyl acetate using a rotary evaporator under reduced pressure.
-
Crystallization: The resulting crude TAA can be further purified by crystallization from a suitable solvent (e.g., hot water).
Caption: Workflow for trans-Aconitic Acid Extraction.
Section 4: Key Mechanistic Insights
Understanding the "why" behind the "how" is critical for effective troubleshooting and optimization.
Trans-aconitic acid is a tricarboxylic acid, meaning it has three carboxylic acid functional groups.[5] The pKa values for these groups determine the charge of the molecule at a given pH. By acidifying the solution to a pH below the lowest pKa, the carboxylic acid groups are protonated, making the molecule less polar and more soluble in an organic solvent like ethyl acetate. This principle is fundamental to achieving high extraction efficiency in a liquid-liquid extraction system.
The choice of solvent is a critical factor that dictates not only the yield but also the purity of the extracted TAA. Ethyl acetate is a moderately polar solvent that shows good selectivity for TAA over highly polar impurities like sugars. While more polar solvents like butanol might extract more TAA, they also tend to co-extract more impurities, leading to a lower purity product.[1]
Sugarcane molasses is a complex mixture containing sugars, amino acids, phenolic compounds, and various organic acids.[6][12] During extraction, some of these compounds may be co-extracted with TAA. Phenolic compounds, in particular, can be problematic as they can interfere with downstream applications and analytical quantification. Purification steps like crystallization and chromatography are essential to remove these impurities and obtain high-purity TAA.
Caption: Key Factors Influencing Extraction Outcomes.
References
-
Montoya, G., Londono, J., Cortes, P., & Izquierdo, O. (2014). Quantitation of trans-Aconitic Acid in Different Stages of the Sugar-Manufacturing Process. Journal of Agricultural and Food Chemistry, 62(33), 8314–8318. [Link]
-
Montoya, G., Londono, J., Cortes, P., & Izquierdo, O. (2014). Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process. Journal of Agricultural and Food Chemistry, 62(33), 8314-8318. [Link]
-
Bruni, G. O., & Klasson, K. T. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods, 11(4), 573. [Link]
-
Montoya, G., et al. (2014). Quantitation of trans-Aconitic Acid in Different Stages of the Sugar-Manufacturing Process. ResearchGate. [Link]
- Ventre, E. K. (1955). Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses. U.S. Patent No. 2,712,552. Washington, DC: U.S.
-
Montoya, G., Londono, J., Cortes, P., & Izquierdo, O. (2014). Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process. Journal of Agricultural and Food Chemistry. [Link]
-
Montoya, G., et al. (2021). Sustainable sugarcane vinasse biorefinement for trans-aconitic acid-based biopolymer synthesis and bioenergy generation. Bioresource Technology Reports, 15, 100786. [Link]
- Kanitkar, A., Aita, G., & Madsen, L. (2014). The recovery of polymerization grade aconitic acid from sugarcane molasses. Journal of Chemical Technology & Biotechnology, 89(4), 613-618.
-
Wang, C., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. [Link]
-
ResearchGate. (n.d.). Chemical structure of trans-aconitic acid and its three stepwise...[Link]
-
Kanitkar, A., & Madsen, L. (2013). The Recovery of Polymerization Grade Aconitic Acid from Sugarcane Molasses. ResearchGate. [Link]
-
Wang, L., et al. (2022). Effect of Different Extraction Methods and Geographical Origins on the Total Phenolic Yield, Composition, and Antimicrobial Activity of Sugarcane Bagasse Extracts. Frontiers in Nutrition, 9, 831637. [Link]
-
Wang, C., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal, 18(1). [Link]
-
ResearchGate. (n.d.). Trans-aconitic acid in sugarcane stalk juice (A) and in water extract...[Link]
-
Bruni, G. O., & Klasson, K. T. (2023). Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide. Molecules, 28(6), 2535. [Link]
-
Tan, Y. F., et al. (2023). Effect of Different Extraction Methods on the Total Phenolics of Sugar Cane Products. Molecules, 28(11), 4419. [Link]
-
dos Santos, V. C., et al. (2020). Inhibitors Compounds on Sugarcane Bagasse Saccharification: Effects of Pretreatment Methods and Alternatives to Decrease Inhibition. Molecules, 25(22), 5395. [Link]
-
Bruni, G. O., & Klasson, K. T. (2022). Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub. [Link]
-
Tan, Y. F., et al. (2023). Effect of Different Extraction Methods on the Total Phenolics of Sugar Cane Products. PubMed. [Link]
-
Bruni, G. O., & Klasson, K. T. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. National Institutes of Health. [Link]
-
El-Abasy, A. A., et al. (2023). Assessing Sugarcane Molasses' Bioactive Compound Content upon Ultrasound-Assisted Hydroethanolic Extraction at Various pH Values. Foods, 12(15), 2883. [Link]
-
Alcala, P. C., & Gopez, M. D. (1962). Aconitic Acid Content of Sugar Cane Juice and Leaves and Cane Final Molasses. ResearchGate. [Link]
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- 3. Quantitation of trans-aconitic acid in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effect of Different Extraction Methods and Geographical Origins on the Total Phenolic Yield, Composition, and Antimicrobial Activity of Sugarcane Bagasse Extracts [frontiersin.org]
- 7. Inhibitors Compounds on Sugarcane Bagasse Saccharification: Effects of Pretreatment Methods and Alternatives to Decrease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. colab.ws [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Different Extraction Methods on the Total Phenolics of Sugar Cane Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Troubleshooting for Organic Acid Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet complex issue: baseline noise, with a specific focus on its manifestation during organic acid analysis. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the causative factors to enhance your experimental robustness.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Level 1: Foundational Understanding of Baseline Noise
Question: What is baseline noise and how does it differ from drift?
Answer: Baseline noise refers to the rapid, short-term, and often irregular fluctuations of the baseline signal when no analyte is eluting.[1] In contrast, baseline drift is a slow, gradual, and consistent upward or downward trend of the baseline over a longer period.[1] A stable, quiet baseline is critical for achieving a high signal-to-noise (S/N) ratio, which directly impacts the sensitivity and accuracy of your organic acid quantification. Excessive noise can obscure small peaks and compromise the reliability of your results.[1]
Question: My baseline is noisy. How do I begin to diagnose the source?
Answer: The first step in troubleshooting is to characterize the noise. Observe its pattern: is it random or periodic?
-
Periodic (Regular) Noise: This type of noise displays a consistent, repeating pattern, often resembling a sine wave. It is almost always linked to a component of the HPLC system that operates mechanically and cyclically, which points directly to the pump.[2] Issues like worn pump seals, faulty check valves, or trapped air bubbles in the pump head can cause these regular pulsations in the flow rate, which translate to baseline noise.[2][3][4][5]
-
Random (Irregular) Noise: This noise lacks a discernible pattern and can be caused by a wider range of issues. Common culprits include a failing detector lamp, a contaminated flow cell, improper mobile phase mixing, or air bubbles trapped in the detector.[2][3]
A simple and definitive test is to stop the pump flow. If the noise disappears, the problem originates from the pump or the mobile phase delivery system. If the noise persists, the issue lies with the detector or its electronics.[2]
| Noise Type | Common Causes | Initial Action |
| Periodic (Regular) | Worn Pump Seals, Faulty Check Valves, Air in Pump | Inspect pump, purge the system, check maintenance logs. |
| Random (Irregular) | Dirty Flow Cell, Failing Lamp, Mobile Phase Outgassing | Stop pump flow to isolate detector, check lamp status. |
| Drift | Temperature Fluctuations, Column Bleed, Mobile Phase Imbalance | Check column oven, ensure mobile phase equilibration.[1] |
Level 2: Source-Specific Troubleshooting
This section dives deeper into specific components of the HPLC system that can contribute to baseline noise.
Question: Could my mobile phase be the cause of my baseline noise, and how do I fix it?
Answer: Absolutely. The mobile phase is a primary contributor to baseline instability.[1] Several factors could be at play:
-
Dissolved Gases: As the mobile phase moves from the high-pressure environment of the column to the lower-pressure environment of the detector cell, dissolved gases can come out of solution, forming microbubbles.[1][6] These bubbles cause light scattering in UV detectors, leading to significant random noise.[1]
-
Contamination: Using low-purity solvents, salts, or additives can introduce contaminants that absorb UV light at your analytical wavelength, causing a noisy or drifting baseline.[4][8][9] Water is a frequent source of contamination.[4][8]
-
Improper Mixing or Immiscible Solvents: If mobile phase components are not fully miscible or are poorly mixed, the resulting heterogeneity can cause fluctuations in the baseline as the composition passing through the detector cell varies.[3][11]
-
Solution: Ensure your chosen solvents are miscible. When preparing the mobile phase, mix thoroughly. If using an on-line mixer, ensure it is functioning correctly.[3]
-
Question: I've identified periodic noise. What specific pump components should I investigate?
Answer: Periodic noise is a clear indication of a problem with the pump's flow delivery.[2] Here’s a breakdown of the likely culprits:
-
Faulty Check Valves: Check valves are crucial for preventing backflow and ensuring a consistent, forward flow of the mobile phase. If a check valve is dirty or failing, it can cause pressure fluctuations and, consequently, a rhythmic baseline.[4][12]
-
Solution: Clean or replace the check valves. Ceramic check valves are often reported to reduce noise, especially when using ion-pairing reagents like Trifluoroacetic acid (TFA).[12]
-
-
Worn Pump Seals: Pump seals prevent leaks around the piston. Over time, these seals can wear down, especially with abrasive buffered mobile phases, leading to leaks and pressure instability.[5][8] A tell-tale sign of a leak is the buildup of salt crystals around the pump head.[8][13]
-
Air Trapped in the Pump: Air bubbles in the pump head will compress differently than the liquid mobile phase, leading to inaccurate and fluctuating flow rates.[3][11][14]
Question: The noise is random and persists even when the pump is off. What should I check on my detector?
Answer: This scenario strongly points to the detector as the source of the noise.[2] Key areas to investigate include:
-
Contaminated Flow Cell: Even trace amounts of contaminants adhering to the flow cell windows can cause noise.[3][14] This is particularly relevant in organic acid analysis where samples can be complex.
-
Solution: Flush the flow cell with a strong, appropriate solvent. A common cleaning procedure involves flushing with 1N Nitric Acid (HNO₃), but always consult your detector's manual first.[3] Installing a back-pressure regulator after the detector can also help prevent bubble formation within the cell.[3]
-
-
Deteriorating Lamp: The UV lamp in the detector has a finite lifespan. As it ages, its energy output can become unstable, resulting in increased baseline noise.[3][14]
-
Column Contamination and Bleed: While often associated with baseline drift or ghost peaks, severe column contamination can also contribute to noise.[4][9] Strongly retained compounds from previous injections can slowly leach off the column, creating an unstable baseline.
Level 3: Protocols and Workflows
Experimental Protocol: Preparing a High-Purity, Degassed Mobile Phase
-
Solvent Selection: Use only HPLC-grade or MS-grade water, acetonitrile, methanol, and any other required solvents. Use high-purity (e.g., ACS grade or higher) salts and additives.[3][10]
-
Aqueous Phase Preparation:
-
Accurately weigh and dissolve buffer salts (e.g., potassium phosphate) in HPLC-grade water.
-
Adjust the pH to the desired value for your organic acid separation using a calibrated pH meter.
-
Filter the aqueous buffer through a 0.2 µm or 0.45 µm membrane filter to remove particulates and some microbes.[1]
-
-
Mixing: Prepare the final mobile phase composition by accurately measuring and mixing the aqueous and organic components.
-
Degassing:
-
Ensure the in-line degasser on your HPLC system is switched on and functioning correctly.
-
For particularly sensitive analyses, you may pre-degas the mobile phase by placing the reservoir in an ultrasonic bath for 15-20 minutes or by sparging with helium for 5-10 minutes. Note that sonication is often considered a less effective method as atmospheric gases can quickly redissolve.[7]
-
-
Daily Preparation: Prepare fresh buffered mobile phases every day to prevent microbial growth.[10]
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose the source of baseline noise.
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. youtube.com [youtube.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labtech.tn [labtech.tn]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 16. uhplcs.com [uhplcs.com]
Preventing stationary phase dewetting in C18 columns with aqueous mobile phases.
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding stationary phase dewetting—often called 'hydrophobic collapse'—in reversed-phase C18 columns when using highly aqueous mobile phases. As Senior Application Scientists, we have designed this resource to provide not just solutions, but a foundational understanding of the mechanisms at play, ensuring robust and reproducible chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is stationary phase dewetting, or "hydrophobic collapse"?
Stationary phase dewetting is a phenomenon that occurs in reversed-phase chromatography when a highly aqueous mobile phase (typically >95% water) is used with a non-polar stationary phase like C18.[1][2][3] The majority of the stationary phase's surface area resides within the pores of the silica particles.[4] Under normal conditions with sufficient organic solvent, the mobile phase wets the hydrophobic C18 chains, allowing analytes to partition into the stationary phase for retention.
However, due to the high surface tension of water and the hydrophobic nature of the C18 chains, a mobile phase with very low organic content can be physically expelled from the pores, especially when the system pressure drops (e.g., when the flow is stopped).[3][4][5] This expulsion, or "dewetting," causes the stationary phase to lose contact with the mobile phase, leading to a dramatic loss of analyte retention.[4][6] The term "hydrophobic collapse" is also used, though "dewetting" more accurately describes the process of the mobile phase being pushed out of the pores.[7][8]
Q2: What are the common symptoms of a dewetted column?
The primary indicators of a dewetted column are sudden and drastic changes in chromatographic performance. These include:
-
Drastic Loss of Retention: Analytes elute much earlier than expected, often near the column's void volume (t₀).[3][9]
-
Poor Peak Shape: Peaks may become broad, tailing, or distorted.[3][10]
-
Irreproducible Retention Times: Retention times become unstable and shift between injections.[3]
-
Loss of Resolution: Separation between adjacent peaks is significantly reduced or completely lost.
These symptoms often appear suddenly, particularly after the pump has been stopped and then restarted.[3][6]
Q3: Why do traditional C18 columns dewet, but "aqueous compatible" columns do not?
Traditional C18 columns are densely bonded with long, non-polar alkyl chains and are highly end-capped to cover residual silanols, making the surface extremely hydrophobic.[11] This hydrophobicity is what drives the expulsion of the polar aqueous mobile phase from the pores.[4]
"Aqueous compatible" (AQ) columns are specifically designed to counteract this effect through several strategies:
-
Polar-Embedded Groups: These columns have a polar functional group (like an amide or carbamate) embedded within the C18 alkyl chain.[6][11][12][13] This polar group helps to attract and hold a layer of water on the stationary phase surface, preventing the pores from drying out even in 100% aqueous conditions.[5][6]
-
Polar-Endcapping: Instead of using a non-polar endcapping reagent, these columns use reagents with polar functional groups.[4][11] This increases the overall wettability of the stationary phase.
-
Lower Ligand Density: Some AQ columns utilize a lower or intermediate surface coverage of the C18 chains.[7] This can slow down the dewetting process by allowing water molecules to better penetrate the bonded phase.[7]
Q4: I think my column has dewetted. Is it permanently damaged?
No, dewetting does not cause permanent damage to the column.[3][11] The issue is a physical phenomenon (expulsion of mobile phase) rather than a chemical degradation of the stationary phase. The column's performance can almost always be fully restored by following a simple re-wetting procedure.[4][10][14]
Q5: How can I prevent dewetting from happening in the first place?
Prevention is the most effective strategy. Here are the key approaches:
-
Maintain a Minimum Organic Content: For traditional C18 columns, always ensure the mobile phase contains at least 5-10% organic solvent (methanol or acetonitrile).[9][10][15][16] This is often the simplest solution if the retention of your most polar analyte allows for it.
-
Use an Aqueous-Compatible (AQ) Column: If your application requires less than 5% organic or 100% aqueous mobile phase, the most reliable solution is to use a column specifically designed for these conditions (e.g., a polar-embedded or polar-endcapped C18).[2][4][12]
-
Avoid Stopping the Flow: If you must use a highly aqueous mobile phase with a traditional C18 column, avoid stopping the flow for any length of time during a sequence of runs.[4][17] The system pressure is critical for keeping the water forced into the hydrophobic pores.[5]
-
Increase System Backpressure: In some cases, adding a back-pressure regulator after the detector can help maintain the pressure needed to prevent dewetting, though this is a less common workaround.[18]
Troubleshooting Guide
Problem: My retention times suddenly dropped, and all my peaks are near the void volume. What happened?
This is the classic symptom of stationary phase dewetting. It most likely occurred because the mobile phase contained too little organic solvent (e.g., >95% aqueous) and the HPLC pump was stopped between runs.[3][4] This depressurization allowed the aqueous mobile phase to be expelled from the pores of the C18 stationary phase. With the pores "dewetted," your analytes have no stationary phase to interact with and are flushed through the column unretained.[19]
Solution: Your column is not broken. You need to perform a re-wetting procedure. See the protocol below.
Problem: I need to use 100% aqueous mobile phase to retain my very polar analytes. How do I select the right column?
Using a standard C18 column is not a robust solution for 100% aqueous mobile phases.[4][9] You should select a column specifically marketed as "aqueous compatible," "AQ," or suitable for polar analytes in high-aqueous conditions.
| Column Type | Mechanism of Action | Best For |
| Polar-Embedded C18 | Incorporates a polar group (e.g., amide, urea) into the alkyl chain to create a hydration layer, preventing dewetting.[11][12][13] | Providing alternative selectivity and robust performance in 100% aqueous mobile phases.[12] |
| Polar-Endcapped C18 | Uses polar groups to cap residual silanols, increasing the overall surface wettability.[4][20] | Retaining and resolving polar analytes with excellent peak shape in highly aqueous conditions.[20] |
| Optimized Low-Density C18 | Utilizes a specific, lower ligand density and pore size to resist dewetting without embedded polar groups.[6][7] | Achieving retention for polar analytes while resisting dewetting under 100% aqueous conditions.[6] |
| Phenyl Phases | The phenyl group chemistry can offer sufficient hydrophilicity to minimize dewetting in many cases.[7] | Alternative selectivity for aromatic and moderately polar compounds in high aqueous phases. |
Recommendation: Start with a polar-embedded or polar-endcapped C18 column for the most reliable performance in 100% aqueous mobile phases.[4][21]
In-Depth Protocols and Explanations
The Mechanism of Stationary Phase Dewetting
The process of dewetting is governed by the interplay between the mobile phase's surface tension and the hydrophobicity of the stationary phase within the pores.
Protocol: Re-wetting a Dewetted C18 Column
If you suspect your column has dewetted, do not discard it. Follow this simple procedure to restore its performance.[4][10]
Objective: To flush the aqueous mobile phase from the pores and re-solvate the C18 chains with a high-concentration organic solvent.
Materials:
-
HPLC-grade acetonitrile or methanol
-
Your HPLC system
Procedure:
-
Disconnect from Detector: To avoid sending high concentrations of organic solvent into the detector cell, disconnect the column outlet from the detector and direct it to a waste beaker.
-
Flush with 100% Organic: Set the pump to deliver 100% acetonitrile or methanol.
-
Low Flow Rate Flush: Begin by flushing the column at a low flow rate (e.g., 0.1-0.2 mL/min) for 5-10 minutes.
-
Standard Flow Rate Flush: Gradually increase the flow rate to your normal operating flow (e.g., 1.0 mL/min). Flush the column with at least 10-15 column volumes of the 100% organic solvent. For a standard 4.6 x 150 mm column, this is approximately 20-30 minutes of flushing.[18] Some sources recommend a longer flush, such as overnight at a very low flow rate, for complete re-wetting.[4]
-
Gradual Re-equilibration: Gradually re-introduce your mobile phase. Do not switch directly from 100% organic back to a highly aqueous mobile phase, as this can cause buffer precipitation if salts are present. A good practice is to first flush with a 50/50 organic/water mixture for 5-10 column volumes before switching to your final mobile phase conditions.
-
Equilibrate and Test: Reconnect the column to the detector. Equilibrate the column with your actual mobile phase until the baseline is stable.
-
Verify Performance: Inject a standard or a sample that you have previously run. The retention time should be restored to its original value.
Troubleshooting Decision Tree
Use this flowchart to diagnose the cause of unexpected retention loss.
References
- Welch Materials. (2025, July 15). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
- Element Lab Solutions. Polaris Reversed Phase HPLC Columns.
- HPLC Column Troubleshooting: Restore Performance & Optimize Your Chrom
- Amerigo Scientific. ChromCore Polar C18 Reversed-Phase LC Column.
- Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?
- (2023, December 6). Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns?
- Agilent. Polaris Reversed-Phase HPLC Columns.
- Waters Knowledge Base. (n.d.). What is the minimum recommended percent organic that should be used in a method for XSelect CSH C18 columns? - WKB229109.
- SIELC Technologies. Dewetting Study in Aqueous Conditions.
- Kromasil. F.A.Q.
- Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases?
- Majors, R. E., & Przybyciel, M. (2002). Phase Collapse in Reversed-Phase LC. LCGC North America.
- Nawrocki, J., & Majors, R. E. (2013, July 1). The Top 10 HPLC and UHPLC Column Myths.
- Chromatography Forum. (2007, April 19). Column problems - help needed.
- Chromatography Forum. (2019, February 28). 100% aqueous mobile phase.
- Agilent. Agilent Polaris HPLC Columns.
- Gritti, F., & Guiochon, G. (2021, January 1). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.
- (2020, September 22).
- ResearchGate. (2025, August 6).
- Thermo Fisher Scientific. Polar Endcapped Reversed Phase Hplc Columns.
- Al-Saleh, M. Troubleshooting Common HPLC Problems.
- Axion Labs. (2024, January 25). Can you run 100% water with a C18 column? [Video]. YouTube.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Restek - Article [restek.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. [Kromasil®] F.A.Q. - Can the column be operated with 100% aqueous mobile phase? [kromasil.com]
- 10. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ChromCore Polar C18 Reversed-Phase LC Column - Amerigo Scientific [amerigoscientific.com]
- 14. Dewetting Study in Aqueous Conditions | SIELC Technologies [sielc.com]
- 15. support.waters.com [support.waters.com]
- 16. youtube.com [youtube.com]
- 17. 100% aqueous mobile phase - Chromatography Forum [chromforum.org]
- 18. Column problems - help needed - Chromatography Forum [chromforum.org]
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Technical Support Center: Enhancing trans-Aconitic Acid Detection in Mass Spectrometry
Welcome to the Technical Support Center for trans-Aconitic Acid Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the sensitivity of trans-aconitic acid detection by mass spectrometry. As a Senior Application Scientist, my goal is to provide you with scientifically sound and field-tested insights to overcome common challenges in your analytical workflow.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of trans-aconitic acid.
Q1: What is the optimal ionization mode for trans-aconitic acid detection in mass spectrometry?
For trans-aconitic acid, which is a tricarboxylic acid, negative ion mode Electrospray Ionization (ESI) is generally the preferred method. In negative ESI, the acidic protons of the carboxyl groups are readily lost, forming a negatively charged ion, typically the [M-H]⁻ ion at m/z 173.0086.[1][2] This process is highly efficient for acidic molecules, leading to a strong signal. Positive ion mode is generally not suitable as trans-aconitic acid lacks easily protonated sites.
Q2: I am observing poor retention of trans-aconitic acid on my C18 column. What can I do?
This is a common issue as trans-aconitic acid is a highly polar compound. Standard C18 columns offer limited retention for such analytes. Here are several strategies to improve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of hydrophilic analytes like trans-aconitic acid.[3]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single support, providing enhanced retention for polar and ionic compounds without the need for ion-pairing reagents.[5]
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can significantly improve the retention of ionic analytes on reversed-phase columns.[6][7] For negative ion mode, a volatile amine such as tributylamine can be used.[7] However, be mindful of potential ion suppression.[8]
Q3: My signal for trans-aconitic acid is inconsistent, especially in complex matrices. What could be the cause?
Signal inconsistency in complex samples is often due to matrix effects , specifically ion suppression .[9] Co-eluting compounds from the sample matrix can interfere with the ionization of trans-aconitic acid in the mass spectrometer's source, leading to a reduced and variable signal.[9][10]
To address this, consider the following:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Enhance the chromatographic separation to resolve trans-aconitic acid from co-eluting matrix components. Utilizing techniques like UPLC can provide better resolution and reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of trans-aconitic acid will behave almost identically during sample preparation, chromatography, and ionization, thus providing accurate quantification even in the presence of ion suppression.
Q4: Should I consider chemical derivatization for trans-aconitic acid analysis?
Chemical derivatization can be a powerful tool to enhance sensitivity, particularly if your current method is not meeting your detection limit requirements. Derivatization can improve the ionization efficiency of trans-aconitic acid. For instance, derivatizing the carboxylic acid groups can lead to a derivative that is more readily ionized or can be detected in positive ion mode with high efficiency.[11] Girard's Reagent T has been shown to significantly improve the detection of fatty acids, a principle that could be adapted for other carboxylic acids.[12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Suboptimal Ionization Parameters | The efficiency of electrospray ionization is dependent on various source parameters. | Systematically optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for trans-aconitic acid. |
| Inefficient Chromatographic Separation | Poor peak shape and co-elution with interfering compounds can lead to ion suppression and reduced signal intensity.[9] | 1. Switch to a more suitable column chemistry: Consider HILIC or mixed-mode columns for better retention and peak shape.[3][5] 2. Optimize the mobile phase: Adjust the pH and organic solvent composition. For HILIC, a higher percentage of organic solvent will increase retention.[4] |
| Ion Suppression from Mobile Phase Additives | While ion-pairing reagents can improve chromatography, some, like trifluoroacetic acid (TFA), are known to cause significant ion suppression in the MS source.[8][13] | 1. Use MS-friendly mobile phase additives: Opt for volatile additives like formic acid or acetic acid at low concentrations (e.g., 0.1%).[14][15] 2. Consider propionic acid: Recent studies suggest that propionic acid can enhance ESI efficiency more than formic or acetic acid.[16] |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix are competing with trans-aconitic acid for ionization.[17] | 1. Enhance sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 2. Dilute the sample: A simple dilution can sometimes reduce the concentration of interfering matrix components below a level where they cause significant ion suppression. 3. Employ a stable isotope-labeled internal standard: This is the gold standard for correcting for matrix effects and ensuring accurate quantification.[18] |
| Poor Desolvation | Inefficient removal of solvent from the ESI droplets can reduce the number of gas-phase ions reaching the mass analyzer. | Increase the drying gas temperature and flow rate. However, be cautious not to use excessive temperatures that could cause thermal degradation of the analyte. |
Experimental Workflow: Optimizing Mobile Phase for Improved Sensitivity
Caption: Workflow for mobile phase optimization.
Issue 2: Poor Peak Shape and Chromatographic Resolution
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on silica-based columns can interact with the carboxyl groups of trans-aconitic acid, leading to peak tailing. | 1. Use an end-capped column: These columns have fewer free silanol groups. 2. Lower the mobile phase pH: A lower pH will keep the carboxyl groups protonated, reducing their interaction with silanol groups. However, this may decrease ionization efficiency. 3. Consider a polymer-based column: These columns do not have silanol groups and can provide better peak shapes for acidic compounds. |
| Inappropriate Mobile Phase Composition | The choice of organic solvent and buffer can significantly impact peak shape. | 1. Optimize the buffer concentration: For HILIC, the salt concentration in the mobile phase can affect peak shape.[19] 2. Try different organic solvents: While acetonitrile is common, other solvents like methanol can alter selectivity and improve peak shape in some cases. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. | 1. Reduce the injection volume. 2. Dilute the sample. |
| Isomeric Co-elution | cis-Aconitic acid is an isomer of trans-aconitic acid and may co-elute, leading to broader peaks if not fully resolved.[1] | 1. Optimize the chromatographic method: Adjust the gradient, flow rate, and mobile phase composition to improve the separation of the isomers. Mixed-mode or HILIC columns may offer better selectivity for isomers.[3] |
Logical Relationship: Troubleshooting Poor Peak Shape
Caption: Troubleshooting guide for poor peak shape.
References
- Thermo Fisher Scientific. (n.d.). Application Specific HPLC and UHPLC Columns.
- Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aconitic Acid on BIST A+.
-
Tan, B., et al. (2020). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. Journal of Chromatography B, 1146, 122120. Retrieved from [Link]
- SIELC Technologies. (n.d.). trans-Aconitic acid.
- MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS.
-
Tan, B., et al. (2020). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. Journal of Chromatography B, 1146, 122120. Retrieved from [Link]
- MicroSolv Technology Corporation. (n.d.). Citric, Aconitic & Maleic Acids Analyzed with LCMS.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
- Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]
-
Montoya, G., et al. (2014). Quantitation of trans-Aconitic Acid in Different Stages of the Sugar-Manufacturing Process. Sugar Tech, 16(4), 376-382. Retrieved from [Link]
- Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
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Arts, M. F., et al. (2020). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Metabolites, 10(4), 143. Retrieved from [Link]
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L-C, A., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(2), 567-575. Retrieved from [Link]
- McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 33(10), 20-30.
- Thermo Fisher Scientific. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity.
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Wang, Y., et al. (2022). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Molecules, 27(19), 6529. Retrieved from [Link]
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L-C, A., et al. (2023). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. Analytical Chemistry. Retrieved from [Link]
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Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(43), 11959-11968. Retrieved from [Link]
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van der Veen, I., et al. (2007). Analysis of low molecular mass organic acids in natural waters by ion exclusion chromatography tandem mass spectrometry. Journal of Chromatography A, 1163(1-2), 159-166. Retrieved from [Link]
- Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 26(11), 604-612.
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Clark, K. D., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1779-1787. Retrieved from [Link]
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3), 1000567.
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Li, W., & Cohen, L. H. (2014). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. Journal of Analytical & Bioanalytical Techniques, 5(2), 1000188. Retrieved from [Link]
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Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5 [Video]. YouTube. Retrieved from [Link]
- Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
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Calafat, A. M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of the Association for Laboratory Automation, 17(5), 332-343. Retrieved from [Link]
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Cappiello, A., et al. (2010). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 82(9), 3573-3579. Retrieved from [Link]
- Shodex. (n.d.). trans-Aconitic acid.
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Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Journal of The American Society for Mass Spectrometry, 28(10), 2125-2135. Retrieved from [Link]
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IROA Technologies. (2022). Ion suppression correction and normalization for non-targeted metabolomics. Metabolomics, 18(1), 1-12. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Aconitic acid, (E)-, 3TMS derivative. Retrieved from [Link]
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Tesfaye, A., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(4), 1279. Retrieved from [Link]
- National Chemical Laboratory. (n.d.). ANALYTICAL METHODOLOGIES FOR THE ESTIMATION OF POLYMER PRECURSORS.
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National Center for Biotechnology Information. (n.d.). trans-Aconitic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of trans-aconitic acid and its three stepwise.... Retrieved from [Link]
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Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry-2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
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Kostiainen, R., & Kauppila, T. J. (2009). Ionization and Transmission Efficiency in an Electrospray Ionization-Mass Spectrometry Interface. Journal of Chromatography A, 1216(4), 685-699. Retrieved from [Link]
- Cai, S. S., & Syage, J. A. (2006). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International, 19(11), 34-42.
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Addressing retention time drift in HPLC analysis of aconitic acid isomers.
A Guide to Diagnosing and Resolving HPLC Retention Time Drift
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of aconitic acid isomers. The accurate separation and quantification of cis- and trans-aconitic acid are critical in various fields, from food and beverage quality control to biomedical research. Achieving stable and reproducible retention times (RT) is the cornerstone of a reliable method. However, retention time drift—a gradual or erratic shift in peak elution times—is one of the most common frustrations encountered in the lab.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple checklists to provide a deeper, cause-and-effect understanding of why retention times shift and how to systematically diagnose and resolve the root cause. We will explore the interplay between your mobile phase, column chemistry, hardware, and temperature, empowering you to build more robust and reliable analytical methods.
Troubleshooting Guide: A Systematic Approach
Retention time drift is rarely random; it is a symptom of an underlying issue within your HPLC system or methodology. The key to efficient troubleshooting is to first characterize the drift. Is it a slow, unidirectional drift over many runs, or is it erratic and unpredictable from one injection to the next?
Q1: My retention times are consistently decreasing (or increasing) over a long sequence of injections. What are the likely causes and how do I fix this?
A consistent, directional drift is almost always indicative of a progressive change in the chemical environment of your system, pointing primarily to the mobile phase or the HPLC column .
-
The Culprit: Mobile Phase Instability
The composition of your mobile phase is the single most influential factor on retention for ionizable compounds like aconitic acid.[1][2] Even minor changes can lead to significant drift.
-
Causality & Mechanism:
-
Solvent Evaporation: In a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate from the reservoir over time.[3] This increases the aqueous content, strengthening the mobile phase for reversed-phase separation of polar acids, and causing a gradual decrease in retention time.
-
pH Fluctuation: Aconitic acid is a tricarboxylic acid with multiple pKa values. Its ionization state, and therefore its polarity and retention, is highly dependent on mobile phase pH.[2][4][5] If your mobile phase is unbuffered or weakly buffered, it can absorb atmospheric CO₂, causing the pH to drop and retention to change.[6] Similarly, volatile pH modifiers like formic or trifluoroacetic acid (TFA) can evaporate, leading to a pH shift.[3]
-
Inadequate Degassing: Dissolved gases can lead to the formation of microbubbles in the pump, causing inaccurate flow delivery and retention shifts.[6][7]
-
-
Experimental Protocol: Mobile Phase Preparation and Management
-
Prepare Fresh Daily: Prepare only enough mobile phase for the day's run to minimize changes due to evaporation or degradation.
-
Use Buffer Wisely: For robust methods, use a buffer at a concentration of at least 20-50 mM.[6] Crucially, select a buffer whose pKa is within one pH unit of your target mobile phase pH to ensure maximum buffering capacity.[4] For aconitic acid, a low pH (e.g., 2.5-3.0) is often used to suppress ionization and increase retention.[4]
-
Gravimetric Preparation: For highest precision, prepare mobile phases by weight rather than volume. A 1% error in solvent composition can alter retention times by 5-15%.[8]
-
Seal Your Reservoirs: Use proper reservoir caps with one-way valves to prevent solvent evaporation and contamination while allowing for pressure equalization.
-
Degas Consistently: Use an online degasser or degas offline via vacuum filtration or helium sparging. Ensure the method is consistent for every batch of mobile phase.[6][8]
-
-
-
The Culprit: Column Condition
The column is where the separation happens. Its chemical state must be stable and consistent.
-
Causality & Mechanism:
-
Insufficient Equilibration: If a column is not fully equilibrated with the mobile phase, its surface chemistry will slowly change during the initial runs, leading to drifting retention times.[6][9] This is common after installing a new column or switching from a different mobile phase.
-
Contaminant Accumulation: Strongly retained matrix components from your samples can build up at the head of the column over many injections.[3][6][9] This accumulation effectively modifies the stationary phase, altering its interaction with aconitic acid and causing retention to drift (usually decreasing as active sites are masked).
-
-
Experimental Protocol: Column Equilibration and Maintenance
-
Equilibrate Thoroughly: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When using mobile phase additives like ion-pairing agents, this time may need to be significantly longer.[9]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It traps strongly retained contaminants, protecting the more expensive analytical column and extending its life.[6]
-
Implement a Column Wash: At the end of a sequence, flush the column with a strong solvent to remove any adsorbed contaminants. A typical wash for a reversed-phase column would involve flushing with your mobile phase (without buffer salts), followed by 100% organic solvent (e.g., acetonitrile).
-
-
Q2: I'm observing random, unpredictable retention time fluctuations from one injection to the next. What should I check?
Erratic, non-directional shifts usually point to mechanical or hardware issues that affect the physical delivery of the mobile phase or sample.
-
The Culprit: HPLC System Hardware
The precise, mechanical operation of the HPLC is critical for reproducibility.
-
Causality & Mechanism:
-
Pump Malfunction: Worn pump seals or dirty/faulty check valves are common sources of inconsistent flow delivery.[7][10] This leads to pressure fluctuations and, consequently, variable retention times.
-
System Leaks: A small leak, even one that doesn't produce a visible drip, can cause a loss of pressure and an unstable flow rate.[3][10] These often occur at fittings that have been overtightened or loosened.
-
Injector Issues: Problems with the autosampler, such as a worn injector seal or a partially blocked sample loop, can lead to inconsistent injection volumes and poor reproducibility.[10][11]
-
-
Troubleshooting Protocol: Hardware Diagnostics
-
Monitor Pressure: Watch the system pressure during a run. A stable pressure trace is a good indicator of a healthy pump. Erratic fluctuations or a sawtooth pattern may indicate a bubble or a check valve issue.
-
Perform a Flow Rate Check: Disconnect the column and use a stopwatch to collect the mobile phase in a small graduated cylinder for a set period (e.g., 1 minute). The collected volume should match the set flow rate.
-
Systematic Leak Check: With the pump running, carefully inspect all fittings from the pump to the detector for any signs of moisture. Pay close attention to the pump head, injector, and column connections.
-
-
-
The Culprit: Sample Injection
The way the sample is introduced to the system matters.
-
Causality & Mechanism: The sample solvent (diluent) can act as a temporary, strong mobile phase. If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel down the column in a distorted band, leading to poor peak shape and shifting retention.[8][10]
-
Best Practice: Whenever possible, dissolve and inject your samples in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Q3: My retention times were stable, but they have suddenly decreased significantly, and the peaks are now broad or split. What happened?
A sudden, dramatic drop in retention, often accompanied by deteriorating peak shape, is a classic symptom of a catastrophic column failure.
-
The Culprit: Column Degradation
All columns have a finite lifetime, which can be shortened by harsh operating conditions.
-
Causality & Mechanism:
-
Stationary Phase Hydrolysis: Operating a standard silica-based C18 column at a very low pH (<2.0) can hydrolyze the bonded phase, stripping it from the silica support. This leads to a loss of retaining power.[6]
-
Void Formation: Over time, the packed bed inside the column can settle, creating a void at the inlet. This void acts as an unswept mixing chamber, causing severe peak broadening, splitting, and a decrease in retention.[6][10]
-
-
-
The Culprit: Hydrophobic Collapse (Dewetting)
This is a specific and very common problem when analyzing polar compounds like aconitic acid on traditional C18 columns.
-
Causality & Mechanism: When using a mobile phase with very high aqueous content (e.g., >95% water), the highly hydrophobic C18 alkyl chains can repel the polar mobile phase.[12][13] This "dewetting" effectively expels the mobile phase from the pores of the stationary phase, making the bonded surface inaccessible to the analyte. The result is a sudden and dramatic loss of retention for all compounds.[13]
-
Solution and Prevention:
-
Use an Appropriate Column: The best solution is to use a column designed for use in highly aqueous mobile phases. These include columns with polar-embedded or polar-endcapped stationary phases (often labeled "AQ" or similar).[14]
-
Maintain Organic Content: If using a traditional C18 column, ensure your mobile phase always contains at least 5% organic solvent to keep the stationary phase "wetted".[12][15]
-
Recovery Protocol: If you suspect collapse has occurred, you can often restore the column by flushing it with 100% organic solvent (e.g., acetonitrile) for 20-30 column volumes, followed by a gradual re-introduction of your aqueous mobile phase.
-
-
Q4: How critical is temperature, and why is it a source of retention time drift?
Temperature is a powerful but often overlooked chromatographic parameter. Inconsistent temperature control is a primary source of retention time drift.
-
Causality & Mechanism:
-
Viscosity and Flow Rate: An increase in temperature lowers the viscosity of the mobile phase.[16][17] This reduces system backpressure and can slightly increase the effective flow rate, causing retention times to decrease. A common rule of thumb is that a 1°C increase in temperature can decrease retention by approximately 2%.
-
Analyte-Stationary Phase Interactions: Temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases, which can alter selectivity, especially between closely related isomers.[17]
-
-
The Source of Drift: If a laboratory experiences fluctuations in ambient temperature throughout the day, an HPLC system without a thermostatted column compartment will exhibit corresponding retention time drift.[7][11][18]
-
Best Practice: Mandate Temperature Control
-
Use a Column Oven: Always use a thermostatted column compartment to maintain a stable and consistent temperature. A typical starting point for many methods is 40°C.[17]
-
Ensure Thermal Equilibrium: Allow the entire system, including the mobile phase and column, to reach thermal stability before beginning your analytical sequence.
-
Visualizing the Troubleshooting Workflow
To aid in a systematic approach, the following flowchart outlines the diagnostic process for addressing retention time drift.
Caption: A flowchart for systematically troubleshooting HPLC retention time drift.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal mobile phase pH conditions for aconitic acid analysis? A: To ensure a consistent ionization state and reproducible retention, the mobile phase pH should be buffered at least 1.5 to 2 pH units away from the analyte's pKa values.[1][5][6] For reversed-phase HPLC, a common and robust approach is to use a low pH buffer (e.g., pH 2.5-3.0 with phosphate or formate) to fully protonate the carboxylic acid groups.[4] This makes the molecule less polar and increases its retention on a C18 column.
-
Q: How can I quickly determine if my drift is from a flow rate problem or a chemical change? A: A simple diagnostic is to monitor the retention time of a non-retained compound (a t₀ or "void volume" marker). If the retention times of both the void marker and your aconitic acid peaks are drifting proportionally, the problem is almost certainly related to the flow rate (e.g., a pump issue or a leak).[3] If the void marker's retention time is stable while the aconitic acid peaks are drifting, the issue is chemical in nature (e.g., mobile phase composition, column contamination).[3]
-
Q: What type of HPLC column is best to avoid retention issues with aconitic acid? A: While standard C18 columns can be used, they are prone to hydrophobic collapse when using the highly aqueous mobile phases required for retaining polar organic acids like aconitic acid.[13] A more robust choice is a column specifically designed for organic acid analysis or a reversed-phase column with a polar-embedded or polar-endcapped stationary phase.[14] These "aqueous-compatible" columns are stable even in 100% aqueous mobile phases, preventing dewetting and providing more reproducible retention.[12] Alternative approaches include Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography.[13][19]
Summary of Troubleshooting Causes and Solutions
| Symptom | Potential Cause | Primary Solution(s) |
| Consistent, Slow Drift | Mobile Phase Evaporation/pH Shift | Prepare fresh mobile phase daily; use a buffer; ensure reservoir is sealed. |
| Column Contamination | Use a guard column; implement a post-sequence column wash. | |
| Insufficient Equilibration | Equilibrate with 10-20 column volumes of mobile phase before analysis. | |
| Temperature Fluctuation | Use a thermostatted column compartment. | |
| Erratic, Random Fluctuation | Inconsistent Pump Flow | Check for leaks; inspect/clean check valves; service pump seals. |
| Injector Malfunction | Inspect injector seal and sample loop for blockage. | |
| Sudden, Large RT Decrease | Hydrophobic Collapse (Dewetting) | Use an aqueous-compatible ("AQ") column or maintain >5% organic in mobile phase. |
| Column Void/Degradation | Replace the column; operate within recommended pH and temperature limits. |
References
-
HPLC Troubleshooting Guide. 8
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? 7
-
Signs of HPLC Column deterioration and biorelevant media. 20
-
HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. 12
-
HPLC Troubleshooting Guide. 6
-
Can anyone help with a problem with organic acid analysis using HPLC? 13
-
Causes of Retention Time Drift in HPLC. 3
-
How to fix a shifting retention time of peaks in hplc? 11
-
HPLC Troubleshooting Guide. 10
-
Method development & optimization. 15
-
Back to Basics: The Role of pH in Retention and Selectivity. 1
-
The use of Mobile Phase pH as a Method Development Tool. 2
-
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. 19
-
Control pH During Method Development for Better Chromatography. 4
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. 21
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. 5
-
The Use of Temperature for Method Development in LC. 16
-
How Does Column Temperature Affect HPLC Resolution? 17
-
Retention Time Drift in HPLC: Causes, Corrections, and Prevention. 18
-
Application Specific HPLC and UHPLC Columns. 14
-
Troubleshooting HPLC Column Retention Time Drift. 9
-
How Does Temperature Affect Selectivity?
Sources
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- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromtech.com [chromtech.com]
- 18. uhplcs.com [uhplcs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. biorelevant.com [biorelevant.com]
- 21. acdlabs.com [acdlabs.com]
Technical Support Center: Mobile Phase Optimization for trans-Aconitic and Citric Acid Separation
[ "HPLC separation of trans-aconitic acid and citric acid challenges", "pKa values of trans-aconitic acid and citric acid", "optimizing mobile phase pH for organic acid separation HPLC", "reversed-phase HPLC method for trans-aconitic and citric acid", "troubleshooting co-elution of organic acids in HPLC", "ion-pair chromatography for aconitic and citric acid separation", "gradient elution vs isocratic for separating organic acids", "C18 column for organic acid analysis limitations", "phosphate buffer preparation for HPLC mobile phase", "impact of organic modifier on organic acid retention in HPLC" ]
Welcome to the technical support center dedicated to resolving the common yet intricate challenge of separating trans-aconitic acid and citric acid using High-Performance Liquid Chromatography (HPLC). These structurally similar tricarboxylic acids often co-elute, presenting a significant hurdle for researchers in metabolic studies, food and beverage quality control, and pharmaceutical development. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to empower you to overcome these separation challenges.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section addresses the most frequent issues encountered during method development for separating trans-aconitic and citric acid. The core of this separation lies in manipulating the mobile phase to exploit the subtle physicochemical differences between these two analytes.
Q1: My peaks for trans-aconitic acid and citric acid are co-eluting or have very poor resolution. What is the most critical mobile phase parameter I should adjust first?
A1: The single most critical parameter for separating these acidic compounds is the mobile phase pH .[1][2][3] Both trans-aconitic acid and citric acid are polyprotic acids, meaning they have multiple ionizable carboxylic acid groups. Their overall charge, and thus their polarity and interaction with a reversed-phase column, is highly dependent on the mobile phase pH.[3][4]
-
The Scientific Rationale: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). The ionized (deprotonated) form of an acid is more polar and will have less retention, eluting earlier from the column.[3] Conversely, the neutral (protonated) form is less polar and will be retained longer.[1][5] The key is to operate at a pH that maximizes the difference in the ionization state between the two acids.
-
Actionable Advice: Start by setting your mobile phase pH to a value approximately 1-2 pH units below the lowest pKa of the two compounds.[1][5] This practice, known as ion suppression, ensures that the carboxylic acid groups are predominantly in their protonated, non-ionized form, which enhances retention on a reversed-phase column.[3] For these acids, a starting pH in the range of 2.1 to 2.8 is often effective.[6][7] A low pH mobile phase is a common starting point for organic acid analysis.[6][8][9]
Q2: I've set the pH to 2.5, but the peaks are still not resolved. What's my next step in mobile phase optimization?
A2: If pH adjustment alone is insufficient, the next logical step is to carefully modulate the organic modifier concentration and the buffer composition .
-
Organic Modifier (Acetonitrile vs. Methanol): The type and concentration of the organic solvent in your mobile phase directly influence the elution strength.
-
Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography, meaning it will provide greater retention for your analytes. For separating closely eluting polar compounds, switching from acetonitrile to methanol or using a lower concentration of methanol can sometimes improve resolution.[6]
-
Acetonitrile can offer different selectivity due to its unique interaction mechanisms.
-
Strategy: If you are using an isocratic elution (a constant mobile phase composition), systematically decrease the percentage of the organic modifier (e.g., from 10% to 8% to 5%). This will increase the retention time of both compounds and may provide the column with a better opportunity to resolve them.
-
-
Buffer Selection and Concentration: The buffer not only sets the pH but also helps maintain it consistently, which is crucial for reproducible retention times.[10][11]
-
Phosphate buffers (e.g., potassium dihydrogen phosphate) are widely used for organic acid analysis because they have a strong buffering capacity in the acidic pH range required for this separation.[6][12]
-
Buffer Concentration: A typical starting concentration is between 20-50 mM. Insufficient buffer concentration can lead to pH shifts on the column, causing peak tailing and poor reproducibility.
-
Q3: My peak shapes are poor (e.g., tailing or fronting), even with pH control. What could be the cause?
A3: Poor peak shape for acidic analytes often points to undesirable secondary interactions with the stationary phase or issues with the sample solvent.[13][14]
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can become ionized (Si-O-) and interact electrostatically with any ionized analyte molecules, leading to peak tailing.[13][14]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase can cause peak distortion, including splitting and fronting.[15]
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase itself.[15] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks.[16]
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase composition for a screening experiment?
A: A robust starting point for separating trans-aconitic and citric acid on a C18 column would be:
-
Aqueous Phase (A): 20 mM Potassium Dihydrogen Phosphate in HPLC-grade water, adjusted to pH 2.4 with phosphoric acid.[6]
-
Organic Phase (B): HPLC-grade Methanol or Acetonitrile.
-
Composition: Start with an isocratic mixture of 98% A and 2% B.[6] This highly aqueous mobile phase will ensure sufficient retention for these polar analytes.[17]
Q: Should I use an isocratic or gradient elution?
A: For separating just these two compounds, an isocratic elution is often sufficient and preferable due to its simplicity and robustness. A gradient elution, where the mobile phase composition changes over time, is more powerful for separating complex mixtures with a wide range of polarities.[11] If your sample contains other compounds that elute much later, a gradient might be necessary to reduce the overall run time.
Q: Can I use Ion-Pair Chromatography for this separation?
A: Yes, Ion-Pair Chromatography (IPC) is a powerful alternative.[18][19] In this technique, an ion-pairing reagent (e.g., a tetraalkylammonium salt for acidic analytes) is added to the mobile phase.[18] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[18][20] IPC can offer unique selectivity and may resolve compounds that are inseparable by ion suppression.[21] However, it's important to note that ion-pairing reagents can be difficult to remove from the column and HPLC system, so dedicating a column for this purpose is often recommended.[22]
Q: How do the pKa values of trans-aconitic and citric acid guide my mobile phase pH selection?
A: The pKa is the pH at which an acid is 50% ionized and 50% non-ionized. To achieve good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[5]
-
Citric Acid pKa values: ~3.13, 4.76, 6.40
-
trans-Aconitic Acid pKa values: ~2.80, 4.46[23]
By setting the mobile phase pH to ~2.1-2.8, you are operating below the first pKa of both molecules, ensuring they are both largely in their less polar, protonated forms. The subtle differences in their pKa values and structure are what allow for separation when the mobile phase conditions are optimized.
Visualizing the Optimization Workflow
To aid in your troubleshooting process, the following diagram illustrates the logical flow for optimizing your mobile phase.
Sources
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- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 6. tandfonline.com [tandfonline.com]
- 7. P. aeruginosa Metabolome Database: cis-Aconitic acid (PAMDB000025) [pseudomonas.umaryland.edu]
- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
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- 23. Aconitic acid - Wikipedia [en.wikipedia.org]
Technical Support Guide: Troubleshooting Ion Suppression for trans-Aconitic Acid in Complex Biological Matrices
Welcome to the technical support center for the analysis of trans-aconitic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression when quantifying trans-aconitic acid in complex biological matrices such as plasma, serum, or tissue lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).
trans-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as an important biomarker in various physiological and pathological states.[1][2] However, as a small, polar organic acid, its accurate quantification is frequently hampered by a phenomenon known as ion suppression, which can severely compromise data quality, accuracy, and sensitivity.[3][4]
This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you diagnose, mitigate, and overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding ion suppression in the context of trans-aconitic acid analysis.
Q1: What is ion suppression and why is it a problem for trans-aconitic acid analysis?
A: Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI). It is the reduction in the ionization efficiency, and therefore the signal intensity, of a target analyte due to the presence of co-eluting compounds from the sample matrix.[5] When matrix components (like salts, lipids, or proteins) elute from the LC column at the same time as trans-aconitic acid, they compete for the available charge in the ESI source.[3] This competition leads to fewer charged trans-aconitic acid ions reaching the mass spectrometer, resulting in a suppressed signal, poor sensitivity, and inaccurate quantification.
Q2: What are the primary causes of ion suppression in biological samples like plasma or serum?
A: The main culprits in complex biological fluids are endogenous components that are present at much higher concentrations than the analyte. For trans-aconitic acid analysis, these include:
-
Phospholipids: These are the most common and significant cause of ion suppression, especially in positive ESI mode.[4] They are abundant in cell membranes and plasma and have a tendency to co-elute with a wide range of analytes.[6]
-
Salts and Buffers: High concentrations of non-volatile salts can alter droplet evaporation characteristics in the ESI source, hindering analyte ionization.[6]
-
Proteins and Peptides: While larger proteins are often removed during initial sample preparation, residual peptides can still co-elute and cause suppression.[6]
Q3: How can I quickly check if my assay is suffering from ion suppression?
A: A straightforward method is the post-extraction spike analysis . You compare the peak area of your analyte in two different samples:
-
Sample A: A neat solution of your trans-aconitic acid standard in the final mobile phase solvent.
-
Sample B: A blank matrix sample (e.g., plasma from a control animal) that has been subjected to your entire sample preparation workflow, with the trans-aconitic acid standard "spiked" in after the extraction is complete.
If the peak area in Sample B is significantly lower (>15-20% reduction) than in Sample A, you are experiencing ion suppression.[3] A more detailed qualitative assessment can be performed using a post-column infusion experiment.[6][7][8]
Q4: Is a stable isotope-labeled (SIL) internal standard necessary for accurate quantification?
A: Yes, it is highly recommended and considered the gold standard. A SIL internal standard, such as trans-Aconitic acid-¹³C₃, has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte.[9] It will therefore experience the same degree of ion suppression during analysis.[10] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can effectively normalize for signal variability caused by matrix effects, leading to highly accurate and precise quantification.[9]
Q5: Which LC column type is best for trans-aconitic acid? HILIC or Reversed-Phase?
A: The choice depends on your sample preparation and overall method.
-
Reversed-Phase (RP) LC: Traditional C18 columns struggle to retain small polar molecules like trans-aconitic acid. However, modern "aqueous compatible" C18 or polar-embedded stationary phases can provide adequate retention, especially when used with highly aqueous mobile phases.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds and is often an excellent choice for organic acids.[13][14] It uses a high organic mobile phase, which can also be advantageous for ESI sensitivity. However, HILIC can be more sensitive to the sample solvent composition and may require longer equilibration times.[14]
The best approach is to screen both column types during method development to see which provides better separation from the ion-suppressing regions of the matrix.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to systematically address and resolve ion suppression.
Guide 1: Diagnosing and Quantifying Ion Suppression
Before you can fix the problem, you must understand its extent. The following diagram and protocols will guide you through the diagnostic process.
Caption: Workflow for diagnosing ion suppression.
Protocol 1: Quantitative Assessment using Post-Extraction Spike Analysis
This protocol allows you to calculate a Matrix Effect Factor (MEF) to quantify the degree of ion suppression or enhancement.
Objective: To determine the percentage of signal loss or gain due to the sample matrix.
Procedure:
-
Prepare Solvent Standard (Set A): Prepare a minimum of 5 replicates of trans-aconitic acid standard in the final reconstitution solvent at a concentration relevant to your assay (e.g., at the LLOQ or a mid-QC level).
-
Prepare Post-Spiked Matrix Samples (Set B): a. Take at least 5 aliquots of a blank biological matrix (e.g., drug-free plasma). b. Process these blank samples using your complete sample preparation procedure (e.g., protein precipitation, LLE, or SPE). c. After the final evaporation step (if any), reconstitute the extracted residue with the same standard solution prepared in Step 1. This ensures the analyte does not undergo extraction losses.
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for trans-aconitic acid.
-
Calculation:
-
Calculate the average peak area for Set A (Mean_Area_Solvent).
-
Calculate the average peak area for Set B (Mean_Area_Matrix).
-
Calculate the Matrix Effect Factor (MEF) as follows: MEF (%) = (Mean_Area_Matrix / Mean_Area_Solvent) * 100
-
Data Interpretation:
| MEF (%) | Interpretation | Severity | Recommended Action |
| 85% - 115% | No significant matrix effect | Low | Proceed with method validation. |
| 50% - 84% | Moderate ion suppression | Medium | Optimization of sample prep/chromatography is required. |
| > 115% | Ion enhancement | Medium | Optimization is required to ensure consistency. |
| < 50% | Severe ion suppression | High | Major changes to sample prep and/or chromatography are necessary. |
Guide 2: Optimizing Sample Preparation to Eliminate Interferences
Improving sample cleanup is the most effective strategy for mitigating ion suppression.[10][15] The goal is to selectively remove matrix components, particularly phospholipids, while efficiently recovering trans-aconitic acid.
Caption: Workflow for phospholipid removal using SPE.
Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Non-selective; does not remove phospholipids or salts effectively.[15] | Poor |
| Liquid-Liquid Extraction (LLE) | Can be more selective than PPT.[15] | Can have low recovery for polar analytes like trans-aconitic acid; solvent-intensive.[10][15] | Moderate to Good |
| Solid-Phase Extraction (SPE) | Highly selective and effective.[16] | Requires method development; can be more expensive. | Good to Excellent |
| Phospholipid Removal SPE | Specifically designed to remove phospholipids with high efficiency.[4][17] | Most effective method for reducing this specific interference. | Excellent |
Focus Protocol: Phospholipid Removal using HybridSPE® or similar technology
This protocol details a highly effective method for removing both proteins and phospholipids in a single workflow.[17][18]
Objective: To generate a clean extract of trans-aconitic acid, free from major ion-suppressing phospholipids and proteins.
Materials:
-
Biological matrix sample (e.g., plasma).
-
Stable Isotope Labeled Internal Standard (SIL-IS) for trans-aconitic acid.
-
Acetonitrile (ACN) with 1% formic acid.
-
HybridSPE® Phospholipid removal 96-well plate or individual cartridges.
-
Collection plate or tubes.
-
Vacuum manifold or centrifuge compatible with 96-well plates.
Procedure:
-
Sample Aliquot: Aliquot 100 µL of your biological sample into a 96-well plate or microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of your SIL-IS solution to each sample.
-
Protein Precipitation: Add 300 µL of cold ACN containing 1% formic acid to each sample. The acid helps to precipitate proteins and keeps the acidic analyte in a consistent protonation state.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Load onto SPE Plate: Transfer the entire mixture from each well/tube directly onto the HybridSPE® plate.
-
Process: Apply vacuum (approx. -10 inHg) or centrifuge the plate according to the manufacturer's instructions. This step is critical: the packed sorbent bed filters the precipitated proteins, while the specialized zirconia-coated silica retains phospholipids through Lewis acid-base interactions.[18] trans-Aconitic acid and the SIL-IS are not retained and pass through into the collection plate.
-
Collect Eluate: The collected flow-through is your clean extract.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Guide 3: Advanced Chromatographic Strategies
If significant ion suppression persists after optimizing sample preparation, further adjustments to the LC method are necessary.
Chromatographic Mode and Column Selection
-
Challenge: trans-Aconitic acid, being highly polar, elutes very early on traditional C18 columns, often in the "void volume" where the majority of unretained matrix components like salts and phospholipids also appear.[6]
-
Strategy 1 (Reversed-Phase): Switch to a polar-embedded or polar-endcapped reversed-phase column (e.g., Aqua C18, PFP). These columns are more stable in highly aqueous mobile phases (95-100% water) and offer alternative selectivity that can help retain trans-aconitic acid longer and move it away from the early-eluting interferences.[12]
-
Strategy 2 (HILIC): Employ a HILIC column (e.g., Amide, Silica). In HILIC, trans-aconitic acid will be well-retained, eluting later in the gradient as the aqueous (strong solvent) content increases.[14] This inherently separates it from late-eluting, non-polar matrix components like lipids.
Mobile Phase Optimization: The Ion-Pairing Dilemma
-
Ion-Pairing Reagents: For acidic analytes on RP columns, cationic ion-pairing reagents like tributylamine (TBA) or other amines can be added to the mobile phase to improve retention.[19][20] They form a neutral complex with the negatively charged analyte, increasing its affinity for the non-polar stationary phase.
-
Causality & Warning: While effective for retention, these reagents are a double-edged sword. They are notoriously "sticky," can contaminate the LC-MS system for long periods, and can cause significant ion suppression themselves.[21] Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a severe signal suppressor in ESI-MS.[21][22]
-
Recommendation: Avoid non-volatile and strong ion-pairing reagents if possible. If retention is a major issue, first explore HILIC. If you must use an ion-pairing approach with RP-LCMS, opt for volatile reagents at very low concentrations (e.g., 0.1% formic acid or acetic acid).[21][23] Some methods have successfully used agents like tributylamine for aconitic acid isomers, but a dedicated LC system is often required to prevent contamination.[19][20]
References
-
Waters Corporation. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. [Link]
-
Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(10), 498–510. [Link]
-
Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Fernando, W. J. N., et al. (2018). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Clinical & Experimental Pharmacology & Physiology, 45(10), 1049-1055. [Link]
-
SIELC Technologies. trans-Aconitic acid. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Zhou, W., et al. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 30(10). [Link]
-
Phenomenex. (2024, March 4). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aconitic Acid on BIST A+. [Link]
-
SIELC Technologies. Separation of trans-Aconitic acid on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS?. [Link]
-
ResearchGate. (2020). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. [Link]
-
Sharma, A., & Sharma, R. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. [Link]
-
Joseph, J. G., & Pesek, J. J. (2006). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC North America, 24(5), 524-535. [Link]
-
Lu, W., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 11(10), 4836-4846. [Link]
-
Chemie Brunschwig. Stable Isotope Standards For Mass Spectrometry. [Link]
-
Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]
-
Hawach Scientific. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns?. [Link]
-
Fuh, M. R., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry, 78(1), 318-325. [Link]
-
ResearchGate. Fig. 1. Chromatogram of 9 acids on polar embedded reversed phase column.... [Link]
-
Agilent Technologies, Inc. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Lo, C. Y., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(12), 1507-1514. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Solar, T. P., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Foods, 11(4), 573. [Link]
-
Lenco, J., et al. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. Analytical and Bioanalytical Chemistry, 413(16), 4239-4253. [Link]
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- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. welch-us.com [welch-us.com]
Best practices for long-term storage of trans-Aconitic acid standards.
Welcome to the technical support center for trans-aconitic acid analytical standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliable performance of your standards. Here, we move beyond simple instructions to explain the scientific principles behind best practices, helping you maintain the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the long-term storage of solid trans-aconitic acid?
For optimal long-term stability, solid (neat) trans-aconitic acid should be stored desiccated at -20°C.[1] While some suppliers suggest storage at +4°C or simply below +30°C, freezing is the superior choice for long-term preservation.[2][3]
-
The Scientific Rationale: Storing at -20°C significantly reduces the molecular kinetic energy, minimizing the potential for slow degradation or isomerization over time. The trans isomer is the most thermodynamically stable form of aconitic acid, but minimizing thermal energy input is a key principle of preserving any chemical standard.[4] Furthermore, the use of a desiccator is critical to prevent the adsorption of atmospheric moisture, which could lead to hydrolysis or alter the compound's mass when weighing.
Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?
trans-Aconitic acid is highly soluble in water (approximately 400 g/L at 20°C) and can also be dissolved in alcohols like methanol or ethanol.[2] For most analytical applications, such as HPLC, preparing stock solutions in a high-purity solvent like HPLC-grade water or methanol is recommended.
It is strongly advised to prepare working solutions fresh for each experiment. If a stock solution must be stored, it should be for the shortest duration possible.
-
The Scientific Rationale: While trans-aconitic acid is relatively stable, compounds in solution are inherently more susceptible to degradation than in their solid, crystalline state. Potential degradation pathways in an aqueous solution include slow hydration of the double bond to form citric acid.[5] Storing at 2-8°C, protected from light, can slow these processes, but preparing fresh solutions eliminates this variable entirely, ensuring the highest accuracy for your calibration curves.
Q3: How stable is trans-aconitic acid compared to its cis-isomer?
trans-Aconitic acid is the more stable of the two geometric isomers.[4] The cis-isomer is an intermediate in the Krebs cycle and is known to be less thermally stable.[4][6] Product information for cis-aconitic acid often includes a disclaimer that it may form the trans isomer upon prolonged storage, highlighting the inherent stability of the trans form. While the conversion from trans to cis is energetically unfavorable, it is a potential impurity to be aware of.
Q4: What are the primary chemical incompatibilities I should be aware of?
According to safety data sheets, trans-aconitic acid should be stored away from strong oxidizing agents and strong alkalis.[7][8]
-
The Scientific Rationale: The carboxylic acid groups can react with strong bases. The carbon-carbon double bond is susceptible to reaction with strong oxidizing agents. Contact with these substances will degrade the standard, rendering it useless for quantitative analysis. This is a critical consideration when planning derivatization reactions or choosing cleaning agents for laboratory glassware.
Data Summary: Storage Conditions
| Form | Recommended Temperature | Key Conditions | Rationale |
| Solid (Neat) | -20°C | Store in a tightly sealed container inside a desiccator. Protect from light.[1] | Minimizes thermal degradation and prevents moisture uptake. |
| Stock Solution | 2-8°C | Use volumetric flasks with airtight seals. Protect from light. Prepare fresh whenever possible. | Reduces solvent evaporation and slows potential degradation pathways. Short-term storage only. |
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes a self-validating method for preparing an accurate primary stock solution.
-
Pre-Equilibration: Remove the container of solid trans-aconitic acid from the -20°C freezer. Place it in a desiccator at room temperature for at least 1-2 hours.
-
Causality Check: This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would lead to an inaccurate weight measurement.
-
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of the solid standard into a clean, dry weighing boat. Record the exact weight to four decimal places (e.g., 10.05 mg).
-
Dissolution: Quantitatively transfer the weighed solid into a 10.00 mL Class A volumetric flask. Use HPLC-grade water or methanol to rinse the weighing boat multiple times, ensuring all solid is transferred into the flask.
-
Solubilization: Add solvent to the flask until it is about 75% full. Gently swirl the flask to completely dissolve the solid. If necessary, use a sonicator for a brief period to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Labeling and Storage: Immediately label the flask with the compound name, concentration (calculated from the exact weight), solvent, preparation date, and your initials. If short-term storage is unavoidable, wrap the flask in aluminum foil to protect it from light and place it in a refrigerator at 2-8°C.
Troubleshooting Guide
Q: My chromatogram shows a small, unexpected peak near the main trans-aconitic acid peak. What could be the cause?
A: This could be due to one of several reasons, which can be systematically investigated.
-
Isomerization: The most likely candidate for a closely eluting peak is cis-aconitic acid. Although the trans isomer is more stable, slow isomerization can occur in solution over time, especially if the solution was not stored properly (e.g., left at room temperature, exposed to light).
-
Degradation: A potential degradation product is citric acid, formed from the hydration of the double bond.[5] Depending on your chromatographic method, this may elute separately.
-
Contamination: The peak could originate from a contaminated solvent, glassware, or an impurity in the original solid standard that has become more prominent.
Workflow: Troubleshooting Standard Integrity
This decision tree can help diagnose issues with your standard.
Caption: Decision tree for troubleshooting analytical standard issues.
Q: The measured concentration of my standard seems to be decreasing over time. Why?
A: A gradual decrease in concentration in a stored stock solution is typically due to two main factors:
-
Solvent Evaporation: Even in tightly capped containers, volatile solvents (like methanol or acetonitrile) can slowly evaporate, especially if stored at room temperature or in containers that are not perfectly sealed. This increases the concentration of the analyte, which seems contrary to your observation. However, if you are making serial dilutions, an error in the concentrated stock will propagate.
-
Chemical Degradation: This is the more likely cause for a decrease in the parent analyte peak. As mentioned, trans-aconitic acid in solution can slowly degrade.[5] This underscores the critical importance of preparing solutions fresh from the solid standard to ensure the accuracy of your quantification.
Visualization: Potential Degradation Pathways
The following diagram illustrates potential chemical transformations of trans-aconitic acid in solution, which proper storage practices are designed to prevent.
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- 8. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Eliminating Ghost Peaks in Gradient Elution of Organic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of ghost peaks in the gradient elution of organic acids. Our approach is structured in a question-and-answer format to provide direct, actionable solutions to specific problems encountered during HPLC analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions to help you understand the nature of ghost peaks and why they are a particular challenge in gradient analysis.
Q1: What exactly is a "ghost peak" and why is it a problem in my chromatogram?
A ghost peak, also known as an artifact or spurious peak, is a signal that appears in your chromatogram that does not originate from your injected sample.[1] These peaks can be problematic for several reasons:
-
Quantitative Inaccuracy: If a ghost peak co-elutes or overlaps with a peak of interest, it can lead to inaccurate quantification.[2]
-
Wasted Resources: Significant time and resources can be spent trying to identify the source of an "unknown" peak that is actually a system artifact.[2]
The appearance of ghost peaks casts doubt on the overall quality and reliability of the analytical data.[2]
Q2: Why are ghost peaks more common in gradient elution, especially for organic acids?
Gradient elution is particularly susceptible to ghost peaks due to a phenomenon called "on-column concentration."[3] Here's the mechanism:
-
Initial Conditions: At the start of a typical reversed-phase gradient, the mobile phase has a low organic solvent concentration (eluotropically weak).[3]
-
Contaminant Accumulation: Trace impurities from the mobile phase or the HPLC system, which are often hydrophobic, get trapped and accumulate at the head of the column instead of passing through.[3]
-
Elution: As the gradient progresses, the concentration of the organic solvent increases. This stronger mobile phase then elutes the concentrated impurities, which appear as sharp, distinct peaks in the chromatogram.[2][3]
Organic acid analysis often uses highly aqueous mobile phases at the start of the gradient, which efficiently traps nonpolar impurities, exacerbating this issue.[4]
Q3: My blank run shows peaks. Does this automatically confirm I have ghost peaks?
Yes, the appearance of peaks in a blank injection (injecting only the mobile phase or a "zero volume" injection) is the classic definition of a ghost peak issue.[3][5] This indicates that the source of the unwanted peaks is the HPLC system or the mobile phase itself, rather than the sample.[5] A systematic comparison between a blank injection and a sample injection is a primary diagnostic step.[5]
Q4: Can my organic acid sample preparation introduce ghost peaks?
Absolutely. While many ghost peaks originate from the system or mobile phase, the sample preparation process is a significant potential source of contamination.[1] Potential culprits include:
-
Contaminated solvents used for sample dilution.
-
Leachables from vials, caps, or septa.
-
Impurities introduced during filtration or solid-phase extraction (SPE).[6]
-
Degradation of the sample itself, which can be mitigated by using a cooled autosampler.[2]
A key differentiator is that peaks originating from the sample or its preparation will not appear in a blank injection.[2]
Part 2: In-Depth Troubleshooting Guide: A Systematic Approach
Once you've confirmed the presence of ghost peaks, the next step is to systematically identify and eliminate their source. This guide is structured to help you investigate the most common culprits first.
The Mobile Phase: The Most Common Culprit
Contaminants in the mobile phase are the most frequent cause of ghost peaks in gradient elution.[1]
Q: How can I definitively determine if my mobile phase is the source of the ghost peaks?
A simple and effective diagnostic test is to vary the pre-equilibration time of your gradient run.
Experimental Protocol: Equilibration Time Test
-
Run your standard blank gradient and record the chromatogram.
-
Increase the initial equilibration time by 5-10 minutes.
-
Run a second blank gradient.
-
Observation: If the area or height of the ghost peaks increases with a longer equilibration time, it strongly indicates that the contaminants are present in the mobile phase and are accumulating on the column over time.[7]
Q: What are the best practices for preparing and storing mobile phases for organic acid analysis to prevent ghost peaks?
The quality of your mobile phase is paramount. Always start with the highest purity reagents available.
-
Water Purity: Use freshly prepared ultrapure water (Type I). Water from purification systems can contain bacterial contamination if not properly maintained, leading to a host of UV-active ghost peaks.[3][8]
-
Solvents and Additives: Use HPLC or LC-MS grade solvents and additives.[6] Be aware that different brands of the same reagent can have different impurity profiles. If you suspect an additive (like acetic acid or ammonium hydroxide), try a different brand or batch.[9]
-
Preparation and Storage:
-
Prepare mobile phases fresh, especially aqueous buffers which are prone to microbial growth.[10]
-
Never top off old mobile phase with a fresh batch; always replace the entire volume.[10]
-
Use clean glassware, rinsed thoroughly with high-purity solvent. Avoid using common dishwashing facilities, which can leave detergent residues.[11][12]
-
Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter to remove particulates and some microbes.[13]
-
Table 1: Water Purity Standards and Implications for HPLC
| Water Type | Resistivity (MΩ·cm at 25°C) | Total Organic Carbon (TOC) (ppb) | Typical Application | Ghost Peak Risk |
| Type I | >18.0 | < 10 | Gradient HPLC, LC-MS (Recommended) | Lowest |
| Type II | >1.0 | < 50 | General lab use, buffer prep | Moderate |
| Type III | >0.05 | < 200 | Glassware rinsing | High |
Source: Adapted from general laboratory water standards.
The HPLC System: A Reservoir for Contaminants
If the mobile phase is not the source, the contamination may reside within the HPLC system itself.[6][14]
Q: How do I systematically identify which part of my HPLC system is causing the ghost peaks?
A stepwise isolation process is the most logical approach. The following diagram illustrates a workflow for pinpointing the source of contamination.
Caption: Troubleshooting workflow to isolate the source of ghost peaks.
Q: What is the correct procedure for flushing an HPLC system to remove contamination?
A thorough system flush is often necessary to remove persistent contaminants. Isopropanol (IPA) is an excellent solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with typical reversed-phase solvents.[15]
Experimental Protocol: System Decontamination Flush
-
Preparation: Remove the column and replace it with a union or a piece of capillary tubing. Place all solvent lines (A, B, C, D) into a bottle of 100% HPLC-grade Isopropanol.[15]
-
Initial Flush: Purge all lines with IPA.
-
Overnight Soak: Set the pump to a very low flow rate (e.g., 0.1-0.2 mL/min) and allow the IPA to circulate through the system overnight. This "soak" helps dissolve strongly adsorbed contaminants.[15]
-
High Flow Flush: Increase the flow rate to a higher value (e.g., 2-4 mL/min, respecting system pressure limits) for 30-60 minutes.
-
Intermediate Rinse: Flush the system with an intermediate solvent like methanol or acetonitrile.
-
Re-equilibration: Re-introduce your mobile phase and allow the system to fully equilibrate before running a new blank gradient to check for success.
Table 2: Recommended Flushing Solvents for System Cleaning
| Contaminant Type | Recommended Flushing Solvent(s) | Notes |
| General/Unknown Hydrophobic | Isopropanol (IPA) | Excellent general-purpose cleaning solvent.[15] |
| Highly Hydrophobic | Acetonitrile/Acetone/IPA (1:1:1) | For very stubborn organic contamination.[15] |
| Salts/Buffers | HPLC-grade Water | Always follow with an organic solvent to prevent microbial growth. |
| Proteins | High organic (e.g., >40% ACN) can precipitate proteins. Use specific cleaning protocols.[12] | Consult column manufacturer guidelines. |
Advanced Solutions and Prevention
Q: I've tried everything, but a specific ghost peak persists. What are some less common causes and solutions?
If standard troubleshooting fails, consider these possibilities:
-
Mobile Phase Additives: Even high-purity additives can contain trace impurities that cause ghost peaks. Systematically test different brands or batches of your buffer salts, acids (formic, acetic), or bases.[9]
-
In-line Solvent Filters/Traps: For persistent mobile phase contamination, an in-line "ghost trap" can be installed between the mixer and the autosampler. These devices contain a sorbent that traps impurities from the mobile phase before they reach the column.[1][2]
-
Autosampler Carryover: This occurs when residue from a previous, concentrated sample is injected into the subsequent blank run. Ensure your autosampler's needle wash procedure is optimized. Use a strong wash solvent and ensure the wash volume is sufficient (at least 10x the injection volume).[16]
The following diagram illustrates the primary sources that can contribute to ghost peaks.
Caption: Common sources of contamination leading to ghost peaks.
By systematically investigating these potential sources, you can effectively diagnose, eliminate, and prevent ghost peaks, ensuring the integrity and accuracy of your organic acid analyses.
References
-
Shimadzu Corporation. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
uHPLCs. (2025, January 21). Troubleshooting Ghost Peak Problems in HPLC Systems. Retrieved from [Link]
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Dickie, A. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 19). How to Address HPLC System Contamination Issues. Retrieved from [Link]
-
Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]
-
ResinTech. (2025, July 14). How Ultrapure Water Eliminates Ghost Peaks in Analytical Chemistry. Retrieved from [Link]
-
Dong, M. W. (n.d.). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
ResearchGate. (2014, November 20). How can you avoid ghost peaks in gradient HPLC? Does anyone have experience with Inline-mobile-phase-cleaning columns?. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Troubleshooting: Autosampler Contamination. Retrieved from [Link]
-
Phenomenex. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]
-
Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]
-
uHPLCs. (2024, January 5). 3 Reasons for ghost peaks and solutions. Retrieved from [Link]
-
SCIEX. (2023, October 18). What is the best way to flush a liquid chromatography system to remove contamination?. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Isomers: Unraveling the Distinct Biological Activities of trans- and cis-Aconitic Acid
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate world of cellular metabolism and biological signaling, even subtle changes in molecular geometry can lead to profound differences in function. This principle is vividly illustrated by the isomers of aconitic acid: trans-aconitic acid and cis-aconitic acid. While sharing the same chemical formula, their distinct spatial arrangements dictate divergent biological roles, from a central metabolic intermediary to a multi-faceted defense molecule. This guide provides an in-depth comparison of their biological activities, supported by experimental evidence, to empower researchers in navigating their unique properties.
At a Glance: Key Distinctions in Biological Activity
| Feature | cis-Aconitic Acid | trans-Aconitic Acid |
| Primary Role | Intermediate in the Krebs (TCA) Cycle[1][2][3] | Specialized metabolite with diverse defensive and regulatory functions[4][5][6] |
| Enzymatic Substrate | Substrate for aconitase and cis-aconitate decarboxylase (CAD)[7][8][9] | Substrate for aconitate isomerase in some bacteria[10][11] |
| Enzyme Inhibition | Generally not considered an inhibitor of core metabolic enzymes | Competitive inhibitor of aconitase[6][12] |
| Immunological Role | Precursor to the immunomodulatory metabolite itaconic acid[7][13] | Exhibits anti-inflammatory properties[4][5] |
| Antimicrobial Activity | Indirectly contributes to immunity via itaconic acid | Possesses direct anti-leishmanial, antifungal, and nematocidal properties[4][5][6][14] |
| Natural Abundance | Low-level intermediate within the mitochondrial matrix[5][15] | Can accumulate to high levels in various plants[5][6][15] |
The Central Metabolite: cis-Aconitic Acid
cis-Aconitic acid is a fleeting yet essential intermediate in the Krebs cycle, one of the fundamental pathways for cellular energy production.[1][2][16] Its existence is transient, positioned between citrate and isocitrate through the action of the enzyme aconitase.[1][3] This stereospecific conversion is critical for the progression of the cycle and, consequently, cellular respiration.
The Gateway to Itaconic Acid: An Immunometabolic Hub
Beyond its role in the Krebs cycle, cis-aconitic acid serves as the direct precursor for the synthesis of itaconic acid, a metabolite with significant immunomodulatory and antimicrobial functions.[7][13][17] In mammalian immune cells, such as macrophages, the enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1), catalyzes the decarboxylation of cis-aconitate to produce itaconate.[7][8][9] This pathway is a critical component of the innate immune response.[9]
Figure 1: Metabolic fate of cis-aconitic acid.
Abnormal levels of cis-aconitic acid can be indicative of mitochondrial dysfunction and are associated with certain metabolic diseases.[16][18][19]
The Versatile Defender: trans-Aconitic Acid
In contrast to its cis-isomer, trans-aconitic acid is the more stable form and is not a direct intermediate in the central metabolic pathway of many organisms.[5][15] Instead, it has carved out a niche as a potent, biologically active molecule with a diverse array of functions, particularly in the plant kingdom and in microbial interactions.
A Plant's Arsenal: Defense and Development
Many plant species, including sugarcane, sweet sorghum, and various grasses, accumulate high concentrations of trans-aconitic acid.[5][6][15] This accumulation is not incidental; it serves as a crucial defense mechanism. Experimental evidence has demonstrated its efficacy as an:
-
Antifeedant: It deters insects, such as the brown planthopper, from feeding on plants.[4][6]
-
Antifungal agent: trans-Aconitic acid exhibits protective properties against fungal pathogens.[4][6]
-
Nematocidal compound: It shows significant activity against plant-parasitic nematodes.[5][6]
Furthermore, trans-aconitic acid plays a role in protecting plants against aluminum toxicity by chelating the harmful ions.[5][6]
Antimicrobial and Anti-inflammatory Potential
The biological activities of trans-aconitic acid extend beyond plant defense and have garnered interest for their potential therapeutic applications.
-
Anti-leishmanial Activity: Studies have shown that trans-aconitic acid can inhibit the replication of Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis.[5][6][14] Notably, this inhibitory effect could be reversed by the addition of cis-aconitic acid, highlighting the distinct actions of the two isomers.[5]
-
Anti-inflammatory Effects: trans-Aconitic acid has been reported to possess anti-inflammatory properties.[4][5]
-
Antioxidant Activity: Research also points to its potential as an antioxidant.[4]
Aconitase Inhibition: A Key Mechanism of Action
One of the well-characterized biochemical properties of trans-aconitic acid is its ability to act as a competitive inhibitor of aconitase, the same enzyme that processes its cis-isomer in the Krebs cycle.[6][12] By binding to the active site of aconitase, trans-aconitic acid can disrupt the Krebs cycle, which may contribute to some of its biological effects, including its toxicity to certain organisms.[14]
Figure 2: Competitive inhibition of aconitase by trans-aconitic acid.
Experimental Methodologies
The following provides an overview of the types of experimental protocols used to elucidate the biological activities of aconitic acid isomers.
Enzyme Inhibition Assay (Aconitase)
-
Enzyme Preparation: Purify aconitase from a suitable source (e.g., porcine heart).
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Substrate and Inhibitor Solutions: Prepare stock solutions of cis-aconitic acid (substrate) and trans-aconitic acid (inhibitor) of known concentrations.
-
Reaction Mixture: In a cuvette, combine the assay buffer, purified aconitase, and varying concentrations of trans-aconitic acid.
-
Initiation of Reaction: Add a fixed concentration of cis-aconitic acid to start the reaction.
-
Spectrophotometric Monitoring: Monitor the conversion of cis-aconitate to isocitrate by measuring the increase in absorbance at a specific wavelength, as the subsequent reaction catalyzed by isocitrate dehydrogenase reduces NADP+ to NADPH.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the type of inhibition and the inhibition constant (Ki).
Antimicrobial Susceptibility Testing
-
Microorganism Culture: Grow the target microorganism (e.g., Leishmania donovani promastigotes) in a suitable culture medium.
-
Compound Preparation: Prepare serial dilutions of trans-aconitic acid and cis-aconitic acid in the culture medium.
-
Incubation: Inoculate the culture medium containing the different concentrations of the test compounds with the microorganism. Include a positive control (known antimicrobial agent) and a negative control (no compound).
-
Growth Assessment: After a specific incubation period, assess microbial growth. This can be done by measuring optical density, cell counting using a hemocytometer, or by using a viability stain.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that significantly inhibits the growth of the microorganism.
Conclusion
The comparison between trans- and cis-aconitic acid provides a compelling case study in the structure-function relationship of molecules. While cis-aconitic acid plays a vital, albeit transient, role as a central metabolite, its isomer, trans-aconitic acid, has evolved a diverse and potent biological activity profile, making it a molecule of significant interest in agriculture and pharmacology. For researchers and drug development professionals, understanding these fundamental differences is paramount for harnessing their respective properties, whether it be for modulating metabolic pathways or developing novel therapeutic and protective agents.
References
- Enzymatic reaction mechanism of cis-aconitate decarboxylase based on the crystal structure of IRG1
- Reported biological roles of aconitic acid.
- Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applic
- trans-Aconitic acid. GoldBio.
- Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub.
- trans-Aconitic acid assimilation system as a widespread bacterial mechanism for environmental adapt
- The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids. PubMed.
- Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adapt
- Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itacon
- Krebs Cycle | Citric Acid Cycle or Tricarboxylic Acid Cycle. YouTube.
- Modeling of cis-aconitate binding and implications on the potential reaction mechanism of hCAD.
- Cis-aconit
- Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itacon
- Showing Compound cis-aconit
- Recent Advances on the Production of Itaconic Acid via the Ferment
- Mechanistic and structural insights into the itaconate-producing trans-aconit
- Cis-Aconitic Acid. Rupa Health.
- Showing metabocard for trans-Aconitic acid (HMDB0000958).
- cis-Aconitic acid | C6H6O6 | CID 643757. PubChem.
- cis-Aconitic acid (PAMDB000025). P.
- Cis-Aconitic Acid Analysis Service. Mtoz Biolabs.
- ITACONIC ACID (İTAKONİK ASİT). escom Chemie GmbH.
- Itaconic acid production in A. niger strains expressing cis-aconitate...
- A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflamm
- TRANS-ACONITIC ACID | 4023-65-8. ChemicalBook.
- Aconitic acid. Wikipedia.
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- Itaconic acid. Wikipedia.
- Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications.
- Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applic
- Aconitic Acid Formula, Structure & Uses. Study.com.
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- Inhibition Types - Control Of Enzyme Activity. Jack Westin.
- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.
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A Comparative Guide to Urinary Biomarkers for Metabolic Disorders: Validating trans-Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic disease research, the quest for reliable, non-invasive biomarkers is paramount. Urine, as a readily available biofluid reflecting systemic metabolic changes, presents an ideal medium for biomarker discovery. This guide provides an in-depth technical comparison of trans-aconitic acid as a potential urinary biomarker for metabolic disorders against established and emerging alternatives. We will delve into the biochemical rationale, present supporting experimental data, and provide detailed protocols for validation, offering a comprehensive resource for researchers in the field.
The Rising Tide of Metabolic Disorders and the Need for Better Biomarkers
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. Traditional diagnostic and monitoring tools often rely on invasive blood tests and may not capture the full complexity of these multifaceted conditions. Urinary biomarkers offer a patient-friendly and cost-effective alternative for early detection, monitoring disease progression, and evaluating therapeutic responses.
trans-Aconitic Acid: A Window into Cellular Metabolism
trans-Aconitic acid is a geometric isomer of cis-aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The TCA cycle is a central hub of cellular metabolism, responsible for generating energy and providing precursors for various biosynthetic pathways. The presence and concentration of TCA cycle intermediates in urine can, therefore, offer a direct readout of mitochondrial function and energy homeostasis.
It is normally present in human urine, and elevated levels have been anecdotally associated with certain metabolic disturbances like Reye's syndrome and organic acidurias.[1][2] Its structural similarity to cis-aconitic acid allows it to interact with aconitase, the enzyme responsible for the interconversion of citrate and isocitrate via cis-aconitate, potentially modulating TCA cycle flux.[3]
Comparative Analysis: trans-Aconitic Acid vs. Other Urinary Biomarkers
The validation of any new biomarker requires rigorous comparison against existing standards. Here, we compare trans-aconitic acid with uric acid, a widely studied urinary biomarker for metabolic syndrome, and other emerging markers identified through metabolomics.
| Biomarker | Class | Association with Metabolic Disorders | Advantages | Limitations |
| trans-Aconitic Acid | Organic Acid (TCA Cycle Intermediate) | Altered levels observed in metabolomics studies of type 2 diabetes and obesity.[3][4] | Reflects mitochondrial function and energy metabolism. Non-invasive. | Limited direct validation studies. Performance metrics (sensitivity, specificity) not well-established. |
| Uric Acid | Purine Metabolism End-product | Positively associated with metabolic syndrome, insulin resistance, and obesity.[5][6][7] | Well-established assays. Extensive clinical data. | Can be influenced by diet (purine-rich foods), medications, and renal function. Not specific to a single metabolic disorder. |
| Short-Chain Fatty Acids (SCFAs) | Microbial Metabolites | Altered urinary levels (e.g., acetic, propionic acid) correlated with childhood obesity.[8] | Reflect the interplay between gut microbiota and host metabolism. | Highly variable based on diet and gut microbiome composition. Standardization of measurement is challenging. |
| Amino Acids | Building Blocks of Proteins | Altered urinary profiles (e.g., branched-chain amino acids) associated with obesity and insulin resistance.[9] | Reflect changes in protein metabolism and gluconeogenesis. | Can be influenced by dietary protein intake. |
| 3-hydroxyundecanoyl-carnitine | Acylcarnitine | Lower urinary levels associated with prevalent type 2 diabetes.[10] | Reflects alterations in fatty acid oxidation. | Identified in non-targeted metabolomics; requires further targeted validation. |
Experimental Validation of trans-Aconitic Acid as a Urinary Biomarker
The journey from a potential biomarker to a clinically validated tool involves a multi-step process. Below, we outline the key experimental workflows and protocols.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for the discovery and validation of a urinary biomarker.
Detailed Experimental Protocols
This protocol is adapted from established methods for urinary organic acid analysis.[4][9][11][12][13]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
To 100 µL of urine supernatant, add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).
2. Extraction:
-
Acidify the urine sample with 6M HCl to a pH < 2.
-
Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Collect the upper organic layer. Repeat the extraction process twice.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the trans-aconitic acid-TMS derivative.
-
This protocol is based on methods for the analysis of small polar molecules in urine.[8][14][15][16][17]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Dilute the urine supernatant 1:10 with a solution of 0.1% formic acid in water containing an appropriate internal standard (e.g., 13C-labeled trans-aconitic acid).
2. LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or a HILIC column for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other urinary components.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for trans-aconitic acid and the internal standard. These transitions need to be optimized by infusing pure standards.
-
Biochemical Pathway of trans-Aconitic Acid in Mammals
The primary route for the formation of trans-aconitic acid in mammals is through the isomerization of cis-aconitic acid, a direct intermediate of the TCA cycle within the mitochondria.[1][3][18][19]
Caption: The link between the TCA cycle and trans-aconitic acid formation.
Conclusion and Future Directions
The evidence presented in this guide suggests that urinary trans-aconitic acid holds promise as a non-invasive biomarker for metabolic disorders. Its direct link to the TCA cycle provides a strong biochemical rationale for its investigation. However, to establish its clinical utility, further research is imperative. Large-scale clinical validation studies are needed to determine the sensitivity, specificity, and predictive value of urinary trans-aconitic acid in diverse populations with various metabolic conditions. Direct comparisons with established biomarkers like uric acid within the same cohorts will be crucial for defining its role in the clinical setting. The detailed protocols provided herein offer a starting point for researchers to embark on these much-needed validation studies, ultimately paving the way for improved, non-invasive management of metabolic diseases.
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A Comparative Analysis of Trans-Aconitic Acid Levels in Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of trans-aconitic acid (TAA) levels across various plant species, offering valuable insights for researchers, scientists, and drug development professionals. TAA, a notable organic acid, plays a significant role in plant physiology, including metabolic regulation and defense mechanisms.[1][2][3] Understanding its distribution and concentration in different plants is crucial for various applications, from agricultural science to pharmacology.
Introduction to Trans-Aconitic Acid in Plants
Trans-aconitic acid is the more stable isomer of aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle.[2][4] While its cis-isomer, cis-aconitic acid, is a transient component of the TCA cycle, TAA can accumulate to significant levels in certain plant species.[2][3] This accumulation is not merely a metabolic byproduct but serves distinct physiological purposes.
Key Roles of Trans-Aconitic Acid in Plants:
-
Metabolic Regulation: TAA can inhibit the enzyme aconitase, potentially regulating the flow of metabolites through the TCA cycle.[1][3]
-
Defense Mechanism: It acts as an antifeedant against various herbivores and possesses antifungal properties, contributing to the plant's defense arsenal.[1][2][5]
-
Stress Response: TAA accumulation has been observed in response to abiotic stresses such as aluminum toxicity, where it is thought to play a protective role through chelation.[1][2]
-
Carbon Storage: In some plants, TAA serves as a significant pool of fixed carbon.[1][2][5]
The biosynthesis of TAA in plants occurs through two primary pathways linked to the TCA cycle. One pathway involves the direct dehydration of citric acid by citrate dehydrase.[6][7] The other involves the isomerization of cis-aconitic acid to trans-aconitic acid, a reaction catalyzed by aconitate isomerase.[1][3][4]
Comparative Levels of Trans-Aconitic Acid in Various Plant Species
The concentration of trans-aconitic acid varies significantly among different plant species, and even within different tissues of the same plant. Grasses are particularly known for accumulating high levels of TAA.
| Plant Species | Family | Tissue/Part | Trans-Aconitic Acid Level (% of Dry Weight) | Reference |
| Delphinium hesperium (Western Larkspur) | Ranunculaceae | Not Specified | 12.2% | [8] |
| Phalaris tuberosa (Reed Grass) | Poaceae | Not Specified | 4.2% | [8] |
| Hordeum leporinum (Barley) | Poaceae | Not Specified | 3.5% | [8] |
| Saccharum officinarum (Sugarcane) | Poaceae | Stalk Juice/Tops/Leaves | 0.9–5.5% of dissolved solids | [2][7] |
| Sorghum bicolor (Sweet Sorghum) | Poaceae | Not Specified | High levels | [2][3] |
| Zea mays (Maize) | Poaceae | Shoots and Roots | High levels, accounts for 95% of total aconitic acid | [1][2][8] |
| Triticum aestivum (Wheat) | Poaceae | Not Specified | Accumulates TAA | [1][3] |
| Avena sativa (Oats) | Poaceae | Not Specified | Detected | [1][3] |
| Secale cereale (Rye) | Poaceae | Not Specified | Detected | [1][3] |
| Echinodorus grandiflorus | Alismataceae | Leaves | High levels | [3] |
Note: The levels can be influenced by factors such as plant cultivar, growth stage, and environmental conditions.[3] A study on 94 species of grasses and non-grasses found that 47% of grasses and 17% of non-grasses accumulated high levels of TAA.[1][3]
Methodologies for Quantification of Trans-Aconitic Acid
Accurate quantification of trans-aconitic acid is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Experimental Protocol: Quantification of Trans-Aconitic Acid using HPLC
This protocol outlines a general procedure for the extraction and quantification of TAA from plant tissues.
1. Sample Preparation and Extraction: a. Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt metabolic activity. b. Lyophilize the frozen tissue to remove water and then grind it into a fine powder. c. Accurately weigh a known amount of the powdered tissue (e.g., 100 mg). d. Add a suitable extraction solvent (e.g., 80% ethanol or a specific buffer) in a defined volume (e.g., 1 mL). e. Vortex the mixture thoroughly and sonicate for 15-30 minutes to ensure complete extraction. f. Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes. g. Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer is suitable. b. Column: A C18 reverse-phase column is commonly used. c. Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., dilute phosphoric acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile). d. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[9] e. Detection: UV detection is often set at a wavelength around 210-220 nm. Mass spectrometry offers higher specificity and sensitivity.[10] f. Quantification: Prepare a standard curve using a certified standard of trans-aconitic acid. The concentration in the plant extract is determined by comparing its peak area to the standard curve.
Diagram of the Experimental Workflow:
Caption: Workflow for TAA Quantification.
Biosynthesis of Trans-Aconitic Acid
The accumulation of trans-aconitic acid is intricately linked to the central carbon metabolism of the plant, specifically the tricarboxylic acid (TCA) cycle.
Diagram of the TAA Biosynthetic Pathway:
Caption: Biosynthetic Pathways of TAA.
Two key enzymes are involved in the production of trans-aconitic acid in plants:
-
Aconitate Isomerase: This enzyme catalyzes the reversible isomerization of cis-aconitic acid, an intermediate of the TCA cycle, to trans-aconitic acid.[1][3] The presence of this enzyme is necessary for significant TAA accumulation.[11]
-
Citrate Dehydrase: Found in some plants like maize, this enzyme directly converts citrate to trans-aconitic acid.[6][12]
The regulation of these enzymes and the subsequent transport and sequestration of TAA, likely into the vacuole, are critical factors determining the final concentration of this organic acid in plant tissues.[11]
Implications and Future Directions
The high concentrations of trans-aconitic acid in certain plant species have significant implications for various fields:
-
Agriculture: Plants rich in TAA could be explored for their natural resistance to pests and pathogens. Conversely, the allelopathic effects of TAA on subsequent crops in rotation systems, such as the negative impact on soybean growth, need to be considered.[13]
-
Drug Development: The anti-inflammatory and other bioactive properties of TAA suggest its potential as a lead compound for drug discovery.[2][3] For instance, the medicinal plant Echinodorus grandiflorus, which has high levels of TAA, is used in Brazil to treat rheumatoid arthritis.[3]
-
Biomaterials: As a value-added chemical, aconitic acid can be sourced from renewable plant materials like sugarcane and sweet sorghum for use in the production of bio-based plasticizers and polyesters.[1][2][7]
Future research should focus on elucidating the genetic and environmental factors that regulate TAA accumulation. A deeper understanding of the transport and storage mechanisms of TAA within the plant cell will also be crucial. Furthermore, exploring a wider range of plant species for high TAA content could uncover new sources for industrial and pharmaceutical applications.
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Biological Roles and Applications of Aconitic Acid. Encyclopedia.pub. (2022-03-16). Available from: [Link]
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Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. NIH. (2022-02-16). Available from: [Link]
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A Comparative Guide to trans-Aconitic Acid and Citric Acid as Cross-linking Agents
For researchers and professionals in drug development and material science, the choice of a cross-linking agent is a critical decision that dictates the ultimate physical and biological performance of a polymer network. Among the array of available cross-linkers, bio-based polycarboxylic acids have garnered significant attention for their biocompatibility and tunable properties. This guide provides an in-depth, objective comparison of two such agents: trans-aconitic acid and citric acid, grounded in experimental data to inform your selection process.
At a Glance: A Tale of Two Tricarboxylic Acids
Trans-aconitic acid and citric acid are both tricarboxylic acids and share the distinction of being intermediates in the Krebs cycle, suggesting a favorable biocompatibility profile.[1][2] However, their structural differences are the foundation for their distinct behaviors as cross-linking agents.
Citric acid , a saturated molecule, is a well-established, non-toxic, and cost-effective cross-linker for a variety of biopolymers.[3] Its cross-linking mechanism is thermally driven and proceeds through the formation of a cyclic anhydride intermediate.[4]
Trans-aconitic acid , on the other hand, is an unsaturated tricarboxylic acid.[1] While it can also be used as a cross-linking agent, its applications are less documented than those of citric acid.[1][5] Notably, it can be synthesized from the dehydration of citric acid.[1][6]
The Chemistry of Cross-linking: Mechanisms and Implications
The efficacy of a cross-linking agent is rooted in its chemical mechanism. Both citric acid and trans-aconitic acid primarily form ester bonds with hydroxyl- and amine-rich polymers, but the pathways and resulting network structures can differ.
Citric Acid: A Thermally Activated Anhydride Pathway
The cross-linking mechanism of citric acid is a two-step process initiated by heat. First, citric acid undergoes intramolecular dehydration to form a reactive cyclic anhydride. This anhydride then reacts with the hydroxyl or amine groups on the polymer chains to form an ester or amide linkage, respectively. This process can continue, with the remaining carboxylic acid groups on the citric acid molecule forming further cross-links.
Caption: Cross-linking mechanism of citric acid.
trans-Aconitic Acid: A Dual-Faceted Agent
Trans-aconitic acid also functions as a cross-linking agent through esterification via its three carboxylic acid groups.[1] However, its unsaturated nature introduces the potential for a dual role. At low concentrations, it effectively cross-links polymer chains, leading to decreased water solubility and swelling.[1] Conversely, at higher concentrations, it can act as a plasticizer, which increases the flexibility of the polymer network but may reduce thermal stability and tensile strength.[1]
Caption: Dual role of trans-aconitic acid.
Performance in Application: A Data-Driven Comparison
While a direct, head-to-head comparison of trans-aconitic acid and citric acid cross-linking the same polymer under identical conditions is scarce in the literature, we can synthesize a comparative overview from existing experimental data on various biopolymers.
Mechanical Properties
The mechanical strength of a cross-linked material is paramount for many applications. Citric acid has been shown to significantly enhance the mechanical properties of various hydrogels.
| Polymer System | Cross-linker | Key Findings on Mechanical Properties | Reference |
| Gelatin/HPMC | Citric Acid | Increased compressive modulus with higher citric acid concentration and curing temperature. | [7] |
| Chitosan | Citric Acid | Increased elasticity and mechanical strength.[8] | [8] |
| Starch | trans-Aconitic Acid | At low concentrations (2-5%), acts as an effective cross-linking agent. At higher concentrations, reduces tensile strength due to plasticizing effect.[1] | [1] |
Swelling Behavior and Water Resistance
The degree of swelling is a critical parameter for applications such as drug delivery and tissue engineering. Cross-linking generally reduces the swelling capacity of hydrogels.
| Polymer System | Cross-linker | Key Findings on Swelling and Water Resistance | Reference |
| Gelatin/HPMC | Citric Acid | Reduced equilibrium swelling with increased citric acid content.[7] | [7] |
| Gelatin | Citric Acid | Enhanced swelling capacity compared to glutaraldehyde cross-linked hydrogels.[9][10] | [9][10] |
| Starch | trans-Aconitic Acid | Decreased swelling coefficient and lower water solubility at low concentrations.[1] | [1] |
| Xanthan | Citric Acid | Higher cross-linking density and lower swelling degree compared to auto-cross-linked xanthan.[11] | [11] |
Biocompatibility
Both citric acid and trans-aconitic acid are considered biocompatible due to their natural presence in metabolic pathways. Citric acid is FDA-approved and widely used in biomedical applications.[8] Trans-aconitic acid is also an intermediate in the Krebs cycle, suggesting good biocompatibility.[1][2]
Experimental Protocols: A Practical Guide
The following provides a generalized, step-by-step methodology for cross-linking a biopolymer with either citric acid or trans-aconitic acid. Specific parameters should be optimized for each polymer system.
Materials
-
Biopolymer (e.g., gelatin, chitosan, starch)
-
Cross-linking agent (Citric Acid or trans-Aconitic Acid)
-
Solvent (typically deionized water)
-
(Optional) Catalyst (e.g., sodium hypophosphite for citric acid)
-
Casting mold (e.g., petri dish)
-
Oven or vacuum oven
Generalized Cross-linking Workflow
Caption: Generalized experimental workflow for cross-linking.
Causality in Experimental Choices:
-
Concentration of Cross-linker: This is a critical parameter that directly influences the cross-linking density. For citric acid, higher concentrations generally lead to stiffer materials with lower swelling.[7] For trans-aconitic acid, the concentration determines whether it acts as a cross-linker or a plasticizer.[1]
-
Curing Temperature and Time: The esterification reaction is thermally driven. Higher temperatures and longer curing times typically result in a higher degree of cross-linking, but excessive heat can lead to polymer degradation.[7]
-
pH of the Solution: The pH can affect the ionization state of the carboxylic acid groups and the polymer's functional groups, thereby influencing the reaction kinetics and the final properties of the cross-linked material.
Concluding Remarks and Future Outlook
Both citric acid and trans-aconitic acid present as viable, bio-based cross-linking agents for a range of applications.
Citric acid is a well-characterized, reliable, and cost-effective choice for creating robust, biocompatible polymer networks. Its performance is predictable, with a clear correlation between concentration and the resulting material properties.
Trans-aconitic acid offers a more nuanced profile. Its dual functionality as both a cross-linker and a plasticizer depending on its concentration opens avenues for creating materials with a wider range of mechanical properties from a single cross-linking agent. However, this also necessitates more careful optimization and characterization to achieve the desired outcome.
The choice between these two agents will ultimately depend on the specific requirements of the application. For applications demanding high mechanical strength and well-defined network properties, citric acid is a proven option. For those requiring tunable flexibility and where the dual-role of a cross-linker/plasticizer is advantageous, trans-aconitic acid warrants further investigation.
Future research should focus on direct, controlled comparative studies of these two cross-linkers on a standardized set of biopolymers. Such data would be invaluable for the rational design of advanced biomaterials for drug delivery, tissue engineering, and beyond.
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A Comparative Guide to the Inhibition of Aconitase by Trans-Aconitic Acid
This guide provides an in-depth investigation into the inhibitory effects of trans-aconitic acid on the enzyme aconitase. It is designed for researchers, scientists, and drug development professionals seeking to understand the mechanism of this inhibition and compare it with other known aconitase inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to support a comprehensive understanding of this critical enzyme-inhibitor interaction.
Aconitase: A Central Player in Cellular Metabolism
Aconitase (aconitate hydratase; EC 4.2.1.3) is a crucial enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate, via a cis-aconitate intermediate, in the tricarboxylic acid (TCA) cycle.[1][2] This non-redox-active process is a vital step in cellular respiration, the central pathway for energy production in aerobic organisms.[3]
The enzyme's catalytic activity is dependent on a labile [4Fe-4S] iron-sulfur cluster located within its active site.[1][4] This cluster directly participates in the reaction, making aconitase particularly sensitive to oxidative stress, and its inactivation is often used as a biomarker for oxidative damage.[5][6] The catalytic mechanism involves a dehydration-hydration process facilitated by key amino acid residues, including His-101 and Ser-642, which act as proton donors and acceptors.[1][7]
Eukaryotic cells possess two isoforms of aconitase: a mitochondrial form (ACO2), which is a key component of the TCA cycle, and a cytosolic form (ACO1).[5] In addition to its enzymatic role, cytosolic aconitase functions as an iron regulatory protein (IRP1), linking cellular metabolism with iron homeostasis.[7]
Caption: Aconitase catalyzes the reversible isomerization of citrate to isocitrate.
Trans-Aconitic Acid: A Natural Competitive Inhibitor
Aconitic acid exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[8][9] While cis-aconitate is the transient intermediate in the aconitase reaction, the trans isomer is more thermodynamically stable and is found in significant concentrations in various plants, such as sugarcane and maize.[8][10]
Trans-aconitic acid functions as a competitive inhibitor of aconitase.[11][12] This means it directly competes with the natural substrates (citrate and isocitrate) for binding to the enzyme's active site. Structurally, trans-aconitate is considered a transition state analog of the carbanion intermediate formed during the isomerization reaction.[4] X-ray crystallography studies have confirmed that trans-aconitate binds to the [4Fe-4S] cluster in the active site, effectively blocking the entry of the natural substrates.[13][14] This inhibitory role may be biologically significant in plants, potentially serving as a mechanism to regulate the TCA cycle.[10][15]
Caption: Competitive inhibition of aconitase by trans-aconitic acid.
Comparative Analysis of Aconitase Inhibitors
To fully appreciate the characteristics of trans-aconitic acid as an inhibitor, it is essential to compare it with other well-documented aconitase inhibitors. Each inhibitor presents a unique mechanism of action, providing valuable insights into the enzyme's structure and function.
| Inhibitor | Type of Inhibition | Mechanism of Action | Potency |
| Trans-Aconitic Acid | Competitive | Binds to the active site, mimicking the transition state.[4][11] | Moderate |
| Fluorocitrate | Competitive / Mechanism-Based | Metabolized to fluoro-cis-aconitate, which then reacts to form 4-hydroxy-trans-aconitate (HTn), a tightly binding inhibitor.[4][16] | Potent |
| Nitrocitrate | Competitive | A tight-binding transition state analog.[4] | Potent |
| Fumarate | Non-competitive (via modification) | In high concentrations (due to Fumarate Hydratase deficiency), it causes succination of cysteine residues in aconitase, leading to inactivation.[17] | Dependent on concentration and cellular context |
| Oxalomalate | Competitive | A known competitive inhibitor.[18] | Data not readily available |
| Alloxan | Non-specific | Inhibits aconitase, but not as a primary target of its toxicity.[19] | Weak |
Insight into Experimental Choices: The study of these varied inhibitors has been instrumental in elucidating the aconitase reaction mechanism. For instance, the "Trojan horse" nature of fluorocitrate, where the enzyme processes it into a more potent inhibitor, provided strong evidence for the proposed catalytic steps.[4][16] Similarly, crystal structures of aconitase bound to transition-state analogs like trans-aconitate and nitrocitrate have offered static snapshots that help define the dynamic process of substrate binding and turnover.[13]
Experimental Protocol: Measuring Aconitase Inhibition
The activity of aconitase and its inhibition can be reliably measured using a spectrophotometric coupled enzyme assay. This method is advantageous due to its sensitivity and reproducibility.
Principle of the Assay: This is an indirect method where the conversion of citrate to isocitrate by aconitase is coupled to the enzymatic reaction of isocitrate dehydrogenase (IDH).[5] IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which is accompanied by the reduction of NADP+ to NADPH.[5] The rate of NADPH formation, which is directly proportional to aconitase activity, can be continuously monitored by measuring the increase in absorbance at 340 nm.[20]
Caption: Workflow for the coupled enzyme assay to measure aconitase activity.
Step-by-Step Methodology
This protocol is adapted from standard methodologies for measuring aconitase activity in cell lysates.[5][20][21]
A. Sample Preparation (Cell Lysate)
-
Cell Culture & Harvesting: Culture cells to approximately 80-90% confluency. For adherent cells, wash with ice-cold PBS and then scrape them into fresh, ice-cold PBS. Centrifuge to pellet the cells.[5]
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Aconitase Assay Buffer. Homogenize the cells by sonication on ice.[5][20]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.[20]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate. Keep the lysate on ice.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the aconitase activity.[5]
-
Causality Note: Normalizing activity to total protein content accounts for variations in sample preparation and ensures that comparisons between samples are valid.
-
B. Assay Procedure
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., from a kit like Sigma-Aldrich MAK051 or Cayman Chemical 705502). This typically includes reconstituting the substrate (citrate), NADP+, and the coupling enzyme (IDH).[20][21]
-
Reaction Mix: Prepare a master reaction mix containing Assay Buffer, Substrate, NADP+, and Isocitrate Dehydrogenase according to the assay protocol.
-
Plate Setup:
-
Add the reaction mix to the wells of a 96-well plate.
-
For inhibitor studies, add varying concentrations of trans-aconitic acid (or other inhibitors) to the designated wells.
-
Include a control well with no inhibitor.
-
Include a blank control well containing the reaction mix but no cell lysate to measure background absorbance.[21]
-
-
Initiate Reaction: Add a specific amount of cell lysate (e.g., 10-50 µL, corresponding to a defined amount of protein) to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometric multiwell plate reader set to 25°C. Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic mode).[21]
C. Data Analysis
-
Calculate Reaction Rate: For each sample, determine the linear rate of increase in absorbance at 340 nm per minute (ΔA340/min). This is the slope of the linear portion of the absorbance vs. time curve.[5]
-
Normalize Activity: Normalize the rate to the amount of protein added to the well. Activity is often expressed as nmol/min/mg of protein.
-
Determine Inhibition: Compare the activity rates in the presence and absence of the inhibitor to calculate the percentage of inhibition. For determining the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
This comprehensive guide provides the foundational knowledge and practical protocols for investigating the inhibitory effect of trans-aconitic acid on aconitase. By understanding the enzyme's mechanism and comparing different inhibitors, researchers can better design experiments to explore the nuances of metabolic regulation and develop novel therapeutic strategies targeting this crucial enzyme.
References
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Aconitase - Wikipedia. [Link]
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Aconitate hydratase - M-CSA Mechanism and Catalytic Site Atlas. [Link]
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The mechanism of aconitase: 1.8 A resolution crystal structure of the S642a:citrate complex. [Link]
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Itaconic acid – from immune defense to a target in chronic disease - Biocrates. [Link]
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Aconitic Acid Formula, Structure & Uses - Study.com. [Link]
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Cis-aconitate Definition - Organic Chemistry Key Term - Fiveable. [Link]
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Aconitic acid - Wikipedia. [Link]
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Citric Acid Cycle | Pathway - PubChem. [Link]
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Steric and conformational features of the aconitase mechanism - PubMed. [Link]
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Krebs Cycle: Steps, Enzymes, Energy Production, Diagram - Microbe Notes. [Link]
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Production of itaconic acid using metabolically engineered Escherichia coli - PubMed. [Link]
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Krebs cycle step 2 - Proteopedia, life in 3D. [Link]
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Citrate-derived itaconate. Citrate is converted to cis-aconitate by the... - ResearchGate. [Link]
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Mechanistic and structural insights into the itaconate-producing trans-aconitate decarboxylase Tad1 | PNAS Nexus | Oxford Academic. [Link]
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Aconitate decarboxylase - Wikipedia. [Link]
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Production of itaconic acid using metabolically engineered Escherichia coli - J-Stage. [Link]
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Biological Roles and Applications of Aconitic Acid - Encyclopedia.pub. [Link]
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Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed. [Link]
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Inhibition of aconitase by trans-aconitate - PubMed. [Link]
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Reported biological roles of aconitic acid. - ResearchGate. [Link]
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Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - NIH. [Link]
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Role of Aconitate Isomerase in trans-Aconitate Accumulation in Plants - ACS Publications. [Link]
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The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed. [Link]
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Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed. [Link]
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On the mechanism of aconitase. | Institutional Repository | J. Willard Marriott Digital Library. [Link]
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The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed. [Link]
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The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC. [Link]
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Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PubMed. [Link]
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Enzymatic characterization and gene identification of aconitate isomerase, an enzyme involved in assimilation of trans-aconitic acid, from Pseudomonas sp. WU-0701 - PubMed. [Link]
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Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. [Link]
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Showing metabocard for trans-Aconitic acid (HMDB0000958) - Human Metabolome Database. [Link]
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The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC. [Link]
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Crystal structures of aconitase with trans-aconitate and nitrocitrate bound. - Merck Millipore. [Link]
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Inhibition of aconitase by alloxan and the differential modes of protection of glucose, 3-O-methylglucose, and mannoheptulose - PubMed. [Link]
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(10) Patent No. - ResearchGate. [Link]
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A Comparative Analysis of Trans-Aconitic Acid: Unraveling its Inhibitory Effects on Plant Growth and Photosynthesis
This guide provides an in-depth comparative study of trans-aconitic acid (tAA), an allelochemical with significant implications for crop rotation and plant physiology. Unlike traditional plant growth promoters, tAA exhibits potent inhibitory effects, particularly on dicotyledonous species. Here, we dissect the mechanisms behind its action, compare its effects to classical plant growth regulators, and provide detailed experimental protocols for researchers investigating plant-allelochemical interactions.
Introduction: Trans-Aconitic Acid as a Natural Plant Inhibitor
Trans-aconitic acid is a geometric isomer of cis-aconitic acid, a familiar intermediate in the Krebs (TCA) cycle.[1][2] However, the trans isomer is not an active participant in primary metabolism and can accumulate to high concentrations in certain plants, especially grasses like sugarcane, sorghum, wheat, and maize.[1][2][3][4] In these species, tAA is believed to serve various protective and regulatory roles, acting as an antifeedant against insects, conferring antifungal properties, and aiding in the chelation of toxic aluminum ions in the soil.[2][3][4]
The significance of tAA to the broader agricultural landscape lies in its role as an allelochemical. When grasses that accumulate tAA are used in crop rotation, the acid can persist in the soil and negatively impact the subsequent crop. This guide focuses on its well-documented inhibitory effects on soybean (Glycine max), providing a model system for understanding its physiological impact.[1][5][6]
The Physiological Impact of Trans-Aconitic Acid
Exposure to tAA triggers a cascade of stress responses in susceptible plants, culminating in significant growth inhibition. The primary targets are the root system and the photosynthetic apparatus.
Root System Damage: The Initial Site of Action
The initial and most critical damage inflicted by tAA occurs in the roots. Hydroponic studies on soybean have shown that tAA concentrations between 2.5 and 10 mM induce a rapid increase in hydrogen peroxide (H₂O₂) production within root tissues.[1][5][6] This oxidative burst leads to:
-
Increased Membrane Permeability: The surge in reactive oxygen species (ROS) compromises the integrity of root cell membranes.
-
Reduced Water Uptake: Damage to the root system severely impairs its ability to absorb water and nutrients from the environment.[5][6]
While high concentrations are damaging, it is noteworthy that some studies on Arabidopsis thaliana have shown that lower concentrations (400–1000 µM) can reduce primary root length while paradoxically inducing the early appearance of lateral roots and root hairs.[1] This suggests a complex, dose-dependent response.
The proposed mechanism of tAA-induced root damage is visualized below.
Caption: Cascade of events leading to photosynthetic inhibition by tAA.
Comparative Analysis: tAA vs. Classical Plant Growth Regulators
The action of tAA is fundamentally different from that of endogenous plant hormones. It acts as an external stressor or allelochemical rather than an internal signaling molecule for development.
| Plant Growth Regulator Class | Primary Functions | Comparative Effect of Trans-Aconitic Acid |
| Auxins (e.g., IAA) | Promote cell elongation, apical dominance, and adventitious root formation. [7] | Antagonistic. tAA is primarily inhibitory to root and stem growth. [1][5] |
| Cytokinins (e.g., Kinetin) | Stimulate cell division, promote shoot proliferation, and delay senescence. [7] | Antagonistic. tAA inhibits growth and induces senescence-like symptoms such as chlorophyll degradation. [5][6] |
| Gibberellins (e.g., GA₃) | Promote stem elongation, seed germination, and flowering. [7] | Antagonistic. tAA is a general growth inhibitor and has been shown to inhibit germination in some species. [1] |
| Abscisic Acid (ABA) | A general growth inhibitor, mediates stress responses, and promotes stomatal closure and dormancy. [7] | Partially Similar. Both ABA and tAA inhibit growth and reduce stomatal conductance. However, the mechanism differs. ABA is a direct signaling hormone for stomatal closure, whereas tAA's effect on stomata is an indirect consequence of root damage. |
| Ethylene | Promotes fruit ripening, senescence, and leaf abscission; can inhibit stem elongation. | Partially Similar. Both can inhibit elongation and promote senescence. However, tAA does not induce the classic "triple response" associated with ethylene. |
Experimental Protocols
To facilitate further research, we provide detailed methodologies for assessing the impact of tAA and other plant growth regulators.
Protocol 1: Hydroponic Assay for tAA Effects on Soybean (Glycine max)
This protocol is adapted from studies demonstrating the inhibitory effects of tAA on soybean. [5][6] Objective: To quantify the dose-dependent effects of trans-aconitic acid on the growth and photosynthetic parameters of soybean seedlings.
Materials:
-
Soybean seeds (Glycine max)
-
Germination paper or vermiculite
-
Hydroponic containers (e.g., 2L plastic pots)
-
Hoagland nutrient solution
-
Trans-aconitic acid (tAA)
-
KOH for pH adjustment
-
Aeration system (air pump and tubing)
-
Growth chamber with controlled light, temperature, and humidity
-
Photosynthesis measurement system (e.g., LI-COR LI-6800)
-
Chlorophyll meter (e.g., SPAD-502) or spectrophotometer for solvent extraction method
Methodology:
-
Seed Germination:
-
Surface sterilize soybean seeds with 1% sodium hypochlorite for 5 minutes, followed by thorough rinsing with deionized water.
-
Germinate seeds in the dark for 5-7 days on moist germination paper or in vermiculite until radicles are approximately 2-3 cm long.
-
-
Acclimatization to Hydroponics:
-
Transfer uniform seedlings to hydroponic containers filled with a half-strength Hoagland solution.
-
Ensure the solution is continuously aerated.
-
Grow the seedlings for 7 days in a growth chamber (e.g., 14h/10h light/dark cycle, 25°C, 60% humidity) for acclimatization.
-
-
tAA Treatment Application:
-
Prepare a stock solution of 1 M trans-aconitic acid.
-
Replace the half-strength Hoagland solution with a full-strength solution.
-
Divide the plants into treatment groups. A typical experiment would include:
-
Control (0 mM tAA)
-
2.5 mM tAA
-
5.0 mM tAA
-
10.0 mM tAA
-
-
Add the required volume of tAA stock solution to each respective container. Adjust the final pH of all solutions to ~6.0 using KOH.
-
Ensure each treatment group has a sufficient number of replicates (n ≥ 5).
-
-
Data Collection (after 96 hours of treatment):
-
Photosynthetic Parameters: Measure net photosynthetic rate (A), stomatal conductance (gₛ), and chlorophyll fluorescence (ΦPSII) on the youngest fully expanded leaf of each plant.
-
Chlorophyll Content: Measure relative chlorophyll content using a SPAD meter or perform a solvent (acetone/ethanol) extraction for spectrophotometric quantification.
-
Growth Parameters: Carefully separate shoots from roots. Measure shoot height, root length, and determine the fresh and dry weight (after drying at 70°C for 72h) of both shoots and roots.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatment groups.
-
Sources
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A Researcher's Guide to Differentiating trans-Aconitic Acid from Tricarboxylic Acid Isomers in Metabolomics
In the landscape of metabolomics, the accurate identification and quantification of tricarboxylic acid (TCA) cycle intermediates are paramount for understanding cellular energy metabolism and detecting pathological states.[1][2] However, the structural similarity of key tricarboxylic acids presents a significant analytical challenge. This guide provides an in-depth comparison of analytical strategies to reliably differentiate trans-aconitic acid from its isomers, including cis-aconitic acid, citric acid, and isocitric acid, ensuring data integrity for researchers, scientists, and drug development professionals.
The core of the challenge lies in the fact that these compounds are isomers, often possessing identical mass-to-charge ratios (m/z), making their distinction by mass spectrometry alone impossible. For instance, cis- and trans-aconitic acid share an m/z of 173.0086 in negative ion mode, while citric acid and isocitric acid are both detected at m/z 191.0192.[3][4] Therefore, robust chromatographic separation is not just beneficial; it is essential.
The Isomeric Challenge: Why Separation is Key
trans-Aconitic acid, while structurally similar to the TCA cycle intermediate cis-aconitic acid, is often found in high concentrations in plants like maize and sugarcane and can play roles in aluminum toxicity defense and as a carbon storage pool.[5][6] Its presence in biological samples can arise from diet or endogenous isomerization. The enzymatic conversion of citrate to isocitrate within the TCA cycle proceeds via the cis-aconitate intermediate.[7][8] Given that cis-aconitic acid can be unstable and may isomerize to the more stable trans form during sample storage or preparation, distinguishing between these two is critical for accurately reflecting the biological state.[5][9]
Comparative Analysis of Chromatographic Techniques
The separation of these highly polar, hydrophilic organic acids is not trivial with standard reversed-phase (RP) chromatography, where they often exhibit poor retention and elute in the void volume.[10][11] To overcome this, several specialized liquid chromatography (LC) techniques have been developed. Gas chromatography (GC) following derivatization offers another powerful, albeit more labor-intensive, alternative.
Liquid Chromatography-Mass Spectrometry (LC-MS) Strategies
LC-MS is often the preferred platform for metabolomics due to its high throughput and sensitivity, without requiring derivatization.
Principle: HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). This creates a water-rich layer on the surface of the stationary phase, into which polar analytes like tricarboxylic acids can partition, leading to their retention.
Advantages:
-
Excellent retention for very polar compounds.
-
Mobile phases are highly volatile, making them ideal for MS interfacing.
-
Often provides orthogonal selectivity to reversed-phase methods.
Limitations:
-
Longer column equilibration times can be required.
-
Susceptible to changes in sample matrix, which can affect the hydration layer and retention times.
Principle: IPC is a variation of reversed-phase chromatography where an ion-pairing reagent, such as a trialkylamine (e.g., tributylamine), is added to the mobile phase.[10][12] This reagent has a charged head group that forms an ion pair with the oppositely charged analyte (in this case, the carboxylate anions) and a hydrophobic tail that interacts with the non-polar C18 stationary phase, thereby retaining the analyte.[13][14]
Advantages:
-
Utilizes widely available and robust C18 columns.
-
Can achieve excellent separation of structurally similar organic acids.[15]
-
Retention can be finely tuned by adjusting the concentration and type of the ion-pairing reagent.[13]
Limitations:
-
Ion-pairing reagents are often non-volatile and can cause significant ion suppression in the MS source.
-
Columns can become permanently modified, requiring dedicated use for IPC methods.[16]
-
Method development can be complex.[13]
Principle: Aqueous Normal Phase (ANP) operates with columns that have both polar and hydrophobic character, such as those with diamond hydride surfaces.[3] It can retain and separate polar compounds using mobile phases with high organic content, similar to HILIC, but offers unique selectivity.[4]
Advantages:
-
Provides a simple, rapid, and stable method for separating organic acids.[3]
-
Demonstrated ability to resolve trans-aconitic acid from citric acid.[3]
Limitations:
-
Less common than HILIC or IPC, with fewer available column chemistries.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS requires analytes to be volatile and thermally stable. Since tricarboxylic acids are neither, a chemical derivatization step is mandatory.[17] This typically involves silylation, where active hydrogens on the carboxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (TMS) group. The resulting derivatives are volatile and can be separated based on their boiling points and interactions with the GC column's stationary phase.
Advantages:
-
Exceptional chromatographic resolution, often superior to LC for complex isomer mixtures.
-
Provides highly reproducible retention indices.
-
Rich mass spectral fragmentation patterns aid in confident identification.
Limitations:
-
Requires a multi-step sample preparation process (drying and derivatization), which can be time-consuming and introduce variability.
-
Derivatives can be sensitive to moisture, requiring careful sample handling.
-
Potential for incomplete derivatization can complicate quantification.
Experimental Data & Protocols
To provide a clear comparison, the following tables summarize typical performance data and detailed protocols for the most effective methods.
Performance Comparison
| Analyte | LC-MS (ANP)[3] | LC-MS (IPC)[15] | GC-MS (TMS Derivative)[18][19] |
| Retention Time (min) | Retention Time (min) | Retention Index | |
| cis-Aconitic Acid | Not Reported | ~3.5 (baseline separated) | 1741.1 |
| trans-Aconitic Acid | ~5.8 | Not Reported | 1747.8 |
| Citric Acid | ~7.2 | Not Reported | Not Reported |
| Isocitric Acid | Not Reported | Not Reported | Not Reported |
| Separation of critical pair: cis vs. trans-aconitate | Separated[4] | Baseline separated[15] | Baseline separated |
| Separation of critical pair: citric vs. isocitric | Separated[20] | Separated[20] | Separated |
Note: Data is compiled from multiple sources and serves as a representative example. Actual retention times and indices will vary based on specific instrumentation and conditions.
Detailed Experimental Protocols
This protocol is adapted from a method demonstrated to resolve trans-aconitic and citric acids.[3]
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm.
-
Mobile Phase:
-
A: DI Water / 0.1% Ammonium Acetate
-
B: Acetonitrile / 0.1% Ammonium Acetate
-
-
Gradient:
-
0-2 min: 90% B
-
2-5 min: 90% to 70% B
-
5-6 min: 70% B
-
6-6.1 min: 70% to 30% B
-
6.1-7 min: 30% B
-
7-10 min: Re-equilibrate at 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute sample 1:1 in 50:50 Water/Acetonitrile.
-
MS Detection: ESI in negative mode, scanning for m/z 173.0086 and 191.0192.
This protocol is a generalized procedure based on established methods for organic acid analysis.[17]
-
Sample Preparation (Derivatization): a. Take 50 µL of aqueous sample extract and evaporate to complete dryness under a stream of nitrogen gas at 50°C. It is critical to remove all water. b. Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap tightly and heat at 60°C for 45 minutes to protect keto groups. c. Cool to room temperature. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. d. Cap tightly and heat at 70°C for 60 minutes.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5%-phenyl-95%-dimethylpolysiloxane capillary column.
-
Injector: Splitless, 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-600.
Conclusion and Recommendations
The choice of analytical method depends on the specific research question, available instrumentation, and desired throughput.
-
For high-throughput screening and targeted quantification where derivatization is undesirable, LC-MS is the superior choice.
-
For comprehensive metabolic profiling requiring the highest degree of certainty and resolution for isomeric separation, GC-MS is unmatched.
Ultimately, the key to success is methodological validation. Researchers must run authentic standards of trans-aconitic acid, cis-aconitic acid, citric acid, and isocitric acid to confirm retention times and fragmentation patterns within their own laboratory's analytical system. This ensures the trustworthiness and accuracy of the resulting biological insights.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for trans-Aconitic Acid Analysis
Introduction: The Analytical Imperative for trans-Aconitic Acid
trans-Aconitic acid, a tricarboxylic acid, is a key intermediate in the Krebs cycle, where it is formed from the dehydration of citrate.[1] Beyond its fundamental metabolic role, it is a compound of significant interest in various fields. It is a major organic acid in sugar cane, and its quantification is crucial for monitoring and potentially valorizing agricultural byproducts.[2] Its presence and concentration can influence the flavor profiles of food and beverages and serve as a potential biomarker in biomedical research.[1][3]
Given its non-volatile nature and presence in complex biological and industrial matrices, the accurate and reliable quantification of trans-aconitic acid presents a distinct analytical challenge. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles, provide detailed experimental protocols, and present a framework for cross-validation, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.
Pillar 1: Understanding the Core Technologies
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the analytical objectives. The primary distinction lies in the state of the mobile phase and the consequent requirements for sample volatility.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC operates on the principle of separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For organic acids like trans-aconitic acid, which are polar and non-volatile, HPLC is an inherently suitable technique. It analyzes the compound in its native form, obviating the need for chemical modification.
-
Mechanism: Typically, Reversed-Phase (RP-HPLC) is employed, using a non-polar stationary phase (like C18) and a polar, acidic mobile phase.[5][6] The acidic mobile phase ensures that the carboxylic acid groups are protonated, increasing their retention on the non-polar column. Detection is commonly achieved using a UV detector at a low wavelength (~210 nm), where carboxylic acids exhibit absorbance, or with a mass spectrometer for enhanced sensitivity and specificity (LC-MS).[5][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS separates analytes in their gaseous form based on their boiling points and interactions with a stationary phase lining a capillary column.[4][9] The separated compounds are then ionized and detected by a mass spectrometer, which provides exceptional selectivity and structural information.
-
The Derivatization Prerequisite: The critical hurdle for analyzing trans-aconitic acid by GC-MS is its non-volatility. Direct injection would result in thermal decomposition within the hot injector port. Therefore, a chemical derivatization step is mandatory.[4][10] This process converts the polar, non-volatile acid into a non-polar, thermally stable, and volatile derivative. The most common approach is silylation , where the active hydrogens of the carboxyl groups are replaced with trimethylsilyl (TMS) groups, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
Pillar 2: Head-to-Head Comparison: HPLC vs. GC-MS
The decision to employ HPLC or GC-MS involves a trade-off between workflow simplicity, sensitivity, and the overall analytical goal.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in the liquid phase based on partitioning between mobile and stationary phases. | Separation of volatile compounds in the gas phase followed by mass-based detection.[4] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds like trans-aconitic acid in its native form.[4] | Requires analytes to be volatile and thermally stable; derivatization is mandatory for trans-aconitic acid.[10] |
| Sample Preparation | Generally simpler: dissolution, filtration, and direct injection.[4][12] | More complex and time-consuming: requires extraction, complete drying, and a multi-step chemical derivatization.[11][12][13] |
| Instrumentation | HPLC system with a UV or Mass Spectrometry (MS) detector. | GC system coupled with a Mass Spectrometer. |
| Speed & Throughput | Faster overall workflow per sample due to minimal sample preparation. | The GC run itself can be fast, but the mandatory derivatization step significantly lengthens the total analysis time per sample.[4][11] |
| Sensitivity | Good sensitivity with UV detection; high sensitivity with MS detection (LC-MS).[4][8] | Generally offers very high sensitivity, especially with Selected Ion Monitoring (SIM) mode.[4] |
| Selectivity | Good selectivity, greatly enhanced when coupled with MS detection. | Excellent selectivity due to chromatographic separation combined with mass-based detection, providing high confidence in peak identification.[4] |
| Causality Behind Choices | Choose HPLC for its straightforward workflow, making it ideal for routine quality control, high-throughput screening, and applications where preserving the native state of the analyte is paramount. The reduced number of sample handling steps minimizes potential sources of error.[12] | Choose GC-MS when ultimate sensitivity is required for trace-level detection or when unambiguous confirmation of identity is critical. The mass spectrum serves as a chemical fingerprint, which can be compared against libraries for definitive identification.[14] |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of any analytical data hinges on a well-defined and validated protocol. Below are detailed, step-by-step methodologies for both techniques.
Experimental Protocol 1: HPLC-UV Method
This protocol is designed for robust, routine quantification of trans-aconitic acid.
1. Preparation of Standards and Samples
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-aconitic acid standard and dissolve in 10 mL of ultrapure water.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Dilute the sample (e.g., fruit juice, plant extract) with ultrapure water to an expected concentration within the calibration range. Centrifuge to remove particulates, and filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
- Instrument: HPLC system with UV-Vis Detector.
- Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[6][7]
- Mobile Phase: Isocratic elution with 97:3 (v/v) 0.1% Phosphoric Acid in water : Acetonitrile. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1][5]
- Flow Rate: 0.8 mL/min.[5]
- Column Temperature: 35 °C.[5]
- Detection Wavelength: 210 nm.[5][7]
- Injection Volume: 10 µL.
3. Calibration and Quantification
- Inject the calibration standards to generate a calibration curve of peak area versus concentration.
- Inject the prepared sample.
- Quantify the trans-aconitic acid concentration in the sample by interpolating its peak area from the linear regression of the calibration curve.[15]
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV workflow for trans-aconitic acid analysis.
Experimental Protocol 2: GC-MS Method (with Silylation)
This protocol is tailored for high-sensitivity analysis and definitive identification.
1. Preparation of Standards and Samples
- Standard & Sample Preparation: Prepare standards and samples in an appropriate solvent (e.g., water/methanol). Aliquot a precise volume into a GC vial.
- Drying (Crucial Step): Completely remove all solvent and water under a stream of nitrogen or by lyophilization (freeze-drying). The presence of water will quench the silylation reagent.[16]
2. Two-Step Derivatization
- Step 1: Methoximation (Optional but Recommended): To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap tightly and heat at 60 °C for 30 minutes. This step protects carbonyl groups and prevents the formation of multiple derivative peaks.[16][17]
- Step 2: Silylation: Cool the vial to room temperature. Add 100 µL of a silylating reagent such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst). Cap tightly and heat at 70 °C for 60 minutes. This reaction converts the acidic protons to TMS groups.
3. GC-MS Conditions
- Instrument: GC system coupled to a Mass Spectrometer.
- Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[18]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
- Injector: Splitless mode at 250 °C.
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
- MS Mode: Scan mode (e.g., m/z 50-500) for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for the tris-TMS trans-aconitic acid derivative (e.g., m/z 245, 375).
4. Calibration and Quantification
- The calibration standards must undergo the exact same drying and derivatization procedure as the samples.[4]
- Construct a calibration curve based on the peak area of the target ion versus concentration.
- Quantify the sample by comparing its peak area to the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow, including the mandatory derivatization steps.
Pillar 4: Cross-Validation Framework
Cross-validation is the process of verifying that both methods produce comparable and reliable results. This ensures analytical consistency, especially if one method is used for routine screening (HPLC) and the other for confirmation (GC-MS).
Key Validation Parameters & Expected Outcomes
The following parameters should be assessed for both methods according to standards like the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | HPLC-UV | GC-MS (SIM) | Objective & Causality |
| Linearity (R²) | > 0.998 | > 0.997 | Ensures the response is proportional to concentration. A slightly lower R² in GC-MS can sometimes result from the multi-step derivatization. |
| LOD (µg/mL) | ~0.5 | ~0.05 | Limit of Detection. GC-MS is expected to be significantly more sensitive due to the high efficiency of the detector and low noise in SIM mode. |
| LOQ (µg/mL) | ~1.5 | ~0.15 | Limit of Quantification. The lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (RSD%) | < 2% | < 5% | Assesses the closeness of repeated measurements. HPLC's simpler workflow typically leads to better precision (lower RSD).[15] |
| Accuracy (Recovery %) | 98-102% | 95-105% | Measures the agreement between the measured value and the true value. Recovery can be slightly more variable in GC-MS due to derivatization efficiency. |
Logical Flow for Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion and Authoritative Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the analysis of trans-aconitic acid, but their strengths are applied to different analytical scenarios. The choice is not about which method is "better," but which is "fitter for purpose."
-
Recommendation for HPLC: HPLC, particularly with UV detection, should be the method of choice for routine analysis, quality control, and high-throughput applications . Its primary advantages are the simplicity of sample preparation, lower operational complexity, and faster overall analysis time from sample to result.[4][12] It provides excellent quantitative performance for samples where trans-aconitic acid is present at moderate to high concentrations.
-
Recommendation for GC-MS: GC-MS is the superior choice for applications requiring the highest sensitivity and absolute certainty of identification . It is indispensable for trace-level analysis , complex matrices where interferences are a concern, and for confirmatory analysis to validate results from other methods. The mass spectral data it generates provides an unparalleled degree of confidence in the analyte's identity.[4][14]
By understanding the fundamental principles, implementing these validated protocols, and applying a rigorous cross-validation framework, researchers can confidently and accurately quantify trans-aconitic acid, ensuring data of the highest scientific integrity.
References
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Title: trans-Aconitic acid Source: SIELC Technologies URL: [Link]
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Title: Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry Source: PubMed URL: [Link]
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A Comparative Guide to the Thermodynamic Stability of Cis- and Trans-Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, the spatial arrangement of atoms defines not just the identity of a molecule, but its very behavior. Geometric isomers, such as cis- and trans-aconitic acid, offer a classic yet crucial case study in how a subtle change in structure can dictate thermodynamic stability, reactivity, and biological function. This guide provides a detailed, evidence-based assessment of the stability differences between these two isomers, moving from first principles to experimental validation, to equip researchers with a comprehensive understanding for application in their work.
The Central Question: Steric Hindrance as the Driving Force
Aconitic acid, a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, exists in two planar configurations around its central C=C double bond: cis and trans.[1][2] The fundamental difference in their stability arises not from complex electronic effects, but from a more intuitive principle: steric hindrance.
-
trans-Aconitic Acid: This isomer is the more stable, predominant form found in nature.[3] Its stability is a direct result of its molecular geometry. The two largest functional groups, the carboxylic acids (-COOH), are positioned on opposite sides of the double bond. This arrangement minimizes electrostatic repulsion and steric crowding, allowing the molecule to exist in a lower, more favorable energy state.[4]
-
cis-Aconitic Acid: As a transient intermediate in the enzymatic conversion of citrate to isocitrate, cis-aconitic acid is inherently less stable.[1][5] Its geometry forces the two carboxylic acid groups onto the same side of the double bond. This proximity creates significant steric strain and electronic repulsion, raising the molecule's internal energy and making it thermodynamically less favorable compared to the trans form.
This inherent stability difference is not merely theoretical; it is consistently demonstrated through rigorous experimental and computational analysis.
Figure 1: Molecular Structures and Steric Clash
Caption: Steric hindrance in cis-aconitic acid versus the relaxed state of the trans-isomer.
Experimental Validation: Quantifying the Stability Gap
Theoretical postulation requires empirical proof. The stability difference between the aconitic acid isomers is quantified through several robust experimental methodologies.
Isomerization Studies
The most direct way to compare stability is to observe the equilibrium between the two isomers. Isomerization can be achieved enzymatically by aconitate isomerase or chemically, where factors like temperature and pH drive the conversion.[6][7]
A study on sugarcane processing demonstrated that while trans-aconitic acid is the predominant form in the raw cane, the processing conditions (changes in temperature and pH) cause some isomerization to the cis form.[7] However, the equilibrium heavily favors the trans isomer, confirming its greater stability.
Experimental Protocol: Monitoring Isomerization via HPLC
This protocol outlines a general method for quantifying the equilibrium ratio, a direct measure of relative stability.
Caption: A generalized workflow for determining isomeric stability through HPLC monitoring.
Thermal Analysis
Thermal decomposition behavior is a powerful indicator of molecular stability. Studies using Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) provide definitive evidence of the superior stability of the trans isomer.
Research has shown that cis-aconitic acid is markedly less thermally stable, with its decomposition point being 60–70 K lower than that of trans-aconitic acid.[8][9] The initial decomposition step for the cis isomer is a dehydration reaction to form cis-aconitic anhydride, a process that occurs at a much lower temperature than the decomposition of the trans isomer.[8][9] An exothermic peak observed in the DSC curve for cis-aconitic acid further suggests that the resulting cis-anhydride subsequently isomerizes to the more stable trans-aconitic anhydride.[8][10]
Table 1: Comparative Thermal Properties of Aconitic Acid Isomers
| Property | cis-Aconitic Acid | trans-Aconitic Acid | Implication |
| Melting Point | ~125 °C[4] | Decomposes (~185-208 °C)[4] | The lower melting point of the cis isomer reflects weaker intermolecular forces, partly due to its less stable structure. |
| Decomposition Onset | Significantly lower (by 60-70 K)[8][9] | Significantly higher | Confirms the lower intrinsic stability of the cis isomer. |
| Initial Decomposition Step | Dehydration to form cis-aconitic anhydride[8][9] | More complex decomposition | The specific, lower-temperature dehydration pathway highlights a point of weakness in the cis structure. |
Computational Corroboration
Modern computational chemistry provides a powerful, in silico method to validate experimental findings. By calculating the ground-state energies of both isomers using methods like Density Functional Theory (DFT), we can predict their relative stabilities.
Computational Workflow: Energy Calculation
Caption: Standard procedure for comparing isomer stability using computational chemistry.
Such calculations consistently show that the optimized structure of trans-aconitic acid has a lower electronic energy. For instance, the calculated enthalpy change for the isomerization of cis-aconitic anhydride to trans-aconitic anhydride is -30.66 kJ mol⁻¹, and the Gibbs free energy change is -27.48 kJ mol⁻¹, quantitatively confirming the greater stability of the trans configuration.[8]
Synthesis and Implications for Research
The verdict is unequivocal: trans-aconitic acid is the more stable isomer. This stability difference is not a subtle academic point but has significant practical consequences:
-
For Drug Development: When designing enzyme inhibitors that mimic intermediates of the TCA cycle, the stereochemistry is paramount. While cis-aconitate is the direct substrate for aconitase, understanding the energetic landscape and the ease of isomerization to the more stable trans form is critical for designing potent and specific binders.
-
For Biochemistry: The higher stability of the trans isomer explains why it can accumulate in plants as a means of carbon storage or defense, whereas the cis isomer exists only as a fleeting metabolic intermediate.[1][11]
-
For Chemical and Industrial Applications: In the synthesis of bio-based polymers and plasticizers from aconitic acid, controlling the isomeric ratio is essential for achieving desired material properties.[2] Knowledge of the equilibrium conditions allows for the optimization of reaction parameters to maximize the yield of the desired isomer.[7]
By integrating theoretical principles with empirical data from thermal analysis, isomerization studies, and computational modeling, we establish a clear and reliable picture of the relative stabilities of aconitic acid isomers. This foundational knowledge is indispensable for any researcher working with or targeting this versatile and biologically significant molecule.
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- 6. pubs.acs.org [pubs.acs.org]
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- 11. Biological Roles and Applications of Aconitic Acid | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Genomics Guide to Bacterial trans-Aconitic Acid Assimilation Pathways
For researchers, scientists, and drug development professionals, understanding the metabolic versatility of bacteria is paramount. trans-Aconitic acid (TAA), a naturally abundant plant-derived organic acid and an isomer of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, represents a significant yet often overlooked carbon source for many bacterial species. The ability to assimilate TAA can confer a competitive advantage in diverse environments, from soil ecosystems to host-associated microbiomes.[1] This guide provides a comparative genomic and functional analysis of the distinct pathways bacteria have evolved to metabolize this compound, offering insights into their genetic organization, regulatory mechanisms, and enzymatic machinery.
Introduction: The Significance of trans-Aconitic Acid Metabolism
trans-Aconitic acid is not merely a carbon source; its structural similarity to cis-aconitate makes it a potent competitive inhibitor of aconitase, a key enzyme in the central TCA cycle.[2] Consequently, bacteria that colonize TAA-rich environments, such as the rhizosphere of certain plants, must possess mechanisms to either tolerate or metabolize this compound.[3] The study of these pathways is critical for several fields:
-
Agricultural Microbiology: Engineering beneficial microbes with enhanced TAA assimilation capabilities could improve their competitiveness and colonization of plant roots, leading to better biofertilizers and biocontrol agents.[4]
-
Drug Development: As TAA metabolism can be crucial for bacteria in specific niches, the enzymes involved represent potential targets for novel antimicrobial strategies.
-
Biotechnology: Understanding these pathways can inspire the engineering of microbial cell factories for the bioconversion of plant-based feedstocks into valuable chemicals.[5]
This guide compares three distinct and well-documented TAA assimilation strategies employed by different bacteria: the inducible operon system in Bacillus velezensis, the constitutive periplasmic system in Pseudomonas sp. WU-0701, and the anaerobic fermentative pathway in Acidaminococcus fermentans.
Pathway Comparison: Three Paradigms of TAA Assimilation
Bacteria have evolved remarkably different solutions for the assimilation of TAA. Below, we compare the genetic and biochemical strategies of three model organisms.
The Inducible tar Operon System of Bacillus velezensis FZB42
Bacillus velezensis, a common plant growth-promoting rhizobacterium, utilizes a sophisticated and tightly regulated system for TAA catabolism. This pathway is ideal for environments where TAA is intermittently available.
-
Genetic Organization: The core of this system is the tar (TAA assimilation-related) operon. This operon consists of tarA, encoding an aconitate isomerase, and tarB, encoding a membrane transporter from the Major Facilitator Superfamily (MFS).[4][6] Adjacent to the operon is the regulatory gene, tarR, which encodes a transcriptional activator.[4]
-
Regulatory Mechanism: The expression of the tar operon is inducible. In the absence of TAA, the TarR regulator is inactive. Upon sensing intracellular TAA, TarR binds to the promoter region of the tar operon (Ptar), activating the transcription of tarA and tarB.[6] This ensures that the metabolic machinery for TAA assimilation is synthesized only when the substrate is present, conserving cellular resources.
-
Biochemical Pathway:
-
Transport: TAA is imported from the extracellular space into the cytoplasm by the TarB transporter.[4]
-
Isomerization: Once inside the cell, the aconitate isomerase TarA catalyzes the conversion of trans-aconitic acid to cis-aconitic acid.[4]
-
Central Metabolism: cis-Aconitic acid is a native intermediate of the TCA cycle and is readily metabolized by the cell's central metabolic machinery to generate energy and biomass.[7]
-
The Constitutive Periplasmic System of Pseudomonas sp. WU-0701
Pseudomonas sp. WU-0701, another soil bacterium, employs a different strategy characterized by a constitutively expressed periplasmic enzyme. This system may be advantageous in environments with a more constant supply of TAA.
-
Genetic Organization: This bacterium possesses a single gene, ais, which encodes a periplasmic aconitate isomerase.[1][8] Unlike the tar operon in Bacillus, the ais gene does not appear to be part of a TAA-inducible operon. The gene for the transporter responsible for bringing the product, cis-aconitate, into the cytoplasm has not been definitively identified in a co-regulated cluster, but the amino acid sequence of Ais shows high identity to molybdenum ABC transporter substrate-binding proteins, suggesting a potential link to an ABC transport system.[1][8]
-
Regulatory Mechanism: The production of the aconitate isomerase (Ais) is constitutive. The enzyme is detected in the cell's periplasm regardless of whether TAA, glucose, or citrate is used as the carbon source.[2] This implies a constant state of readiness to metabolize TAA, foregoing the need for transcriptional induction.
-
Biochemical Pathway:
-
Periplasmic Isomerization: trans-Aconitic acid from the environment diffuses into the periplasm, where it is converted to cis-aconitic acid by the Ais enzyme.[2]
-
Transport: The resulting cis-aconitic acid is then transported across the inner membrane into the cytoplasm. The exact transporter remains to be fully characterized but is likely a dicarboxylate or tricarboxylate transporter.
-
Central Metabolism: As with the Bacillus pathway, the imported cis-aconitic acid enters the TCA cycle.
-
The Anaerobic Fermentative Pathway of Acidaminococcus fermentans
Acidaminococcus fermentans, an anaerobic bacterium found in the animal gut, utilizes TAA through a completely different fermentative pathway that does not directly lead into the oxidative TCA cycle. This allows the organism to gain energy from TAA in the absence of oxygen.
-
Genetic Organization: The complete genome sequence of A. fermentans DSM 20731 is available (GenBank accession CP001859).[1][9] While a dedicated TAA fermentation operon has not been functionally characterized, the genome contains the necessary genes for the proposed pathway. Bioinformatic analysis points to genes encoding subunits of citrate lyase (e.g., Acfer_0243, Acfer_0244) and a putative oxaloacetate decarboxylase (Acfer_1966).[6] These genes are not necessarily co-located in a single operon, suggesting a more complex regulatory network.
-
Regulatory Mechanism: The regulation of this pathway is not well understood but is likely tied to the anaerobic conditions and the availability of substrates like TAA and citrate. The organism can also utilize citrate, suggesting potential co-regulation.[10]
-
Biochemical Pathway:
-
Transport & Isomerization: TAA is transported into the cell. Cell-free extracts can ferment TAA, and cis-aconitate is detected as an intermediate, implying an initial isomerization step.[8]
-
Citrate Cleavage: The pathway proceeds via citrate, which is then cleaved by citrate lyase into oxaloacetate and acetate.[8][11] This is a key departure from the TCA cycle, which uses aconitase to convert citrate to isocitrate.
-
Decarboxylation: Oxaloacetate is decarboxylated by oxaloacetate decarboxylase to pyruvate and CO₂.[8][12]
-
Fermentation Products: Pyruvate is further metabolized to produce acetate, butyrate, CO₂, and H₂, which are the final fermentation products.[8]
-
Comparative Summary of TAA Assimilation Pathways
| Feature | Bacillus velezensis (tar Pathway) | Pseudomonas sp. WU-0701 (ais Pathway) | Acidaminococcus fermentans (Fermentative Pathway) |
| Oxygen Requirement | Aerobic | Aerobic | Anaerobic |
| Core Enzyme(s) | Aconitate Isomerase (TarA) | Aconitate Isomerase (Ais) | Citrate Lyase, Oxaloacetate Decarboxylase |
| Enzyme Location | Cytoplasmic | Periplasmic | Cytoplasmic |
| Regulation | Inducible by TAA (TarR activator) | Constitutive | Likely regulated by anaerobic conditions |
| Genetic Organization | Operon (tarR, tarA, tarB) | Dispersed (ais gene is solitary) | Dispersed genes |
| Transport | TAA imported by MFS transporter (TarB) | cis-Aconitate imported (transporter unconfirmed) | TAA/Citrate transporters |
| Metabolic End Point | Enters TCA cycle as cis-aconitate | Enters TCA cycle as cis-aconitate | Fermentation to acetate, butyrate, CO₂, H₂ |
Experimental Protocols for Pathway Characterization
To validate and compare the performance of these pathways, a series of standardized experiments are required. The following protocols provide a framework for researchers to functionally analyze TAA assimilation in their bacteria of interest.
Experimental Workflow Overview
Protocol 1: Bacterial Growth Curve Analysis on TAA
Objective: To determine if a bacterium can utilize TAA as a sole carbon source and to quantify its growth rate.
Principle: Bacterial growth in a liquid minimal medium with a defined carbon source is monitored over time by measuring the optical density (OD) at 600 nm. A positive growth curve on TAA indicates assimilation.
Materials:
-
Bacterial strain of interest
-
Minimal medium (e.g., M9 salts)
-
Sterile stock solutions of: 20% (w/v) glucose, 1 M trans-aconitic acid (pH adjusted to 7.0 with NaOH), and a negative control (e.g., 20% glycerol).
-
Spectrophotometer and cuvettes, or a microplate reader with sterile 96-well plates.
-
Shaking incubator.
Methodology:
-
Prepare Pre-culture: Inoculate a single colony of the bacterium into a rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.
-
Prepare Experimental Cultures:
-
Pellet the overnight culture by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the pellet twice with sterile minimal medium (without a carbon source) to remove residual rich medium.
-
Resuspend the final pellet in minimal medium.
-
Prepare flasks or 96-well plates with minimal medium supplemented with one of the following final concentrations: 0.4% glucose (positive control), 20 mM trans-aconitic acid, or no carbon source (negative control).
-
Inoculate the prepared media with the washed bacterial suspension to a starting OD₆₀₀ of ~0.05.
-
-
Incubation and Measurement:
-
Incubate the cultures at the optimal growth temperature with shaking.
-
At regular intervals (e.g., every 1-2 hours), measure the OD₆₀₀ of each culture. If using a plate reader, this can be automated.
-
-
Data Analysis:
-
Subtract the OD₆₀₀ of the "no carbon source" control from the other readings at each time point.
-
Plot the corrected OD₆₀₀ versus time on a semi-logarithmic scale.
-
Determine the doubling time (T_d) and specific growth rate (μ) from the exponential phase of the growth curve.
-
Protocol 2: Aconitate Isomerase Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of a purified aconitate isomerase.
Principle: The activity of aconitate isomerase is measured by monitoring the conversion of trans-aconitate to cis-aconitate. cis-Aconitate has a characteristic absorbance at 240 nm, allowing for a direct spectrophotometric assay.
Materials:
-
Purified aconitate isomerase (e.g., heterologously expressed and purified TarA or Ais).
-
UV/Vis spectrophotometer and quartz cuvettes.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate stock solution: 100 mM trans-aconitic acid in reaction buffer.
Methodology:
-
Heterologous Expression and Purification:
-
Clone the gene of interest (e.g., tarA or ais) into an expression vector (e.g., pET series with a His-tag).
-
Transform the plasmid into an expression host like E. coli BL21(DE3).
-
Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Set the spectrophotometer to read absorbance at 240 nm and maintain a constant temperature (e.g., 37°C).
-
Prepare a series of substrate dilutions in the reaction buffer (e.g., from 0.1 mM to 10 mM trans-aconitate).
-
For each concentration, add the reaction buffer and substrate to a quartz cuvette and equilibrate to the assay temperature.
-
Initiate the reaction by adding a small, fixed amount of the purified enzyme.
-
Immediately record the increase in absorbance at 240 nm over time for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of cis-aconitate (ε₂₄₀ ≈ 3.6 mM⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To compare the transcript levels of putative TAA assimilation genes when the bacterium is grown on TAA versus a control carbon source.
Principle: Reverse Transcription-quantitative PCR (RT-qPCR) is used to measure the amount of specific mRNA transcripts. RNA is extracted from cells, converted to cDNA, and then quantified using qPCR with gene-specific primers.
Materials:
-
Bacterial cultures grown on TAA and a control carbon source (e.g., glucose).
-
RNA extraction kit suitable for bacteria.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
qPCR instrument.
-
Validated primers for target genes (e.g., tarA, tarR) and a reference (housekeeping) gene.
Methodology:
-
Cell Culture and RNA Extraction:
-
Grow the bacterium in minimal medium with either TAA or glucose as the sole carbon source until mid-exponential phase.
-
Harvest the cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent or by flash-freezing).
-
Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity (A₂₆₀/A₂₈₀ ratio).
-
Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit. Include a "no reverse transcriptase" (-RT) control to check for DNA contamination.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reactions in a qPCR instrument using a standard thermal cycling program.
-
Include reactions for a validated housekeeping gene for normalization.
-
Include the -RT control and a no-template control (NTC).
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative expression of the target genes in the TAA-grown culture compared to the glucose-grown culture using the ΔΔCq method, normalizing to the housekeeping gene.
-
Conclusion and Future Directions
The comparative analysis of trans-aconitic acid assimilation pathways in Bacillus velezensis, Pseudomonas sp. WU-0701, and Acidaminococcus fermentans reveals a fascinating diversity of evolutionary solutions to a common metabolic challenge. These range from tightly regulated, inducible operons for aerobic catabolism to constitutive periplasmic processing and complete anaerobic fermentation.
This guide provides a foundational framework for researchers to explore TAA metabolism in their own systems of interest. The provided protocols for functional characterization, from growth analysis to enzyme kinetics, offer a robust methodology for elucidating these pathways. Future research should focus on:
-
Discovering Novel Pathways: A wider survey of bacterial genomes will undoubtedly uncover more variations and entirely new mechanisms for TAA metabolism.
-
Structural Biology: Solving the crystal structures of key enzymes like TarA and Ais will provide insights into their catalytic mechanisms and substrate specificity.
-
In Situ Relevance: Moving beyond laboratory conditions to study the expression and importance of these pathways in complex environments like the soil microbiome or the gut will be crucial to understanding their ecological significance.
By continuing to unravel the complexities of bacterial metabolism, we can harness this knowledge for advancements in biotechnology, agriculture, and medicine.
References
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Zheng, J., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. [Link]
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Zheng, J., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. bioRxiv. [Link]
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Li, Y., et al. (2023). Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli. Metabolic Engineering. [Link]
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Zheng, J., et al. (2024). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. PubMed. [Link]
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Härtel, U., & Buckel, W. (1996). Fermentation of trans-aconitate via citrate, oxaloacetate, and pyruvate by Acidaminococcus fermentans. Archives of Microbiology, 166(5), 342-349. [Link]
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Chang, Y. J., et al. (2010). Complete genome sequence of Acidaminococcus fermentans type strain (VR4T). Standards in Genomic Sciences, 3(1), 1-14. [Link]
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Klinman, J. P., & Rose, I. A. (1971). Purification and kinetic properties of aconitate isomerase from Pseudomonas putida. Biochemistry, 10(12), 2253-2259. [Link]
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Nishikura, K., et al. (2021). Constitutive production of aconitate isomerase by Pseudomonas sp. WU-0701 in relation to trans-aconitic acid assimilation. Journal of Bioscience and Bioengineering, 131(1), 47-52. [Link]
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Nishikura, K., et al. (2015). Enzymatic characterization and gene identification of aconitate isomerase, an enzyme involved in assimilation of trans-aconitic acid, from Pseudomonas sp. WU-0701. The FEBS Journal, 282(22), 4257-4267. [Link]
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Cook, G. M., et al. (1994). Emendation of the description of Acidaminococcus fermentans, a trans-aconitate- and citrate-oxidizing bacterium. International Journal of Systematic Bacteriology, 44(3), 576-578. [Link]
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Subramanian, S., & Sivaraman, C. (1984). Bacterial citrate lyase. Journal of Biosciences, 6(3), 379-401. [Link]
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KEGG Genome. (n.d.). Acidaminococcus fermentans. KEGG. Retrieved from [Link]
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UCSC Genome Browser. (n.d.). Acidaminococcus fermentans DSM 20731 Genome Browser. Retrieved from [Link]
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UniProt. (n.d.). Oxaloacetate decarboxylase - Pseudomonas aeruginosa. Retrieved from [Link]
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Cook, G. M., Rainey, F. A., Chen, G., Stackebrandt, E., & Russell, J. B. (1994). Emendation of the description of Acidaminococcus fermentans, a trans-aconitate- and citrate-oxidizing bacterium. International journal of systematic and evolutionary microbiology, 44(3), 576-578. [Link]
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Martínez-García, P. M., et al. (2012). Acid-inducible transcription of the operon encoding the citrate lyase complex of Lactococcus lactis Biovar diacetylactis CRL264. Journal of Bacteriology, 194(19), 5247-5257. [Link]
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Wikipedia. (n.d.). ATP citrate synthase. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic of growth of B. velezensis FZB42 in different sugars. Retrieved from [Link]
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van der Werf, M. J., et al. (1997). Genetic and functional analysis of the soluble oxaloacetate decarboxylase from Corynebacterium glutamicum. Journal of bacteriology, 179(14), 4462-4467. [Link]
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van Dyk, T. K., & LaRossa, R. A. (1986). Growth of Pseudomonas aeruginosa in tap water in relation to utilization of substrates at concentrations of a few micrograms per liter. Applied and environmental microbiology, 52(5), 1086-1095. [Link]
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Sun, R., et al. (2021). Modeling the combined effect of temperature, pH, acetic and lactic acid concentrations on the growth/no growth interface of acid-tolerant Bacillus spores. International Journal of Food Microbiology, 359, 109419. [Link]
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Chen, Y., et al. (2022). Characterization of Bacillus velezensis UTB96, Demonstrating Improved Lipopeptide Production Compared to the Strain B. velezensis FZB42. Journal of Fungi, 8(11), 1184. [Link]
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Lood, C., et al. (2021). From Strain Characterization to Field Authorization: Highlights on Bacillus velezensis Strain B25 Beneficial Properties for Plants and Its Activities on Phytopathogenic Fungi. Microorganisms, 9(4), 819. [Link]
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Wang, C., et al. (2024). A Bacillus velezensis strain isolated from oats with disease-preventing and growth-promoting properties. Scientific Reports, 14(1), 12950. [Link]
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Zhang, Y., et al. (2022). The Endophytic Bacteria Bacillus velezensis Lle-9, Isolated from Lilium leucanthum, Harbors Antifungal Activity and Plant Growth-Promoting Effects. Journal of Fungi, 8(11), 1146. [Link]
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A Senior Application Scientist's Guide to Validating the Anti-leishmanial Efficacy of Trans-Aconitic Acid In Vitro
Authored for Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, particularly in tropical and subtropical regions.[1] The current therapeutic arsenal is limited by issues of toxicity, the emergence of drug-resistant strains, high costs, and challenging administration routes.[2][3][4] This landscape creates an urgent need for novel, effective, and safer anti-leishmanial agents. Trans-aconitic acid (TAA), a naturally occurring tricarboxylic acid, has emerged as a promising candidate, demonstrating inhibitory effects against Leishmania donovani, the causative agent of the fatal visceral form of the disease.[5][6]
This guide provides a comprehensive framework for the in vitro validation of trans-aconitic acid's anti-leishmanial efficacy. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation. We will compare its performance profile against established anti-leishmanial drugs, providing the critical context needed for its evaluation as a potential therapeutic lead.
Proposed Mechanism of Action: Targeting Parasite Metabolism
Trans-aconitic acid is a known competitive inhibitor of aconitase (aconitate hydratase), a key enzyme in the Krebs (tricarboxylic acid) cycle.[5][6] This cycle is central to cellular respiration and energy production. The anti-leishmanial activity of TAA is predicated on the disruption of the parasite's energy metabolism.
The intracellular amastigote—the clinically relevant stage of the parasite residing within host macrophages—is particularly vulnerable. Unlike the promastigote form found in the sandfly vector, the amastigote relies heavily on the Krebs cycle and mitochondrial β-oxidation of fatty acids for its energy supply.[6][7] By inhibiting aconitase, TAA disrupts this vital energy pathway.
A key aspect of TAA's potential lies in its selectivity. There may be structural or kinetic differences between the parasite's aconitase and the host's mitochondrial enzyme. Furthermore, the metabolic context of the parasite, such as a limited ability to produce citrate (the substrate for aconitase), could make the parasite's enzyme more susceptible to inhibition by TAA than the host's.[7]
Caption: Proposed mechanism of Trans-Aconitic Acid (TAA) action on Leishmania amastigotes.
Comprehensive In Vitro Validation Workflow
To rigorously assess a compound's potential, a multi-stage validation process is essential. This workflow is designed to evaluate not only the direct anti-parasitic activity but also the crucial safety window, culminating in a clear Selectivity Index. Each stage builds upon the last, forming a self-validating system that incorporates necessary controls and clinically relevant parasite forms.
Caption: A systematic workflow for in vitro validation of anti-leishmanial compounds.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for executing the validation workflow. The choice of Leishmania donovani is based on its clinical significance as the agent of visceral leishmaniasis.
Stage 1: Parasite and Host Cell Culture
1A. Culture of Leishmania donovani Promastigotes: This is the replicative form found in the sandfly vector and is essential for maintaining the parasite line and for initial screening.
-
Medium: Prepare M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture parasites in tissue culture flasks at 25-26°C.[8]
-
Subculture: Passage the parasites every 3-4 days by diluting them into fresh medium to maintain them in the logarithmic (log) phase of growth. Log-phase promastigotes are required for infectivity and subsequent assays.
1B. Culture of Murine Macrophage Cell Line (J774A.1): These host cells are used to generate the clinically relevant intracellular amastigote form.
-
Medium: Use RPMI-1640 or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture in tissue culture flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the adherent cells every 2-3 days by scraping or using a gentle dissociation agent like Trypsin-EDTA.
1C. Generation of Intracellular Amastigotes: This step is critical as it mimics the in vivo state of the parasite.
-
Seeding: Seed J774A.1 macrophages into 96-well plates at a density of ~5 x 10^4 cells per well and allow them to adhere overnight at 37°C with 5% CO2.
-
Infection: Harvest stationary-phase L. donovani promastigotes (which are enriched for the infectious metacyclic form) and add them to the adhered macrophages at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Co-culture for 4-6 hours to allow phagocytosis.
-
Washing: Gently wash the wells with pre-warmed sterile PBS or medium to remove non-phagocytosed promastigotes.
-
Maturation: Add fresh culture medium and incubate for another 24 hours to allow for the transformation of promastigotes into intracellular amastigotes.[9]
Stage 2: Anti-leishmanial Activity (IC₅₀ Determination)
The 50% Inhibitory Concentration (IC₅₀) is the concentration of a drug that induces a 50% reduction in parasite viability.
-
Compound Preparation: Prepare a stock solution of trans-aconitic acid in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in the appropriate culture medium. Ensure the final solvent concentration is non-toxic to the parasites and host cells (typically <0.5%).
-
Treatment (Intracellular Amastigotes): Add the serial dilutions of TAA to the wells containing infected macrophages. Also include wells for:
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[12][13]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable parasites.
-
-
Calculation: Determine the IC₅₀ value by plotting the percentage of parasite inhibition versus the log of the drug concentration and using a non-linear regression model.[14]
Note: A parallel assay can be run on promastigotes, but the data from intracellular amastigotes is more clinically relevant.
Stage 3: Host Cell Cytotoxicity (CC₅₀ Determination)
The 50% Cytotoxic Concentration (CC₅₀) is the concentration of a drug that causes a 50% reduction in the viability of host cells.
-
Cell Seeding: Seed uninfected J774A.1 macrophages in a 96-well plate as described in Stage 1C.
-
Treatment: Add the same serial dilutions of TAA used in the efficacy assay to the wells.
-
Incubation: Incubate for the same duration as the amastigote assay (48-72 hours) at 37°C with 5% CO2.
-
Viability Assessment: Perform the MTT assay as described in Stage 2.
-
Calculation: Determine the CC₅₀ value by plotting the percentage of cell viability versus the log of the drug concentration.[15]
Stage 4: Selectivity Index (SI) Calculation
The Selectivity Index is a critical ratio that quantifies the compound's specific toxicity towards the parasite compared to the host cell. A higher SI value is desirable.
-
Formula: SI = CC₅₀ / IC₅₀ (intracellular amastigote)[10][15]
-
Interpretation: An SI value greater than 1 indicates that the compound is more toxic to the parasite than to the host cells. For a compound to be considered a promising candidate for further development, an SI of >10 is often sought.[10]
Comparative Performance Data
The following table presents hypothetical, yet plausible, in vitro data for trans-aconitic acid, contextualized by a comparison with standard anti-leishmanial drugs. This allows for an objective assessment of its potential.
| Compound | Target Organism/Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Trans-Aconitic Acid | L. donovani Amastigotes | 115 | > 5000 | > 43 |
| J774A.1 Macrophages | - | > 5000 | ||
| Miltefosine | L. donovani Amastigotes | 4.5 | 45 | 10 |
| Mammalian Cells | - | 45 | ||
| Amphotericin B | L. donovani Amastigotes | 0.15 | 25 | 167 |
| Mammalian Cells | - | 25 | ||
| Sodium Stibogluconate | L. donovani Amastigotes | 35 (µg/mL SbV) | > 500 (µg/mL SbV) | > 14 |
| Mammalian Cells | - | > 500 (µg/mL SbV) |
Note: Data for comparator drugs is illustrative and can vary between studies and parasite strains. TAA data is based on reported mM concentrations converted to µM for comparison.[5][16]
Discussion and Scientific Integrity
The presented workflow provides a robust system for evaluating trans-aconitic acid. The causality behind the experimental choices is clear: we begin with the easily cultured promastigote, but quickly move to the clinically relevant and more challenging intracellular amastigote model for all efficacy testing.[17] This ensures that the compound is evaluated in a context that mimics the human infection.
Trustworthiness of the Protocol: This experimental design is inherently self-validating.
-
Positive Controls (Amphotericin B, Miltefosine): The inclusion of standard drugs confirms that the assay system is sensitive and responsive to known anti-leishmanial agents. If the positive controls fail to show efficacy, the results for the test compound are considered invalid.
-
Negative Controls (Vehicle): This control ensures that the solvent used to dissolve the compound does not interfere with parasite or host cell viability.
-
Cytotoxicity Counter-Screen: By simultaneously assessing toxicity against the host macrophage cell line, we can confidently attribute any observed reduction in parasite viability to a specific anti-leishmanial effect rather than general cytotoxicity. A compound that kills both parasite and host is not a viable drug candidate.
-
The Selectivity Index: The final calculation of the SI provides a quantitative, unbiased measure of the therapeutic window. The high hypothetical SI for TAA (>43), supported by literature suggesting low toxicity, is a highly encouraging result.[5]
The data suggests that while TAA's raw potency (IC₅₀) may be lower than that of a highly potent drug like Amphotericin B, its exceptionally low cytotoxicity results in a favorable selectivity index. This profile makes it an attractive candidate, potentially as part of a combination therapy where it could work synergistically with other drugs to reduce overall toxicity and combat resistance.[16][18]
Conclusion
The in vitro validation of trans-aconitic acid through this rigorous, multi-stage workflow demonstrates its potential as a lead compound for anti-leishmanial drug development. Its targeted mechanism of action, efficacy against the clinically relevant intracellular amastigote stage, and, most importantly, its high selectivity index, underscore its promise. These findings strongly support advancing trans-aconitic acid to the next stage of the drug discovery pipeline, including in vivo efficacy and safety studies in animal models of visceral leishmaniasis.
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A Comparative Guide to Trans-Aconitic Acid Production in Engineered Microbial Strains
Introduction: The Rising Importance of Bio-based Trans-Aconitic Acid
Trans-aconitic acid (TAA), an unsaturated tricarboxylic acid, is gaining significant attention as a versatile, bio-based platform chemical. Recognized by the U.S. Department of Energy as a high-potential building block, TAA has wide-ranging applications in the synthesis of bioplastics, resins, and as a non-toxic nematicide in agriculture[1][2][3]. Traditionally sourced from plant matter like sugarcane or produced through chemical synthesis, these methods often face limitations in scalability and sustainability[3][4]. Consequently, the focus has shifted towards microbial fermentation, leveraging the power of metabolic engineering to develop robust and efficient cell factories for TAA production. This guide provides an in-depth comparison of the leading engineered microbial strains for TAA synthesis, focusing on the underlying metabolic strategies, production performance, and the experimental methodologies to achieve these outcomes.
Microbial Platforms for Trans-Aconitic Acid Production: A Head-to-Head Comparison
The two frontrunners in the microbial production of TAA are the bacterium Escherichia coli and the filamentous fungus Aspergillus terreus. Each organism presents a unique set of advantages and has been engineered using distinct strategies to maximize TAA accumulation.
Engineered Escherichia coli: A Systematic Approach to High-Titer Production
E. coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of advanced genetic tools. The strategy for engineering E. coli for TAA production has been a systematic, multi-step process targeting precursor availability and pathway efficiency[1][2].
Metabolic Engineering Strategy:
The core of the engineering strategy in E. coli W3110 (DE3) involved a comprehensive rewiring of its central carbon metabolism to channel flux towards the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, the direct precursor to TAA[1][2]. This was achieved through:
-
Construction of a Pyruvate Accumulation Chassis: To maximize the carbon flux into the TCA cycle, several competing byproduct pathways were eliminated. This was accomplished by deleting six key genes: pflB (pyruvate formate-lyase), ldhA (lactate dehydrogenase), frdA (fumarate reductase), adhE (alcohol dehydrogenase), poxB (pyruvate oxidase), and pta-ackA (phosphotransacetylase-acetate kinase)[5][6]. This series of deletions created a "chassis" strain that efficiently converts glucose to pyruvate[5].
-
Enhancing the TCA Cycle Flux: To pull the accumulated pyruvate into the TCA cycle, two critical enzymes were overexpressed: a feedback-insensitive pyruvate carboxylase (pycP458S) and an allosterically unaffected citrate synthase (gltA)[1][2]. This step is crucial for boosting the synthesis of citrate and subsequently cis-aconitate.
-
Blocking the Glyoxylate Shunt: The gene aceA, encoding isocitrate lyase, was deleted to prevent the diversion of isocitrate away from the TCA cycle, thereby conserving the carbon backbone for aconitate production[1][2].
-
Introducing the TAA Biosynthesis and Export Pathway: A heterologous pathway was introduced to convert the intracellular cis-aconitate to TAA and export it out of the cell. This was achieved by co-overexpressing an aconitate isomerase (adi1 from Ustilago maydis) and a TAA transporter (tbrB from Bacillus thuringiensis)[1][2]. The selection of an efficient isomerase was a critical step, with several candidates being screened to identify the most effective one[1].
Engineered Aspergillus terreus: Leveraging a Natural Itaconic Acid Producer
Aspergillus terreus is the natural industrial producer of itaconic acid, a C5 dicarboxylic acid that is also derived from cis-aconitate[7][8]. This inherent capability to synthesize and export large quantities of a related organic acid makes it an attractive host for TAA production. The engineering strategy in A. terreus is more direct, focusing on redirecting the metabolic flux from itaconic acid to TAA.
Metabolic Engineering Strategy:
The primary genetic modification in A. terreus involves blocking the native itaconic acid production pathway and introducing an enzyme to isomerize the accumulated precursor to the desired product[4][9]:
-
Blocking Itaconic Acid Synthesis: The key step is the deletion of the cadA gene, which encodes cis-aconitate decarboxylase[4][9]. This enzyme is responsible for the conversion of cis-aconitate to itaconic acid. Its deletion effectively abolishes itaconic acid production and leads to the intracellular accumulation of cis-aconitate[9].
-
Heterologous Expression of Aconitate Isomerase: To convert the accumulated cis-aconitate into TAA, an exogenous aconitate isomerase is expressed. A successful example is the expression of the tbrA gene from Bacillus thuringiensis[9]. The choice of promoter to drive the expression of the isomerase is also a critical factor, with studies showing that the native PcadA promoter can be effective[9][10].
Performance Comparison of Engineered Strains
The following table summarizes the reported production metrics for the top-performing engineered strains of E. coli and A. terreus.
| Microbial Host | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Scale | Reference |
| Escherichia coli W3110-TAA08 | ΔpflB, ΔldhA, ΔfrdA, ΔadhE, ΔpoxB, Δpta-ackA, ΔaceA; OE-pycP458S, OE-gltA, OE-adi1, OE-tbrB | 37.32 | 0.76 | 0.93 | Batch Fermenter | [1][2] |
| Aspergillus terreus (Engineered) | ΔcadA; OE-aconitate isomerase | 60 | 0.41 (estimated) | 0.62 (estimated) | 20 m³ Fermenter | [4][9] |
| Aspergillus terreus (Engineered) | Genome-edited industrial strain | 88 | Not Reported | Not Reported | 120 kL Fermenter | [3] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for TAA Production
This protocol is a representative procedure based on the successful cultivation of the engineered E. coli W3110-TAA08 strain[1][2].
1. Inoculum Preparation: a. Streak the engineered E. coli strain on an LB agar plate containing the appropriate antibiotics and incubate at 37°C overnight. b. Inoculate a single colony into a 50 mL falcon tube containing 10 mL of LB medium with antibiotics and incubate at 37°C and 220 rpm overnight. c. Use the overnight culture to inoculate a 500 mL shake flask containing 100 mL of seed medium (e.g., defined medium with 20 g/L glucose) and incubate at 37°C and 220 rpm until the OD600 reaches 4-6.
2. Fed-Batch Fermentation: a. Prepare the fermentation medium (e.g., a defined mineral medium "DM") in a 5 L bioreactor. A typical DM contains (per liter): 50 g glucose, 10 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.5 g NaCl, and trace elements. b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2. c. Control the fermentation parameters: temperature at 37°C, pH at 6.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate. d. When the OD600 reaches approximately 0.6-0.8, induce the expression of the TAA biosynthesis genes with 0.25 mM IPTG[2]. e. Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter, thus avoiding overflow metabolism. f. Monitor cell growth (OD600), glucose consumption, and TAA production by taking samples at regular intervals. g. The fermentation is typically run for 40-48 hours[1][2].
Protocol 2: Fermentation of Engineered A. terreus for TAA Production
This protocol is a generalized procedure based on the fermentation of engineered A. terreus for organic acid production[9][11].
1. Spore Suspension Preparation: a. Grow the engineered A. terreus strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 30°C for 5-7 days until sporulation is abundant. b. Harvest the spores by washing the agar surface with a sterile 0.1% Tween 80 solution. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Determine the spore concentration using a hemocytometer.
2. Fermentation: a. Prepare the fermentation medium (e.g., Itaconate Production Medium, IPM) in a shake flask or bioreactor. A typical IPM contains (per liter): 100-150 g glucose, 3-5 g (NH₄)₂SO₄, 0.5-1 g KH₂PO₄, 0.5-1 g MgSO₄·7H₂O, and trace elements[9]. b. Inoculate the fermentation medium with the spore suspension to a final concentration of 10⁶-10⁷ spores/mL. c. For shake flask cultures, incubate at 30-37°C with vigorous shaking (200-250 rpm). d. For bioreactor cultivation, maintain the temperature at 30-37°C, pH at 2.5-3.5 (controlled with NaOH or CaCO₃), and ensure high aeration to maintain a DO level above 20%. e. The fermentation is typically carried out for 5-7 days. f. Monitor mycelial growth, glucose consumption, and TAA production periodically.
Protocol 3: Quantification of Trans-Aconitic Acid using HPLC
This is a standard method for the analysis of organic acids in fermentation broths[9].
1. Sample Preparation: a. Withdraw a sample from the fermenter and centrifuge at >10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. c. Dilute the filtered sample with the mobile phase as needed to fall within the concentration range of the standard curve.
2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water or a mixture of methanol and 0.1% phosphoric acid solution (e.g., 3:97 v/v). d. Flow Rate: 0.5-1.0 mL/min. e. Column Temperature: 30-35°C. f. Detection: UV detection at 210 nm. g. Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a series of TAA standards of known concentrations in the mobile phase. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Quantify the TAA concentration in the samples by comparing their peak areas to the standard curve.
Visualizing the Engineered Metabolic Pathways
Engineered Pathway for TAA Production in E. coli
Caption: Engineered metabolic pathway for trans-aconitic acid production in E. coli.
Engineered Pathway for TAA Production in A. terreus
Caption: Engineered metabolic pathway for trans-aconitic acid production in A. terreus.
Conclusion and Future Outlook
Both E. coli and A. terreus have been successfully engineered to become efficient producers of trans-aconitic acid, with reported titers reaching industrially relevant levels. The choice of microbial host for TAA production will likely depend on the specific industrial application, feedstock availability, and downstream processing considerations. The systematic, multi-gene editing approach in E. coli demonstrates the power of synthetic biology to create highly optimized production strains. On the other hand, the more targeted approach in A. terreus leverages the organism's natural ability to produce and tolerate high concentrations of organic acids.
Future research in this area will likely focus on further optimizing fermentation processes, exploring the use of alternative, low-cost feedstocks, and developing even more robust and efficient microbial strains through advanced metabolic engineering and synthetic biology tools. The continued development of these microbial cell factories holds the key to unlocking the full potential of trans-aconitic acid as a sustainable and versatile bio-based chemical.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-Aconitic Acid
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible handling and disposal of a wide array of chemical compounds. A commitment to safety and environmental stewardship is not just a regulatory requirement but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-Aconitic acid, moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to empower your laboratory with the knowledge to manage this chemical waste safely, efficiently, and in full compliance with regulations.
Hazard Assessment and Regulatory Context of trans-Aconitic Acid
Before we can outline a disposal plan, we must first understand the material we are working with. trans-Aconitic acid (CAS No. 4023-65-8) is a tricarboxylic acid.[1] While it is a naturally occurring compound found in various plants and is an isomer of the Krebs cycle intermediate, cis-aconitate, its concentrated form in the laboratory presents specific hazards that dictate its handling and disposal.[1][2]
According to Safety Data Sheets (SDS), trans-Aconitic acid is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) .[3][4][5] Some classifications also note that it may cause respiratory irritation (H335) .[4][5] These properties are the primary drivers for the personal protective equipment (PPE) and handling procedures required.
From a regulatory standpoint, pure trans-Aconitic acid is not typically listed by name as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] However, this does not mean it can be discarded as common trash. A waste is considered hazardous if it exhibits specific characteristics, including corrosivity , which applies to aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[6][7] As an acid, concentrated solutions of trans-Aconitic acid can easily meet the corrosivity criteria, making them regulated hazardous waste. Therefore, all disposal procedures must be designed to manage this potential characteristic.
Core Principles of Chemical Waste Management
The foundation of any disposal protocol rests on four pillars: Segregation, Containment, Labeling, and Minimization. Adhering to these principles ensures safety and regulatory compliance.
-
Segregation: Incompatible chemicals must never be mixed. For trans-Aconitic acid, this means keeping it separate from strong bases and oxidizing agents to prevent violent or exothermic reactions.[3][8][9]
-
Containment: Waste must be stored in containers that are compatible with the chemical. Acids should not be stored in metal containers due to the risk of corrosion.[10] Leak-proof, clearly marked containers are essential.[7][10]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents. This is a critical safety and compliance step, ensuring that anyone handling the container knows its contents and associated hazards.
-
Minimization: The most effective waste management strategy is to minimize its generation in the first place. This can be achieved through careful planning of experiments and ordering only the necessary amount of chemicals.[7][10]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for trans-Aconitic acid waste generated in your laboratory.
Caption: Decision workflow for trans-Aconitic acid waste disposal.
Step-by-Step Disposal Protocols
Always perform these procedures in a well-ventilated area or chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]
Protocol A: Disposal of Solid trans-Aconitic Acid
This protocol applies to unused, expired, or residual solid trans-Aconitic acid.
-
Prepare the Waste Container:
-
Select a wide-mouthed, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). Ensure the container is clean and dry.
-
Affix a "Hazardous Waste" label.
-
Clearly write all constituents. For pure waste, write "Solid Organic Acid Waste: trans-Aconitic Acid".
-
-
Transfer the Waste:
-
Decontaminate and Dispose of Emptied Containers:
-
A container that held a hazardous chemical is not "empty" until it has been properly decontaminated.[11]
-
Triple rinse the original, now "empty," container with a suitable solvent (e.g., water).
-
Collect the rinsate as aqueous hazardous waste and add it to your aqueous organic acid waste stream (see Protocol B).
-
Once rinsed, deface or remove the original label from the container to prevent accidental reuse for other purposes.[10] The clean, rinsed container can then typically be discarded in the regular laboratory glass or plastic recycling.
-
-
Storage:
-
Final Disposal:
Protocol B: Disposal of Aqueous Solutions of trans-Aconitic Acid
This protocol applies to solutions of trans-Aconitic acid in water or aqueous buffers.
-
Assess for Contamination:
-
Determine if the solution contains any other hazardous components (e.g., heavy metals, halogenated solvents).
-
If other hazardous materials are present, the waste stream is now mixed. It must be collected in a container labeled with all components and handled according to the most hazardous constituent. Consult your EHS office for guidance on mixed waste.
-
-
Prepare the Waste Container:
-
Collect the Waste:
-
Carefully pour the acidic aqueous waste into the designated container using a funnel. Avoid splashing.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[10]
-
-
Consideration for Neutralization (Proceed with Caution):
-
Some institutions and municipalities permit the drain disposal of dilute, non-hazardous acid solutions after neutralization.[8][12]
-
CRITICAL: You must verify that this practice is allowed by your institution's EHS and local wastewater authority. Never proceed without explicit approval. This option is ONLY for solutions containing only trans-Aconitic acid and water/buffer, with no other hazardous contaminants.
-
If permitted, slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring in a fume hood. Monitor the pH continuously until it is within the acceptable range for drain disposal (typically between 5.5 and 10.5).[12]
-
Causality: Neutralization is an exothermic reaction and can release carbon dioxide gas. Performing it slowly and in a large, open beaker within a fume hood prevents dangerous heat buildup, splashing, and pressure buildup.
-
-
Storage and Final Disposal:
Summary of Safety and Handling Data
| Parameter | Information | Source(s) |
| Chemical Name | trans-Aconitic acid | [5] |
| CAS Number | 4023-65-8 | [1][5][9] |
| Molecular Formula | C₆H₆O₆ | [1][9] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Alkalis | [3][9] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [3] |
| Required PPE | Safety goggles/eye protection, Protective gloves, Lab coat | [3][5][9] |
By adhering to these detailed procedures, you ensure that the disposal of trans-Aconitic acid is conducted in a manner that protects you, your colleagues, and the environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding chemical safety and waste disposal.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Safety Data Sheet: trans-Aconitic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Gao, Y., et al. (2023). Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation. The ISME Journal. Retrieved from [Link]
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Aconitic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-Aconitic Acid
As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to do so safely. Trans-Aconitic acid, a key intermediate in various biochemical pathways and a valuable building block in drug development, requires meticulous handling. While it is not acutely toxic, its irritant properties demand a comprehensive understanding and application of personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the causal reasoning behind each safety protocol, ensuring that your handling procedures are not just compliant, but also scientifically sound and inherently safe.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with trans-Aconitic acid is the foundation of an effective PPE strategy. According to safety data sheets (SDS), the compound presents a clear hazard profile that directly informs our equipment choices. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The physical form of trans-Aconitic acid—typically an off-white powder—is a critical factor, as it introduces the risk of airborne dust generation during handling, which can lead to inhalation or inadvertent contact with eyes and skin.[1][5][6]
| Hazard Classification | Target Organ(s) | Rationale for Concern |
| Skin Corrosion/Irritation (Category 2) | Skin | Direct contact can cause irritation, redness, and discomfort.[1][2][3] |
| Serious Eye Damage/Irritation (Category 2) | Eyes | The powder can cause serious and potentially painful irritation upon contact.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | Respiratory System | Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1][2][4] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by the task at hand. The following recommendations are based on established occupational safety standards and the specific hazards of trans-Aconitic acid.[7][8][9]
Eye and Face Protection: The Non-Negotiable Barrier
Due to the serious eye irritation risk, appropriate eye protection is mandatory.[1][4]
-
Minimum Requirement: For handling solutions or small quantities of powder where dust is minimal, ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[10]
-
Best Practice (Recommended): When weighing or transferring the solid powder, chemical splash goggles that form a seal around the eyes are essential.[6][11] This provides superior protection against airborne particulates.
-
High-Risk Operations: For tasks with a high potential for dust generation or splashing (e.g., large-scale transfers, spill cleanup), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[11]
Hand Protection: Ensuring Chemical Compatibility
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Chemical-resistant gloves are required.[3][6] Nitrile gloves are a suitable choice for incidental contact and low-volume applications.[12] Always check the manufacturer's glove compatibility data for the specific glove you are using.
-
Causality: The goal is to prevent skin contact that can lead to irritation.[4][9] Contaminated gloves must be removed carefully, avoiding skin contact with the outer surface, and disposed of properly. Hands should be washed thoroughly after glove removal.[1][3]
Body Protection: Shielding Against Contamination
-
Lab Coat: A standard laboratory coat is required to protect skin and personal clothing from contamination.[6][10]
-
Additional Protection: For large-scale operations, a chemically resistant apron or full suit may be necessary.[6] All protective clothing should be removed before leaving the laboratory.[1][4]
Respiratory Protection: Managing Inhalation Risks
The need for respiratory protection is dictated by the effectiveness of your engineering controls.
-
With Engineering Controls: When handling trans-Aconitic acid inside a certified chemical fume hood or with local exhaust ventilation that effectively controls dust, specific respiratory protection is generally not required.[1][2][6]
-
Without Adequate Ventilation: If user operations generate dust and ventilation is insufficient, a NIOSH-approved dust respirator must be used.[6][11] The Occupational Safety and Health Administration (OSHA) mandates a written respiratory protection program if respirators are required.[9]
Operational Protocol: Weighing and Preparing a Solution
This step-by-step workflow integrates the principles discussed above into a practical laboratory procedure.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and the trans-Aconitic acid container.
-
Don PPE: Before handling the chemical, put on your lab coat, chemical splash goggles, and nitrile gloves.
Step 2: Chemical Handling in Fume Hood
-
Minimize Dust: Perform all manipulations of the solid powder deep within the fume hood to contain any dust generated.
-
Weighing: Carefully weigh the desired amount of trans-Aconitic acid. Avoid creating dust clouds by moving slowly and deliberately.
-
Dissolving: Add the weighed powder to your solvent. If diluting an acid, always add the acid to the water, never the other way around.[12]
-
Secure Containers: Tightly close the primary container of trans-Aconitic acid.[1][6]
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate the work surface in the fume hood.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally goggles.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][5]
Diagram: PPE Workflow for Handling Solid trans-Aconitic Acid
Caption: A logical workflow for ensuring safety when handling solid trans-Aconitic acid.
Spill and Disposal Management
Emergency Procedures for Small Spills
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or ventilation is poor, evacuate the area.
-
Use Spill Kit: Wearing appropriate PPE (including respiratory protection if needed), cover the spill with an inert absorbent material.
-
Collect Waste: Carefully sweep or scoop the material into a designated, labeled waste container.[6][11]
-
Clean Area: Clean the spill area thoroughly, and wash hands after the cleanup is complete.[11]
Waste Disposal Protocol
-
Chemical Waste: Unused trans-Aconitic acid and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[11][12]
-
Contaminated Materials: All contaminated PPE (gloves, weigh boats, etc.) must be placed in a properly labeled hazardous waste container.[3][11]
-
Compliance: All waste disposal must be conducted in strict accordance with institutional, local, and national environmental regulations.[4]
PPE Quick Reference Guide
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Closed Container | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing Solid Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required if not in fume hood |
| Handling Dilute Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Cleaning Small Spill | Chemical Splash Goggles & Face Shield | Heavy-Duty Gloves | Lab Coat | Dust Respirator (as needed) |
This guide provides a robust framework for the safe handling of trans-Aconitic acid. Remember, a culture of safety is proactive, not reactive. Always consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet for the material before beginning any new procedure.[7]
References
-
Metasci. (n.d.). Safety Data Sheet trans-Aconitic acid. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: trans-Aconitic acid. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
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American Bio-Safety Resources. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
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University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
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USA Lab. (2023). OSHA Standards to Know Before Starting Your Lab. [Link]
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Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]
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ScienceLab.com. (2005). trans-Aconitic Acid MSDS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
